molecular formula C21H19ClF3N3O3 B1666411 A 80556 CAS No. 114676-82-3

A 80556

Cat. No.: B1666411
CAS No.: 114676-82-3
M. Wt: 453.8 g/mol
InChI Key: CDDGYQYMKFYFSM-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3.ClH/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23;/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30);1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGYQYMKFYFSM-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114676-82-3
Record name A 80556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114676823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8E82X3L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-80556: A Deep Dive into its Mechanism of Action as a Potent TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-80556 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in nociceptive sensory neurons. The activation of TRPV1 by various stimuli, including heat, protons (low pH), and endogenous ligands like anandamide, as well as the exogenous vanilloid compound capsaicin (B1668287), leads to the influx of cations, predominantly calcium (Ca²⁺), and subsequent neuronal depolarization. This process is fundamental to the sensation of pain, particularly inflammatory and neuropathic pain. By blocking the activation of TRPV1, A-80556 presents a significant therapeutic potential for the management of various pain states. This technical guide provides a comprehensive overview of the mechanism of action of A-80556, detailing its effects in preclinical models, the experimental protocols used for its characterization, and the underlying signaling pathways.

Core Mechanism of Action: Antagonism of the TRPV1 Receptor

A-80556 exerts its pharmacological effects by directly binding to the TRPV1 receptor and preventing its activation by agonists. This competitive antagonism effectively blocks the downstream signaling cascade that leads to pain perception. The primary mechanism involves the inhibition of ion influx, particularly Ca²⁺, through the TRPV1 channel pore.

Signaling Pathway of TRPV1 Activation and Inhibition by A-80556

The activation of TRPV1 initiates a cascade of intracellular events. Upon stimulation by agonists such as capsaicin or heat, the channel undergoes a conformational change, opening its pore to allow cation influx. This leads to membrane depolarization and the generation of an action potential, which is then transmitted to the central nervous system, resulting in the sensation of pain. A-80556 blocks this initial step, thereby preventing the entire downstream signaling process.

TRPV1_Pathway cluster_0 TRPV1 Activation Agonist (Capsaicin, Heat, Protons) Agonist (Capsaicin, Heat, Protons) TRPV1 Receptor TRPV1 Receptor Agonist (Capsaicin, Heat, Protons)->TRPV1 Receptor Activates Cation Influx (Ca2+, Na+) Cation Influx (Ca2+, Na+) TRPV1 Receptor->Cation Influx (Ca2+, Na+) Opens Channel A-80556 A-80556 A-80556->TRPV1 Receptor Blocks Neuronal Depolarization Neuronal Depolarization Cation Influx (Ca2+, Na+)->Neuronal Depolarization Action Potential Action Potential Neuronal Depolarization->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS

Caption: A-80556 blocks TRPV1 receptor activation, preventing pain signaling.

Quantitative Data Summary

The potency and efficacy of A-80556 have been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of A-80556
Assay TypeCell LineSpeciesAgonistPotency MetricValue (nM)
Calcium Influx (FLIPR) HEK293HumanCapsaicinIC₅₀1.9
Calcium Influx (FLIPR) HEK293RatCapsaicinIC₅₀4.9
Electrophysiology (Patch Clamp) HEK293HumanCapsaicinIC₅₀0.69
Electrophysiology (Patch Clamp) Dorsal Root Ganglion NeuronsRatCapsaicinIC₅₀0.9
[³H]Resiniferatoxin Binding HEK293 Cell MembranesHuman-Kᵢ0.77
Table 2: In Vivo Efficacy of A-80556 in Pain Models
Pain ModelSpeciesEndpointRoute of AdministrationEfficacy MetricValue
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia RatPaw Withdrawal LatencyOral (p.o.)ED₅₀10 mg/kg
Formalin Test (Phase 2) RatFlinching BehaviorOral (p.o.)% Inhibition at 30 mg/kg~80%
Chung Model of Neuropathic Pain RatMechanical AllodyniaOral (p.o.)% Reversal at 30 mg/kg~50%

Detailed Experimental Protocols

The characterization of A-80556 involved a series of well-defined experimental protocols to assess its mechanism of action and efficacy.

In Vitro Assays

Objective: To determine the potency of A-80556 in inhibiting capsaicin-induced calcium influx in cells expressing TRPV1.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: A-80556 is serially diluted and added to the wells 15 minutes prior to the addition of the agonist.

  • Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured, followed by the addition of a submaximal concentration of capsaicin (e.g., 100 nM). The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured, and the concentration-response curves for A-80556 are generated to calculate the IC₅₀ value.

Objective: To directly measure the inhibitory effect of A-80556 on TRPV1 channel currents.

Methodology:

  • Cell Preparation: HEK293 cells expressing human TRPV1 or acutely dissociated rat dorsal root ganglion (DRG) neurons are used.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains physiological salt concentrations, and the intracellular pipette solution contains a Cs⁺-based solution to block K⁺ currents.

  • Current Elicitation: Cells are held at a negative membrane potential (e.g., -60 mV). TRPV1 currents are elicited by the application of capsaicin (e.g., 300 nM).

  • Compound Application: A-80556 is applied to the cell via a perfusion system at various concentrations to determine its effect on the capsaicin-evoked currents.

  • Data Analysis: The peak current amplitude in the presence of different concentrations of A-80556 is measured and normalized to the control response. Concentration-inhibition curves are then constructed to determine the IC₅₀ value.

In Vivo Assays

Objective: To evaluate the efficacy of A-80556 in a model of persistent inflammatory pain.

Methodology:

  • Induction of Inflammation: Male Sprague-Dawley rats are lightly anesthetized, and a subcutaneous injection of CFA (e.g., 100 µL of a 1 mg/mL suspension) is made into the plantar surface of one hind paw.

  • Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a noxious thermal stimulus is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: A-80556 is administered orally at various doses at a specific time point after CFA injection (e.g., 24 hours).

  • Data Collection and Analysis: Paw withdrawal latencies are measured at multiple time points after drug administration. The data are analyzed to determine the dose-dependent reversal of thermal hyperalgesia, and an ED₅₀ value is calculated.

Objective: To assess the analgesic effect of A-80556 in a model of tonic chemical pain.

Methodology:

  • Test Procedure: Rats are placed in a clear observation chamber for acclimatization. A dilute solution of formalin (e.g., 50 µL of a 5% solution) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: The amount of time the animal spends flinching, licking, or biting the injected paw is recorded in discrete time blocks. The test typically has two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).

  • Drug Administration: A-80556 is administered orally prior to the formalin injection.

  • Data Analysis: The total time spent in nociceptive behaviors during the second phase is quantified. The percentage of inhibition of the pain response by A-80556 compared to a vehicle-treated group is calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a TRPV1 antagonist like A-80556.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics & Safety Target Identification (TRPV1) Target Identification (TRPV1) Compound Synthesis (A-80556) Compound Synthesis (A-80556) Target Identification (TRPV1)->Compound Synthesis (A-80556) Primary Screening (FLIPR) Primary Screening (FLIPR) Compound Synthesis (A-80556)->Primary Screening (FLIPR) Secondary Screening (Electrophysiology) Secondary Screening (Electrophysiology) Primary Screening (FLIPR)->Secondary Screening (Electrophysiology) Selectivity Profiling Selectivity Profiling Secondary Screening (Electrophysiology)->Selectivity Profiling Inflammatory Pain Model (CFA) Inflammatory Pain Model (CFA) Selectivity Profiling->Inflammatory Pain Model (CFA) Tonic Pain Model (Formalin) Tonic Pain Model (Formalin) Inflammatory Pain Model (CFA)->Tonic Pain Model (Formalin) Neuropathic Pain Model Neuropathic Pain Model Tonic Pain Model (Formalin)->Neuropathic Pain Model ADME Studies ADME Studies Neuropathic Pain Model->ADME Studies Toxicology Studies Toxicology Studies ADME Studies->Toxicology Studies

Caption: Preclinical evaluation workflow for a TRPV1 antagonist.

Conclusion

A-80556 is a highly potent and selective TRPV1 antagonist that demonstrates robust efficacy in preclinical models of inflammatory and neuropathic pain. Its mechanism of action is centered on the direct blockade of the TRPV1 ion channel, thereby preventing the initiation of the pain signaling cascade. The comprehensive in vitro and in vivo characterization of A-80556, utilizing a range of standardized and rigorous experimental protocols, has provided a solid foundation for its potential as a novel analgesic agent. Further research and clinical development will be crucial in translating these promising preclinical findings into therapeutic benefits for patients suffering from chronic pain conditions.

A-80556 P2X7 receptor antagonist function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of the P2X7 Receptor Antagonist A-804598

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2X7 receptor, an ATP-gated cation channel, is a key player in inflammatory and neurological signaling pathways. Its activation by high concentrations of extracellular ATP, a danger signal released during cellular stress and injury, triggers a cascade of downstream events including pro-inflammatory cytokine release and, under prolonged stimulation, the formation of a non-selective membrane pore. Consequently, the P2X7 receptor has emerged as a high-value therapeutic target for a range of pathologies including chronic pain, neuroinflammatory disorders, and other inflammatory conditions. This document provides a detailed technical overview of A-804598, a potent and selective antagonist of the P2X7 receptor, covering its mechanism of action, quantitative functional data, relevant signaling pathways, and the experimental protocols used for its characterization.

The P2X7 Receptor: A Unique ATP-Gated Channel

The P2X7 receptor is a member of the P2X family of ionotropic purinergic receptors. It assembles as a homotrimeric channel on the surface of various cells, most notably immune cells like macrophages and microglia, as well as neurons.[1] Activation requires unusually high concentrations of ATP (in the high micromolar to millimolar range), which are typically only present under conditions of significant cell damage.[2]

Brief activation leads to the opening of a small cation-selective channel, permitting the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux is a critical first step in its signaling function. Prolonged or repeated agonist exposure induces a remarkable conformational change, leading to the formation of a large, non-selective pore capable of passing molecules up to 900 Da in size.[3] This pore formation is a hallmark of P2X7 receptor activity and is linked to downstream events like inflammasome activation and eventual cell death.

A-804598: A Potent and Selective P2X7 Receptor Antagonist

A-804598 is a structurally novel, competitive, and highly selective antagonist of the P2X7 receptor. It demonstrates high affinity and potent blockade of P2X7 receptors across multiple species, making it a valuable tool for both in vitro and in vivo research.[4][5][6] Its ability to penetrate the central nervous system (CNS) further extends its utility to studies of neuroinflammation and CNS disorders.[6][7]

Mechanism of Action

Initial functional assays characterized A-804598 as a competitive antagonist, suggesting it acts at or near the ATP-binding site to prevent receptor activation.[4][5][6] However, more recent structural studies on P2X7 antagonists with similar profiles have revealed that many bind to a novel allosteric pocket located between adjacent subunits, rather than directly competing with ATP at the orthosteric site.[2] Binding to this allosteric site prevents the ATP-induced conformational changes necessary for channel opening.[2] While A-804598 was initially described as competitive based on functional data, its precise binding mode may be clarified by further structural biology studies.

Quantitative Data: Potency and Selectivity

A-804598 exhibits potent inhibitory activity against P2X7 receptors from different species with remarkable consistency. The compound is highly selective, showing weak to no activity at other P2X and P2Y receptors, as well as a wide range of other receptors, ion channels, and enzymes at concentrations up to 10 µM.[4]

CompoundSpeciesAssay TypeTarget/Cell LineMeasured Value (IC₅₀)Reference
A-804598 HumanCalcium InfluxRecombinant hP2X7R11 nM[4][6][8][9]
A-804598 RatCalcium InfluxRecombinant rP2X7R10 nM[4][6][8][9]
A-804598 MouseCalcium InfluxRecombinant mP2X7R9 nM[4][6][8][9]
A-804598 RatCalcium InfluxRecombinant rP2X7R28.71 nM[8]
A-804598 HumanYO-PRO-1 UptakeDifferentiated THP-1 Cells8.1 nM[4]
A-804598 HumanIL-1β ReleaseDifferentiated THP-1 Cells8.5 nM[4]

Table 1: In Vitro Potency of A-804598 at P2X7 Receptors.

P2X7 Receptor Signaling and Inhibition by A-804598

Activation of the P2X7 receptor initiates several critical downstream signaling pathways, particularly those related to inflammation. A-804598 effectively blocks these cascades at their origin by preventing receptor activation.

The most well-characterized pathway involves the activation of the NLRP3 inflammasome. The K⁺ efflux triggered by P2X7 channel opening is a crucial signal for the assembly of the NLRP3 inflammasome complex. This multiprotein platform then activates Caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form (IL-1β), a potent pro-inflammatory cytokine that is subsequently released from the cell.[10] A-804598 potently inhibits this entire process by blocking the initial ion flux.[4][11]

P2X7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7 P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Channel Opening K_Efflux K⁺ Efflux P2X7->K_Efflux Channel Opening ATP High Extracellular ATP (Danger Signal) ATP->P2X7 Activates A80 A-804598 A80->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves proIL1b pro-IL-1β proIL1b->Casp1 Inflammation Inflammation IL1b->Inflammation

P2X7 receptor signaling pathway and inhibition by A-804598.

Key Experimental Protocols

The characterization of P2X7 receptor antagonists like A-804598 relies on a series of robust in vitro functional assays.

Calcium Influx Assay

This is a primary high-throughput screening assay to measure the inhibition of P2X7 channel function.[12]

  • Principle: P2X7 receptor activation leads to a rapid influx of extracellular Ca²⁺. This change in intracellular Ca²⁺ concentration is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells.

  • Methodology:

    • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R or THP-1 monocytes) in a 96-well or 384-well black, clear-bottom plate.

    • Dye Loading: Incubate cells with a fluorescent calcium indicator like Fluo-4 AM for 45-60 minutes at 37°C. Wash cells to remove extracellular dye.[12]

    • Compound Incubation: Add serial dilutions of the antagonist (A-804598) to the wells and incubate for 15-30 minutes.

    • Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence, then add a P2X7 agonist (e.g., BzATP) and immediately record the change in fluorescence intensity over time.

    • Data Analysis: The inhibition of the agonist-induced calcium response is plotted against the antagonist concentration to determine the IC₅₀ value.

Pore Formation Assay (Ethidium or YO-PRO-1 Uptake)

This assay measures the antagonist's ability to block the formation of the large, non-selective pore.[13][14]

  • Principle: Upon prolonged activation, the P2X7 receptor forms a pore permeable to large molecules. The assay uses fluorescent dyes like Ethidium Bromide (EtBr) or YO-PRO-1, which are normally cell-impermeable but can enter through the P2X7 pore and fluoresce upon binding to intracellular nucleic acids.

  • Methodology:

    • Cell Seeding: Plate P2X7-expressing cells in a 96-well plate.

    • Compound Incubation: Pre-incubate cells with various concentrations of A-804598.

    • Dye and Agonist Addition: Add a solution containing both the P2X7 agonist (e.g., ATP, BzATP) and the fluorescent dye (e.g., YO-PRO-1).

    • Incubation: Incubate the plate for 15-30 minutes at 37°C.[13]

    • Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths (~491/509 nm for YO-PRO-1).

    • Data Analysis: Determine the IC₅₀ value by plotting the inhibition of dye uptake against the antagonist concentration.

IL-1β Release Assay

This assay provides a direct measure of the functional downstream consequence of P2X7 inhibition in an inflammatory context.[13]

  • Principle: In immune cells like macrophages, P2X7 activation is a key trigger for the release of mature IL-1β. This assay quantifies the amount of IL-1β secreted into the cell culture supernatant.

  • Methodology:

    • Cell Priming: Differentiate THP-1 monocytes into macrophage-like cells (e.g., using PMA) and prime them with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.[13]

    • Compound Incubation: Pre-incubate the primed cells with various concentrations of A-804598.

    • P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.[13]

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

    • Quantification: Measure the concentration of IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: Determine the IC₅₀ value by plotting the inhibition of IL-1β release against the antagonist concentration.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Screen Primary Screen: Calcium Influx Assay Pore Secondary Assay: Pore Formation (YO-PRO-1 Uptake) Screen->Pore Confirm Mechanism Cytokine Functional Assay: IL-1β Release (ELISA) Pore->Cytokine Validate Function Selectivity Selectivity Panel: Other P2X/P2Y Receptors, Off-Target Panel Cytokine->Selectivity Assess Specificity PK Pharmacokinetics & CNS Penetration Selectivity->PK Lead Candidate Efficacy Efficacy Models: - Neuropathic Pain - Neuroinflammation PK->Efficacy

Typical experimental workflow for P2X7 antagonist validation.

In Vivo Function and Therapeutic Potential

The potent in vitro profile of A-804598 translates to in vivo activity. Studies have shown its efficacy in animal models of stress, neuroinflammation, and pain. For example, A-804598 has been shown to partially attenuate stress-induced increases in IL-1β mRNA in the brain.[7][11] In models of chronic ethanol (B145695) and high-fat diet exposure, treatment with A-804598 reversed changes in microglia and astrocytes and reduced inflammatory markers in both the brain and liver.[1] These findings underscore the role of P2X7R in driving inflammatory processes in vivo and highlight the therapeutic potential of antagonists like A-804598 for treating inflammatory and neurodegenerative diseases.[10]

Conclusion

A-804598 is a potent, selective, and CNS-penetrant P2X7 receptor antagonist. It effectively blocks ion channel function, pore formation, and downstream inflammatory signaling, most notably the release of IL-1β. Its consistent high potency across species and demonstrated efficacy in preclinical models of inflammation and neurological stress make it an invaluable research tool and a strong candidate for further investigation in drug development programs targeting P2X7-mediated pathologies. The experimental methodologies detailed herein provide a robust framework for the continued evaluation of this and other novel P2X7 receptor antagonists.

References

A-80556: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-80556 is a potent fluoroquinolone antibiotic distinguished by its broad-spectrum activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria. Developed by Abbott Laboratories, this compound emerged from research focused on enhancing the antibacterial profile of existing quinolones. This technical guide provides a comprehensive overview of the discovery of A-80556, detailing its antibacterial efficacy, and outlines a plausible synthetic pathway based on established methodologies for fluoroquinolone and bicyclic amine synthesis.

Discovery and Biological Activity

A-80556 was identified as a promising antibacterial agent through systematic evaluation of novel fluoroquinolone derivatives. A key publication, "In vitro and in vivo evaluations of A-80556, a new fluoroquinolone," details its potent antimicrobial profile.

In Vitro Antibacterial Spectrum

The in vitro activity of A-80556 was assessed by determining the minimum inhibitory concentration required to inhibit the growth of 90% of clinical isolates (MIC90). The compound demonstrated significant potency against a diverse panel of bacterial strains.

Table 1: In Vitro Antibacterial Activity of A-80556 (MIC90 in µg/mL)

Bacterial SpeciesA-80556Ciprofloxacin
Staphylococcus aureus (susceptible)0.12>128
Staphylococcus aureus (resistant)4.0>128
Streptococcus pneumoniae0.12-
Enterococcus faecalis0.5-
Escherichia coli0.06≤0.03
Klebsiella pneumoniae0.25-
Enterobacter cloacae0.25-
Serratia marcescens0.5-
Proteus mirabilis0.5-
Pseudomonas aeruginosa4.02.0
Acinetobacter spp.0.120.5
Bacteroides fragilis2.016
Clostridium difficile0.5-
Clostridium perfringens0.25-
Mechanism of Action

As a fluoroquinolone, the presumed mechanism of action of A-80556 involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, A-80556 effectively blocks the progression of the replication fork, leading to bacterial cell death.

Fluoroquinolone Mechanism of Action A80556 A-80556 DNA_Gyrase DNA Gyrase (Topoisomerase II) A80556->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV A80556->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 1: Simplified signaling pathway of A-80556's mechanism of action.

Synthesis of A-80556

While a specific, publicly available synthesis protocol for A-80556 has not been identified, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of the fluoroquinolone core and the characteristic 7-substituted 3-azabicyclo[3.1.0]hexane side chain. The overall strategy involves the synthesis of these two key fragments followed by their coupling.

Synthesis of the Fluoroquinolone Core

The synthesis of the 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core typically proceeds via a multi-step sequence starting from a suitably substituted aniline (B41778) derivative.

Experimental Protocol: Synthesis of the Fluoroquinolone Core

  • Condensation: 2,4,5-trifluoroacetophenone is reacted with diethyl carbonate in the presence of a strong base, such as sodium hydride, to form the corresponding β-ketoester.

  • Enamine Formation: The resulting β-ketoester is then treated with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield an enaminone.

  • Cyclization: The enaminone is reacted with 2,4-difluoroaniline (B146603) in the presence of an acid catalyst, followed by thermal cyclization, to form the quinolone ring system.

  • Hydrolysis: The ester group at the 3-position is hydrolyzed under acidic or basic conditions to afford the carboxylic acid, yielding the fluoroquinolone core.

Fluoroquinolone Core Synthesis Start 2,4,5-Trifluoroacetophenone Step1 Condensation (Diethyl Carbonate, NaH) Start->Step1 Intermediate1 β-Ketoester Step1->Intermediate1 Step2 Enamine Formation (DMF-DMA) Intermediate1->Step2 Intermediate2 Enaminone Step2->Intermediate2 Step3 Cyclization (2,4-Difluoroaniline) Intermediate2->Step3 Intermediate3 Quinolone Ester Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End Fluoroquinolone Core Step4->End

Figure 2: Workflow for the synthesis of the fluoroquinolone core.

Synthesis of the 3-Azabicyclo[3.1.0]hexan-6-amine Side Chain

The synthesis of the chiral 3-azabicyclo[3.1.0]hexan-6-amine side chain is a critical step. Methods analogous to those used for the synthesis of the side chain of trovafloxacin (B114552) can be employed.

Experimental Protocol: Synthesis of 3-Azabicyclo[3.1.0]hexan-6-amine

  • Cyclopropanation: A suitable N-protected pyrrole (B145914) is subjected to a cyclopropanation reaction, for example, using a Simmons-Smith or a diazoacetate-mediated reaction, to form the bicyclic ring system.

  • Functional Group Manipulation: The resulting cyclopropane (B1198618) derivative undergoes a series of functional group transformations to introduce an amino group at the 6-position. This may involve conversion of an ester to an amide, followed by a Hofmann or Curtius rearrangement.

  • Deprotection: The protecting group on the nitrogen of the bicyclic system is removed to yield the desired 3-azabicyclo[3.1.0]hexan-6-amine.

Side Chain Synthesis Start N-Protected Pyrrole Step1 Cyclopropanation Start->Step1 Intermediate1 Bicyclic Intermediate Step1->Intermediate1 Step2 Functional Group Manipulation Intermediate1->Step2 Intermediate2 N-Protected Amine Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End 3-Azabicyclo[3.1.0]hexan-6-amine Step3->End

Figure 3: Workflow for the synthesis of the bicyclic amine side chain.

Coupling and Final Product Formation

The final step in the synthesis of A-80556 is the nucleophilic aromatic substitution reaction between the fluoroquinolone core and the 3-azabicyclo[3.1.0]hexan-6-amine side chain.

Experimental Protocol: Coupling and Final Product Formation

  • Coupling Reaction: The fluoroquinolone core is reacted with the 3-azabicyclo[3.1.0]hexan-6-amine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. The reaction is typically heated to drive it to completion.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield A-80556.

  • Characterization: The final product is characterized by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Final Assembly Core Fluoroquinolone Core Coupling Nucleophilic Aromatic Substitution (Base, Heat) Core->Coupling SideChain 3-Azabicyclo[3.1.0]hexan-6-amine SideChain->Coupling Purification Purification (Recrystallization/Chromatography) Coupling->Purification A80556 A-80556 Purification->A80556

Figure 4: Final coupling and purification steps for A-80556.

Conclusion

A-80556 represents a significant development in the field of fluoroquinolone antibiotics, exhibiting potent activity against a wide array of clinically relevant bacteria. While the specific details of its initial discovery and synthesis remain proprietary, this guide provides a comprehensive overview of its biological properties and a scientifically sound, plausible synthetic route. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further investigation and innovation in the quest for new and effective antibacterial agents.

The Potential Role of A-80556 in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The voltage-gated sodium channel Nav1.8 has emerged as a key player in the modulation of inflammatory pain signaling within the peripheral nervous system. A-80556 (also known as A-803467) is a potent and selective small-molecule inhibitor of the Nav1.8 channel. This technical guide provides an in-depth analysis of the known roles of Nav1.8 in inflammatory processes and the pharmacological profile of A-80556. While the direct role of A-80556 in central nervous system (CNS) neuroinflammation is an area of ongoing investigation, this document explores the potential mechanisms through which Nav1.8 inhibition by A-80556 could modulate neuroinflammatory pathways. This is based on the established function of Nav1.8 in peripheral inflammation and emerging evidence of its expression and activity in non-neuronal cells and specific brain regions. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting Nav1.8 in neuroinflammatory conditions.

The Nav1.8 Sodium Channel: A Key Mediator in Inflammatory Pain

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the small-diameter primary afferent neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] These neurons are crucial for transmitting nociceptive signals.

Under normal physiological conditions, Nav1.8 contributes to the generation and propagation of action potentials in response to noxious stimuli.[2] However, in the presence of inflammation, the expression and activity of Nav1.8 are significantly upregulated.[3] Inflammatory mediators, such as prostaglandins (B1171923) (e.g., PGE2) and chemokines (e.g., CCL2), can modulate Nav1.8 function, leading to a state of neuronal hyperexcitability that manifests as hyperalgesia and allodynia.[2][3][4] This sensitization of peripheral nociceptors is a hallmark of inflammatory pain.[3]

While the primary role of Nav1.8 has been characterized in peripheral sensory neurons, recent studies have suggested a broader involvement in inflammatory processes. Evidence points to Nav1.8 expression in non-neuronal cells, such as keratinocytes, where it may contribute to reactive oxygen species (ROS)-mediated inflammation in skin diseases.[5] Furthermore, Nav1.8-expressing neurons have been identified in brain regions associated with the emotional component of pain, such as the limbic circuitry, and these neurons are sensitive to noxious stimuli in models of chronic inflammatory pain.[6] This raises the possibility of a role for Nav1.8 in central neuroinflammatory processes.

However, it is important to note that studies on cultured rat microglia, the primary immune cells of the CNS, did not detect Nav1.8 expression, suggesting that its role in CNS neuroinflammation may not be mediated directly through these cells.[7][8] Instead, any potential effect is more likely to be indirect, through the modulation of neuronal activity and signaling to glial cells.

A-80556: A Potent and Selective Nav1.8 Inhibitor

A-80556 (A-803467) is a small molecule that acts as a potent and selective blocker of the Nav1.8 sodium channel.[1][9][10] Its high selectivity for Nav1.8 over other sodium channel subtypes minimizes the potential for off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development.[1][10]

Mechanism of Action

A-80556 inhibits Nav1.8 channels in a state-dependent manner, showing a higher affinity for the inactivated state of the channel.[1] This means its blocking effect is more pronounced in neurons that are depolarized, a characteristic of neurons in an inflammatory environment. By binding to the channel, A-80556 physically obstructs the flow of sodium ions, thereby dampening neuronal excitability and reducing the transmission of pain signals.[1] Interestingly, some studies have reported a "reverse use-dependence" for A-80556 and similar compounds, where repetitive stimulation can lead to a relief of the block.[11][12]

Quantitative Data on A-80556 (A-803467) Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of A-803467 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of A-803467 on Human Sodium Channels

Channel SubtypeIC50 (nM)Selectivity vs. hNav1.8Reference
hNav1.88-[1][10]
hNav1.2≥1000>125-fold[1][10]
hNav1.3≥1000>125-fold[1][10]
hNav1.5≥1000>125-fold[1][10]
hNav1.7≥1000>125-fold[1][10]

Table 2: In Vivo Efficacy of A-803467 in Rat Models of Inflammatory and Neuropathic Pain

Pain ModelEndpointRoute of AdministrationED50 (mg/kg)Reference
Complete Freund's Adjuvant (CFA)Thermal Hyperalgesiai.p.41[1][10][13]
Spinal Nerve Ligation (SNL)Mechanical Allodyniai.p.47[1][10][13]
Sciatic Nerve Injury (CCI)Mechanical Allodyniai.p.85[1][10][13]
Capsaicin-inducedSecondary Mechanical Allodyniai.p.~100[1][10][13]
CFAThermal Hyperalgesiai.p.70[14]
SNLMechanical Allodyniai.p.70[14]

Signaling Pathways and Potential Role in Neuroinflammation

The primary mechanism by which A-80556 is expected to influence inflammation is by reducing the activity of Nav1.8-expressing neurons. In the context of peripheral inflammation, this leads to a decrease in the release of pro-inflammatory neuropeptides and neurotransmitters from sensory nerve endings, thereby reducing neurogenic inflammation.

The potential for A-80556 to modulate CNS neuroinflammation is more speculative but can be hypothesized through several interconnected pathways.

Modulation of Neuronal-Glial Interactions

Chronically activated neurons can release signaling molecules, such as ATP and chemokines, that activate microglia and astrocytes. By suppressing aberrant neuronal firing, A-80556 could indirectly reduce the activation of these glial cells, thereby limiting the production and release of pro-inflammatory cytokines like TNF-α and IL-1β.

Involvement of the PKC-NF-κB Pathway

The chemokine CCL2 has been shown to upregulate Nav1.8 expression and function in DRG neurons through a mechanism involving Protein Kinase C (PKC) and the transcription factor NF-κB.[4] NF-κB is a master regulator of the inflammatory response in virtually all cell types, including microglia and astrocytes. By blocking Nav1.8, A-80556 could potentially interrupt a positive feedback loop where inflammation increases Nav1.8 activity, which in turn could contribute to further inflammation.

G cluster_0 Inflammatory Milieu cluster_1 Sensory Neuron Inflammatory Mediators Inflammatory Mediators Receptors Receptors Inflammatory Mediators->Receptors PKC PKC Receptors->PKC NF-kB NF-kB PKC->NF-kB Nav1.8 Upregulation Nav1.8 Upregulation NF-kB->Nav1.8 Upregulation Transcriptional Regulation Action Potential Action Potential Nav1.8 Upregulation->Action Potential Increased Excitability Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release A-80556 A-80556 A-80556->Nav1.8 Upregulation Inhibition G Animal Model Induction Animal Model Induction A-80556 Administration A-80556 Administration Animal Model Induction->A-80556 Administration Behavioral Testing Behavioral Testing A-80556 Administration->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

References

A-80556 and Inflammatory Pain Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of A-80556, a potent and selective Nav1.8 sodium channel blocker, in established rodent models of inflammatory pain. This document details the mechanism of action, summarizes key quantitative efficacy data, and outlines the experimental protocols utilized in these studies.

Core Mechanism of Action: Targeting Nav1.8 in Inflammatory Pain

Inflammatory pain is initiated by tissue injury or inflammation, leading to the release of a host of inflammatory mediators. These mediators sensitize peripheral nociceptors, the specialized sensory neurons responsible for detecting noxious stimuli. A key player in the excitability of these neurons is the voltage-gated sodium channel Nav1.8, which is preferentially expressed in these peripheral sensory neurons.[1][2] During inflammation, the expression and activity of Nav1.8 are upregulated, contributing to the hyperexcitability of nociceptors and leading to the characteristic symptoms of inflammatory pain, such as thermal hyperalgesia (exaggerated pain response to heat) and mechanical allodynia (pain in response to a normally non-painful stimulus).[2][3]

A-80556 is a selective antagonist of the Nav1.8 sodium channel. By specifically blocking this channel, it is hypothesized to reduce the excitability of peripheral nociceptors, thereby dampening the transmission of pain signals from the site of inflammation to the central nervous system. This targeted approach is anticipated to provide effective analgesia in inflammatory conditions with a potentially favorable side-effect profile compared to less selective analgesics.

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

A-80556_Mechanism_of_Action cluster_0 Inflamed Tissue cluster_1 Nociceptor Terminal Inflammatory Mediators Inflammatory Mediators Nav1.8 Channel Nav1.8 Channel Inflammatory Mediators->Nav1.8 Channel Sensitize & Upregulate Action Potential Action Potential Nav1.8 Channel->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS A-80556 A-80556 A-80556->Nav1.8 Channel Blocks

Proposed mechanism of action of A-80556 in inflammatory pain.

Efficacy in Preclinical Inflammatory Pain Models

The efficacy of A-80556 (referred to in key studies as A-803467, a closely related compound) has been evaluated in two standard preclinical models of inflammatory pain: the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model and the formalin-induced inflammatory pain model.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

The CFA model is a widely used and well-characterized model of persistent inflammatory pain that mimics many aspects of chronic inflammatory conditions in humans.[4][5]

The following table summarizes the in vivo efficacy of A-803467 in the rat CFA-induced thermal hyperalgesia model.

CompoundAnimal ModelPain EndpointRoute of AdministrationEfficacy (ED50)Reference
A-803467RatThermal HyperalgesiaIntraperitoneal (i.p.)41 mg/kgJarvis et al., 2007[6][7]
Formalin-Induced Inflammatory Pain

The formalin test is an acute inflammatory pain model that produces a biphasic pain response. The first phase is due to direct activation of nociceptors, while the second, inflammatory phase is driven by a combination of peripheral inflammation and central sensitization.[8][9]

In studies by Jarvis et al. (2007), A-803467 was found to be inactive against formalin-induced nociception.[6][7] This suggests that Nav1.8 blockade with this compound may be more effective against persistent inflammatory states characterized by thermal hyperalgesia rather than the acute, complex pain response induced by formalin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model Protocol

This protocol outlines the procedure for inducing and assessing inflammatory pain following CFA administration.

CFA_Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment & Assessment cluster_2 Phase 3: Data Analysis Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing CFA Injection CFA Injection Baseline Behavioral Testing->CFA Injection Inflammation Development (2 days) Inflammation Development (2 days) CFA Injection->Inflammation Development (2 days) Drug Administration (A-80556/Vehicle) Drug Administration (A-80556/Vehicle) Inflammation Development (2 days)->Drug Administration (A-80556/Vehicle) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (A-80556/Vehicle)->Post-treatment Behavioral Testing Data Collection & Analysis Data Collection & Analysis Post-treatment Behavioral Testing->Data Collection & Analysis Determination of Efficacy Determination of Efficacy Data Collection & Analysis->Determination of Efficacy

Experimental workflow for the CFA-induced inflammatory pain model.

1. Animals:

  • Male Sprague-Dawley rats are typically used.[10]

2. Induction of Inflammation:

  • A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is taken for each animal.

  • Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil and saline (1:1 emulsion), is injected into the plantar surface of one hind paw.[11] This induces a localized and persistent inflammatory response.

3. Drug Administration:

  • Two days following CFA injection, a time point at which thermal hyperalgesia is well-established, animals are treated with either A-80556 (or its vehicle control).

  • The compound is administered systemically, for example, via intraperitoneal (i.p.) injection.

4. Behavioral Assessment (Thermal Hyperalgesia):

  • At a set time point after drug administration (e.g., 30 minutes), the paw withdrawal latency to a thermal stimulus is reassessed.

  • An increase in the withdrawal latency in the A-80556-treated group compared to the vehicle-treated group indicates an analgesic effect.

5. Data Analysis:

  • The data are typically expressed as the percentage of maximal possible effect (% MPE) or as raw withdrawal latencies.

  • An ED50 value, the dose at which the compound produces 50% of its maximal effect, is calculated from the dose-response curve.

Formalin-Induced Inflammatory Pain Model Protocol

This protocol describes the standard procedure for the formalin test.

1. Animals:

  • Male Sprague-Dawley rats or mice can be used.[4]

2. Drug Administration:

  • Animals are pre-treated with A-80556 or its vehicle control at a specified time before the formalin injection (e.g., 1 hour prior).

3. Induction of Nociception:

  • A dilute solution of formalin (e.g., 2-5% in saline) is injected into the plantar surface of one hind paw.[4]

4. Behavioral Assessment:

  • Immediately following the formalin injection, the animal is placed in an observation chamber.

  • The cumulative time spent licking or flinching the injected paw is recorded for a set period, typically up to 60 minutes.

  • The observation period is divided into two phases: Phase 1 (early/acute phase, typically 0-5 minutes) and Phase 2 (late/inflammatory phase, typically 15-40 minutes).[9]

5. Data Analysis:

  • The total time spent licking/flinching in each phase is calculated for both the drug-treated and vehicle-treated groups.

  • A significant reduction in the licking/flinching time in the drug-treated group compared to the vehicle group indicates an anti-nociceptive effect. As noted, A-803467 was found to be inactive in this model.[6][7]

Conclusion

The selective Nav1.8 blocker A-80556 (as represented by A-803467 in preclinical studies) demonstrates clear efficacy in a rodent model of persistent inflammatory pain, specifically in attenuating thermal hyperalgesia induced by CFA. Its lack of effect in the formalin test suggests a more prominent role in modulating pain associated with established inflammation rather than acute, chemically-induced nociception. These findings underscore the importance of Nav1.8 as a therapeutic target for inflammatory pain conditions and highlight the utility of the CFA model in evaluating compounds with this mechanism of action. Further investigation is warranted to fully elucidate the therapeutic potential of A-80556 in various inflammatory pain states.

References

A-80556 and Cytokine Release: An Analysis of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific information regarding the compound A-80556 and its direct role in the regulation of cytokine release. Despite extensive queries targeting its mechanism of action, effects on inflammation, and potential experimental protocols, no dedicated research articles, quantitative data sets, or detailed signaling pathways associated with A-80556's influence on cytokine production were identified.

This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational research on the topic.

The scientific community relies on published, peer-reviewed data to build upon existing knowledge. In the case of A-80556 and its interaction with the immune system's cytokine network, such data does not appear to be in the public domain at this time. Therefore, any discussion on its specific effects would be speculative and would not meet the standards of a technical guide for researchers, scientists, and drug development professionals.

It is possible that research on A-80556 and its immunomodulatory properties, including its effects on cytokine release, is proprietary, in early stages of development, or has not been published. For professionals seeking this specific information, it would be necessary to consult internal research and development documentation if available, or to initiate novel research to characterize the compound's activities.

While general principles of cytokine release and its regulation are well-established, and various experimental techniques exist to assess these processes, this report cannot extrapolate such general knowledge to the specific actions of A-80556 without supporting evidence. The following sections outline the general approaches that would be hypothetically employed to investigate a novel compound's effect on cytokine release, should such research be undertaken.

Hypothetical Experimental Approaches to Characterize A-80556's Effect on Cytokine Release

Should research on A-80556 be initiated, a standard approach would involve a series of in vitro and in vivo studies to determine its effect on cytokine production by various immune and non-immune cell types.

In Vitro Assays

A logical first step would be to utilize primary immune cells or immortalized cell lines to assess the direct impact of A-80556 on cytokine secretion.

Experimental Workflow for In Vitro Cytokine Release Assay

G cluster_0 Cell Culture and Stimulation cluster_1 Sample Collection and Analysis cluster_2 Data Interpretation cell_culture Isolate/Culture Immune Cells (e.g., PBMCs, Macrophages) stimulate Stimulate with LPS, PHA, or other immune activators cell_culture->stimulate treat Treat with varying concentrations of A-80556 stimulate->treat collect Collect cell culture supernatants at time points treat->collect analyze Quantify cytokine levels (ELISA, CBA, Luminex) collect->analyze data_analysis Analyze dose-response and time-course effects analyze->data_analysis conclusion Determine inhibitory or stimulatory effect of A-80556 data_analysis->conclusion

Caption: Workflow for in vitro assessment of A-80556 on cytokine release.

Key Experimental Protocols:

  • Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) would be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Stimulation and Treatment: Cells would be seeded in 96-well plates and stimulated with a known immune activator such as lipopolysaccharide (LPS) for monocytes/macrophages or phytohemagglutinin (PHA) for T lymphocytes. Concurrently, cells would be treated with a dose-range of A-80556.

  • Cytokine Quantification: Supernatants would be collected after a specified incubation period (e.g., 24, 48 hours). The concentrations of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) would be measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays (e.g., Luminex).

Signaling Pathway Analysis

To understand the mechanism of action, investigations into the intracellular signaling pathways affected by A-80556 would be necessary.

Hypothesized Signaling Pathway Investigation

G cluster_0 Cellular Activation cluster_1 Intracellular Signaling Cascades cluster_2 Gene Transcription and Protein Synthesis Receptor Immune Receptor (e.g., TLR4) NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT A80556 A-80556 A80556->NFkB Hypothetical Inhibition A80556->MAPK Transcription Transcription of Cytokine Genes NFkB->Transcription MAPK->Transcription JAK_STAT->Transcription Translation Translation of Cytokine mRNA Transcription->Translation Release Cytokine Release Translation->Release

Caption: Potential signaling pathways modulated by A-80556 to regulate cytokine release.

Key Experimental Protocols:

  • Western Blotting: To assess the phosphorylation status of key signaling proteins (e.g., IκBα, p38, JNK, STAT3) in cell lysates after stimulation and treatment with A-80556.

  • Reporter Gene Assays: To measure the activity of transcription factors like NF-κB and AP-1 using cells transfected with reporter plasmids.

P2X7 Receptor Signaling Pathways and the Antagonist A-804598: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the P2X7 receptor (P2X7R) signaling pathways and the inhibitory effects of the selective antagonist, A-804598. This document provides quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Introduction to the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels, activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Unlike other P2X receptors, P2X7R exhibits a low affinity for ATP, requiring high concentrations (in the millimolar range) for activation, which are typically present at sites of inflammation and tissue injury.[2] P2X7R is predominantly expressed on immune cells, such as macrophages and microglia, and its activation is a critical trigger for inflammatory responses.[3] Upon sustained activation, the P2X7R channel can dilate to form a large, non-selective pore, allowing the passage of molecules up to 900 Da in size.[1] This pore formation is a key event in the downstream signaling that leads to inflammation and cell death.

P2X7 Receptor Signaling Pathways

Activation of the P2X7 receptor initiates a complex array of intracellular signaling events, primarily driven by changes in ion flux. The key downstream pathways include:

  • NLRP3 Inflammasome Activation: P2X7R-mediated potassium efflux is a potent activator of the NLRP3 inflammasome.[4] This multi-protein complex then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Activation: P2X7R signaling can activate all three major MAPK families: p38, extracellular signal-regulated kinases 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). The specific MAPK pathway activated can be cell-type dependent.

  • NF-κB and NFAT Activation: The influx of calcium through the P2X7R can activate transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and nuclear factor of activated T-cells (NFAT), leading to the transcription of pro-inflammatory genes.[5]

  • Phospholipase Activation: P2X7R can also activate phospholipase D (PLD) and phospholipase A2 (PLA2), leading to the production of second messengers and further downstream signaling.[4]

  • Cell Death Pathways: Prolonged P2X7R activation can induce both apoptosis and pyroptosis, a form of programmed cell death associated with inflammation.

Below is a diagram illustrating the major signaling pathways downstream of P2X7 receptor activation.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X7R P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Channel Opening K_efflux K⁺ Efflux P2X7R->K_efflux ATP ATP ATP->P2X7R MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB & NFAT Activation Ca_influx->NFkB PLD PLD Activation Ca_influx->PLD Cell_Death Apoptosis / Pyroptosis Ca_influx->Cell_Death NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β & IL-18 Release Casp1->IL1b Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Experimental_Workflow cluster_workflow Antagonist Characterization Workflow cluster_assays Perform Assays start Start: Culture P2X7R-expressing cells prime_cells Prime cells with LPS (for IL-1β assay) start->prime_cells antagonist_incubation Incubate with A-804598 (dose-response) start->antagonist_incubation (for non-IL-1β assays) prime_cells->antagonist_incubation agonist_stimulation Stimulate with P2X7R agonist (e.g., BzATP) antagonist_incubation->agonist_stimulation ca_assay Calcium Influx Assay agonist_stimulation->ca_assay dye_assay Dye Uptake Assay agonist_stimulation->dye_assay il1b_assay IL-1β Release Assay agonist_stimulation->il1b_assay data_analysis Data Analysis: Calculate % Inhibition ca_assay->data_analysis dye_assay->data_analysis il1b_assay->data_analysis ic50 Determine IC50 values data_analysis->ic50 end End: Antagonist Potency Determined ic50->end A804598_MoA cluster_no_antagonist Without Antagonist cluster_with_antagonist With A-804598 receptor1 P2X7R ATP Binding Site activation1 Receptor Activation receptor1->activation1 atp1 ATP atp1->receptor1:p receptor2 P2X7R ATP Binding Site no_activation No Receptor Activation receptor2->no_activation a804598 A-804598 a804598->receptor2:p atp2 ATP

References

A-803467: A Selective Nav1.8 Blocker and its Indirect Effects on Calcium Influx

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The voltage-gated sodium channel Nav1.8 plays a critical role in the generation and propagation of action potentials, particularly in nociceptive primary sensory neurons of the dorsal root ganglion (DRG). Its involvement in pain signaling has made it a key target for the development of novel analgesics. A-803467 is a potent and highly selective small-molecule blocker of the Nav1.8 sodium channel. While A-803467 directly targets sodium influx, its modulation of neuronal excitability has significant downstream consequences on intracellular calcium homeostasis. This guide provides a detailed overview of the effects of A-803467, with a focus on its indirect influence on calcium influx, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

A-803467 is a furan-2-carboxamide derivative that selectively binds to the Nav1.8 channel, a tetrodotoxin-resistant (TTX-R) sodium channel. By blocking this channel, A-803467 effectively reduces the influx of sodium ions that is necessary for the depolarization phase of an action potential in sensory neurons. This leads to a decrease in neuronal excitability and the suppression of both spontaneous and evoked action potential firing.[1][2]

Quantitative Data: Potency and Selectivity of A-803467

The efficacy and selectivity of A-803467 have been quantified through various electrophysiological studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective doses (ED₅₀) reported in the literature.

Table 1: In Vitro Potency and Selectivity of A-803467 on Human Voltage-Gated Sodium Channels

Channel SubtypeIC₅₀ (nM)Selectivity vs. Nav1.8
Nav1.8 8 -
Nav1.2>1000>125-fold
Nav1.3>1000>125-fold
Nav1.5>1000>125-fold
Nav1.7>1000>125-fold

Data compiled from studies on recombinant human channels.[3]

Table 2: Inhibitory Activity of A-803467 on Native Channels and Neuronal Firing

PreparationParameterIC₅₀ / Effect
Rat DRG NeuronsTTX-R currents140 nM
Rat DRG NeuronsSpontaneous Action PotentialsInhibition
Rat DRG NeuronsEvoked Action PotentialsInhibition

[1][3]

Table 3: In Vivo Efficacy of A-803467 in Rat Pain Models

Pain ModelEndpointED₅₀ (mg/kg, i.p.)
Spinal Nerve LigationMechanical Allodynia47
Sciatic Nerve InjuryMechanical Allodynia85
CFA-induced Thermal HyperalgesiaThermal Hyperalgesia41

CFA: Complete Freund's Adjuvant.[3][4]

Signaling Pathway: From Nav1.8 Blockade to Reduced Calcium Influx

The primary action of A-803467 is the blockade of sodium influx through Nav1.8 channels. This initial event triggers a cascade that indirectly leads to a reduction in intracellular calcium. The activation of Nav1.8 contributes to the depolarization of the neuronal membrane. This depolarization is a key stimulus for the opening of voltage-gated calcium channels (VGCCs). Consequently, by inhibiting Nav1.8-mediated depolarization, A-803467 reduces the activation of VGCCs, leading to a decreased influx of extracellular calcium.[5][6]

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Nav18 Nav1.8 Channel Depolarization Membrane Depolarization Nav18->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion_in Increased [Ca2+] i VGCC->Ca_ion_in Results in A803467 A-803467 A803467->Nav18 Inhibits Na_ion_out Na+ Na_ion_out->Nav18 Influx Ca_ion_out Ca2+ Ca_ion_out->VGCC Influx Depolarization->VGCC Activates

Caption: Signaling pathway of A-803467's effect on calcium influx.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of A-803467.

Whole-Cell Patch Clamp Electrophysiology on DRG Neurons

This technique is fundamental for measuring the direct effects of A-803467 on ion channel currents and neuronal firing.[1]

  • Cell Preparation:

    • Dorsal root ganglia (DRGs) are dissected from rats.

    • The ganglia are enzymatically dissociated using a combination of collagenase and dispase to obtain a single-cell suspension of sensory neurons.

    • Neurons are plated on laminin/poly-D-lysine coated coverslips and cultured for 24-48 hours.

  • Recording:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Borosilicate glass pipettes (2-4 MΩ) are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.3 Na₂-GTP, adjusted to pH 7.3.

    • Whole-cell voltage-clamp or current-clamp recordings are established on small-diameter DRG neurons (18-25 µm).

    • To isolate TTX-R currents (mediated primarily by Nav1.8), tetrodotoxin (B1210768) (TTX, 300 nM) is added to the external solution to block TTX-sensitive channels.

    • Currents are evoked by voltage steps from a holding potential of -100 mV to various test potentials. For studying state-dependent block, holding potentials are varied (e.g., -40 mV for half-maximal inactivation).

    • A-803467 is applied via the perfusion system at various concentrations to determine the IC₅₀.

  • Data Analysis:

    • Peak current amplitudes before and after drug application are measured.

    • Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC₅₀.

    • In current-clamp mode, the number of action potentials fired in response to depolarizing current injections is quantified before and after drug application.

G cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis Dissection DRG Dissection Dissociation Enzymatic Dissociation Dissection->Dissociation Plating Plating Neurons Dissociation->Plating Patch Whole-Cell Patch Plating->Patch Isolate Isolate TTX-R Currents (with TTX) Patch->Isolate Apply Apply A-803467 Isolate->Apply Record Record Currents/ Action Potentials Apply->Record Measure Measure Peak Current/ AP Firing Record->Measure Curve Generate Concentration-Response Curve Measure->Curve Calculate Calculate IC50 Curve->Calculate

Caption: Experimental workflow for whole-cell patch clamp analysis.
Calcium Imaging in DRG Neurons

While not explicitly detailed for A-803467 in the provided search results, a common method to assess calcium influx involves fluorescence microscopy with calcium-sensitive dyes. A similar protocol was used for another Nav1.8 inhibitor.[7]

  • Cell Preparation and Loading:

    • DRG neurons are prepared and cultured as described above.

    • Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • After loading, cells are washed with the external recording solution to remove excess dye.

  • Imaging:

    • The coverslip is mounted on an inverted fluorescence microscope equipped with a high-speed camera.

    • A baseline fluorescence is recorded.

    • A depolarizing stimulus (e.g., high extracellular potassium solution or a chemical agonist) is applied to induce neuronal activation and subsequent calcium influx.

    • Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

    • The experiment is repeated after pre-incubating the cells with A-803467 to determine its effect on the stimulus-evoked calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀).

    • The peak amplitude, duration, and area under the curve of the calcium transient are quantified for both control and A-803467-treated conditions.

    • Statistical analysis is performed to determine the significance of any reduction in the calcium signal caused by A-803467.

Conclusion

A-803467 is a highly selective and potent blocker of the Nav1.8 sodium channel. Its primary mechanism of action, the inhibition of sodium influx in sensory neurons, leads to a significant reduction in neuronal excitability. This, in turn, indirectly modulates intracellular calcium levels by decreasing the depolarization-dependent activation of voltage-gated calcium channels. The data strongly support the role of Nav1.8 as an upstream regulator of calcium signaling in nociceptive pathways, highlighting the therapeutic potential of selective Nav1.8 blockers like A-803467 in pain conditions characterized by neuronal hyperexcitability. Further studies directly quantifying the dose-dependent effect of A-803467 on calcium transients would provide a more complete picture of this relationship.

References

Cellular Targets of Selective Nav1.8 Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Examination of A-803467 and Structurally Related Compounds for Researchers and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, particularly in nociceptive dorsal root ganglion (DRG) neurons. This restricted expression profile has made Nav1.8 a compelling therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain, with the potential for minimal central nervous system and cardiovascular side effects. This technical guide provides a detailed overview of the cellular targets and mechanisms of action of selective Nav1.8 inhibitors, with a primary focus on the well-characterized compound A-803467 and other key molecules in this class.

Primary Cellular Target: The Nav1.8 Sodium Channel

The principal cellular target of A-803467 and related compounds is the alpha subunit of the Nav1.8 voltage-gated sodium channel. These compounds exhibit potent, state-dependent inhibition of Nav1.8, meaning their blocking efficacy is influenced by the conformational state of the channel (resting, open, or inactivated).

Quantitative Analysis of Inhibitor Potency and Selectivity

The potency and selectivity of Nav1.8 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the channel's activity. The following tables summarize key quantitative data for A-803467 and a related compound, as determined by electrophysiological recordings.

CompoundChannelCell TypeIC50 (nM)Reference
A-803467TTX-R Current (rat DRG neurons)Rat Dorsal Root Ganglion Neurons1000[1]
A-803467TTX-R Current (human DRG neurons)Human Dorsal Root Ganglion Neurons> 1000[1]

TTX-R: Tetrodotoxin-resistant current, primarily mediated by Nav1.8.

Impact on Cellular Function: Inhibition of Neuronal Excitability

By blocking Nav1.8 channels, these inhibitors directly modulate the excitability of nociceptive neurons. The influx of sodium ions through Nav1.8 channels is a key contributor to the upstroke of the action potential in these neurons. Inhibition of this current leads to a reduction in the firing frequency of action potentials in response to noxious stimuli, thereby dampening the transmission of pain signals.

Signaling Pathway of Nociceptive Transmission and Nav1.8 Inhibition

The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway and the mechanism of its inhibition.

Mechanism of Nav1.8 Inhibition in Nociceptive Signaling cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Noxious Stimulus Noxious Stimulus Nav1.8 Channel Nav1.8 Channel Noxious Stimulus->Nav1.8 Channel Activates Action Potential Action Potential Nav1.8 Channel->Action Potential Initiates Pain Signal Transmission Pain Signal Transmission Action Potential->Pain Signal Transmission Propagates A-803467 A-803467 A-803467->Nav1.8 Channel Blocks

Caption: Inhibition of Nav1.8 by A-803467 blocks action potential firing.

Experimental Protocols

The characterization of selective Nav1.8 inhibitors relies on a variety of in vitro and in vivo experimental techniques. The following provides a generalized overview of key methodologies.

Electrophysiological Recordings in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the inhibitory effect of compounds on Nav1.8-mediated currents.

Methodology:

  • DRG Neuron Isolation: Dorsal root ganglia are dissected from rodents or obtained from human donors. The ganglia are enzymatically and mechanically dissociated to yield a single-cell suspension of neurons.

  • Cell Culture: Neurons are plated on coated coverslips and cultured for a short period to allow for recovery and adherence.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on small-diameter DRG neurons, which are likely to be nociceptors and express high levels of Nav1.8.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to isolate the tetrodotoxin-resistant (TTX-R) sodium current, which is predominantly carried by Nav1.8 channels. This typically involves holding the membrane potential at a level that inactivates most TTX-sensitive sodium channels.

  • Compound Application: The test compound is applied to the neuron at various concentrations via a perfusion system.

  • Data Analysis: The amplitude of the TTX-R current is measured before and after compound application to determine the degree of inhibition and calculate the IC50 value.

Experimental Workflow for Assessing Nav1.8 Inhibition

Workflow for Electrophysiological Assessment of Nav1.8 Inhibitors DRG Dissection DRG Dissection Enzymatic Digestion Enzymatic Digestion DRG Dissection->Enzymatic Digestion Mechanical Dissociation Mechanical Dissociation Enzymatic Digestion->Mechanical Dissociation Cell Plating Cell Plating Mechanical Dissociation->Cell Plating Patch-Clamp Recording Patch-Clamp Recording Cell Plating->Patch-Clamp Recording 24-48h Culture Isolate TTX-R Current Isolate TTX-R Current Patch-Clamp Recording->Isolate TTX-R Current Apply Compound Apply Compound Isolate TTX-R Current->Apply Compound Record Current Inhibition Record Current Inhibition Apply Compound->Record Current Inhibition Calculate IC50 Calculate IC50 Record Current Inhibition->Calculate IC50

Caption: Standard workflow for evaluating Nav1.8 inhibitor potency.

Conclusion

Selective inhibitors of the Nav1.8 sodium channel, such as A-803467, represent a promising class of non-opioid analgesics. Their primary cellular target is the Nav1.8 channel, and their mechanism of action involves the state-dependent blockade of sodium currents in nociceptive neurons. This leads to a reduction in neuronal excitability and the attenuation of pain signal transmission. The continued investigation of these compounds, utilizing detailed electrophysiological and behavioral assays, is essential for the development of effective and safe pain therapeutics.

References

A-80556: An In-Depth Profile of a Potent Fluoroquinolone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological profile of A-80556, a novel fluoroquinolone antibiotic. The available data robustly characterizes its antibacterial activity and provides initial insights into its pharmacokinetic and pharmacodynamic properties. However, it is critical to note at the outset that current scientific literature does not contain information regarding the effects of A-80556 on mammalian cell signaling pathways. Therefore, the mandatory visualization of such pathways cannot be fulfilled at this time.

Core Pharmacological Activity: Antibacterial Efficacy

A-80556 is distinguished by its potent and broad-spectrum antibacterial activity against a range of Gram-positive, Gram-negative, and anaerobic organisms.[1] Its primary mechanism of action, characteristic of fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

In Vitro Antibacterial Spectrum

A-80556 has demonstrated significant in vitro activity, often exceeding that of other fluoroquinolones such as ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin, particularly against Gram-positive bacteria.[1] The minimum inhibitory concentration for 90% of isolates (MIC90) for key pathogens is summarized below.

Bacterial SpeciesStrain TypeMIC90 (µg/mL)Comparator: Ciprofloxacin MIC90 (µg/mL)
Staphylococcus aureusFluoroquinolone-Susceptible0.12[1]-
Staphylococcus aureusCiprofloxacin-Resistant4.0[1]>128[1]
Streptococcus pneumoniae-0.12[1]-
Escherichia coli-0.06[1]≤0.03[1]
Pseudomonas aeruginosa-4.0[1]2.0[1]
Acinetobacter spp.-0.12[1]0.5[1]
Bacteroides fragilis-2.0[1]16[1]
In Vivo Efficacy

The in vivo antibacterial efficacy of A-80556 has been demonstrated in experimental infection models in mice, showing consistency with its in vitro activity and favorable oral absorption.[1]

Pharmacokinetics and Pharmacodynamics

A study utilizing a rabbit model of Streptococcus pneumoniae meningitis provides key pharmacokinetic and pharmacodynamic insights into A-80556.

Pharmacokinetic Parameters in Rabbits

Following a 10 mg/kg intravenous administration, the plasma pharmacokinetic parameters of A-80556 were determined as follows:

ParameterValue
AUC0-∞2.40 ± 0.272 µg·h/mL
T1/2β1.07 ± 0.011 h
Vd6.35 ± 0.50 L/kg
Clt4.23 ± 0.48 L/h·kg
CSF Penetration18.21%
Pharmacodynamics in a Meningitis Model

In the same rabbit model, A-80556 demonstrated significant pharmacodynamic activity, with time-kill curves showing a 3-log reduction in bacterial counts in the cerebrospinal fluid (CSF) within 2 hours of administration, an effect that was sustained for the subsequent four hours of the experiment.

Experimental Protocols

Determination of In Vitro Antibacterial Activity (MICs)

The minimum inhibitory concentrations (MICs) are typically determined using standardized broth microdilution or agar (B569324) dilution methods as described by the Clinical and Laboratory Standards Institute (CLSI).

General Protocol Outline:

  • Bacterial Strain Preparation: Inocula are prepared from fresh, actively growing bacterial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).

  • Antimicrobial Agent Preparation: A-80556 is serially diluted in appropriate growth medium to create a range of concentrations.

  • Inoculation: The standardized bacterial suspension is inoculated into each concentration of the antimicrobial agent.

  • Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric and temperature conditions for a defined period (e.g., 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Pharmacokinetic Study in a Rabbit Meningitis Model

Animal Model: An experimental meningitis model is established in rabbits, typically through intracisternal injection of a standardized inoculum of Streptococcus pneumoniae.

Drug Administration and Sampling:

  • A-80556 is administered intravenously at a defined dose.

  • Blood samples are collected at multiple time points post-administration.

  • Cerebrospinal fluid (CSF) is sampled, for instance, via microdialysis, at corresponding time points to determine drug penetration and bacterial counts.

Sample Analysis:

  • Plasma and CSF concentrations of A-80556 are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software.

  • Bacterial counts in the CSF are determined by plating serial dilutions and counting colony-forming units (CFUs) to generate time-kill curves.

Signaling Pathways and Non-Antibiotic Pharmacology

A thorough search of the scientific literature did not yield any studies investigating the effects of A-80556 on mammalian cell signaling pathways or any other non-antibiotic pharmacological activities. The mechanism of action of fluoroquinolones is generally considered specific to bacterial topoisomerases. While some fluoroquinolones have been reported to have off-target effects in mammalian cells, no such data is currently available for A-80556.

Workflow for Investigating Potential Mammalian Cell Effects:

Should research in this area be undertaken, a potential experimental workflow could involve the following steps:

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cell_lines Select Relevant Mammalian Cell Lines (e.g., neuronal, hepatic, renal) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cell_lines->cytotoxicity target_id Target Identification (e.g., Affinity Chromatography, Proteomics) cytotoxicity->target_id If non-toxic at relevant concentrations pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis animal_model Select Appropriate Animal Model pk_pd Pharmacokinetic/Pharmacodynamic Studies animal_model->pk_pd toxicology Toxicology and Safety Pharmacology pk_pd->toxicology cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo Progress to in vivo if warranted

Caption: A generalized workflow for evaluating the potential effects of a compound on mammalian cells.

Conclusion

A-80556 is a potent fluoroquinolone antibiotic with a well-defined in vitro and in vivo antibacterial profile. Its enhanced activity against certain Gram-positive and resistant bacterial strains makes it a compound of interest for further investigation in the context of infectious diseases. The available pharmacokinetic data in a relevant animal model provides a foundation for understanding its distribution and efficacy. However, a significant gap exists in the understanding of its broader pharmacological profile, specifically concerning its interaction with mammalian cells and signaling pathways. Future research is required to elucidate any potential non-antibiotic effects of A-80556 to fully characterize its safety and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for A-80556: Clarification and In Vitro Characterization of a Related Nav1.8 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the experimental protocols for A-80556 has revealed that this compound is documented in scientific literature as a fluoroquinolone antibiotic with potent antibacterial activity. [1] Its efficacy has been evaluated against a range of gram-positive and gram-negative bacteria, with specific minimum inhibitory concentrations (MICs) determined.[1]

Given the context of the user request for protocols related to neuroscience research, it is likely that there may be a confusion with a similarly named compound, A-803467 , which is a well-characterized, potent, and selective blocker of the voltage-gated sodium channel Nav1.8.[2][3] Nav1.8 is a key target in pain research due to its preferential expression in nociceptive sensory neurons.[4][5][6]

Therefore, these application notes will focus on providing detailed in vitro experimental protocols for the characterization of a selective Nav1.8 inhibitor, using A-803467 as a representative molecule, which aligns with the apparent scientific interest of the request.

I. Quantitative Data Summary for A-803467

The following tables summarize the inhibitory potency of A-803467 against various voltage-gated sodium channels. This data is crucial for understanding its selectivity profile.

Table 1: Inhibitory Potency (IC50) of A-803467 against Human Voltage-Gated Sodium Channels [2]

Channel SubtypeIC50 (nM)State-Dependence
hNav1.88Inactivated State
hNav1.879Resting State
hNav1.2>10,000-
hNav1.3>10,000-
hNav1.5>10,000-
hNav1.7>10,000-

Table 2: Inhibitory Potency (IC50) of A-803467 against Rat Voltage-Gated Sodium Channels [2]

Channel/CurrentIC50 (nM)Preparation
rNav1.845Recombinant
TTX-Resistant Current140Dorsal Root Ganglion Neurons

II. Experimental Protocols

A. Whole-Cell Patch Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effect of A-803467 on native Nav1.8 currents in sensory neurons.

1. Cell Preparation:

  • Isolate dorsal root ganglia from adult rats.

  • Dissociate the ganglia into single neurons using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

  • Plate the dissociated neurons on laminin/poly-D-lysine coated glass coverslips and culture for 24-48 hours.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate Nav1.8 currents, include blockers for other channels, such as CdCl₂ (to block calcium channels) and TEA-Cl (to block potassium channels), and Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

3. Recording Procedure:

  • Transfer a coverslip with adherent DRG neurons to the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a neuron.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -100 mV.

  • Elicit sodium currents using depolarizing voltage steps (e.g., to 0 mV for 50 ms).

  • Record baseline currents and then perfuse with increasing concentrations of A-803467 to determine the concentration-dependent block of the TTX-resistant current.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording DRG_Isolation Isolate DRG Dissociation Enzymatic/Mechanical Dissociation DRG_Isolation->Dissociation Plating Plate on Coated Coverslips Dissociation->Plating Seal Establish Gigaohm Seal Plating->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Apply A-803467 Record_Baseline->Apply_Compound Record_Block Record Current Block Apply_Compound->Record_Block

Caption: Workflow for patch-clamp recording in DRG neurons.

B. Radioligand Binding Assay (Competitive)

This protocol is a general framework for a competitive binding assay to determine the affinity of a compound for the Nav1.8 channel. A specific radioligand for Nav1.8 would be required.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing Nav1.8 in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Resuspend the membrane pellet in the binding buffer.

2. Assay Procedure:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable Nav1.8 radioligand, and varying concentrations of the unlabeled test compound (e.g., A-803467).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

III. Signaling Pathway

Blockade of the Nav1.8 channel by an antagonist like A-803467 directly inhibits the influx of sodium ions into nociceptive neurons. This action has a direct impact on the generation and propagation of action potentials, which are the fundamental signals for pain transmission.

Signaling Pathway Diagram:

G Noxious_Stimuli Noxious Stimuli (e.g., Inflammatory Mediators) Nav1_8 Nav1.8 Channel Noxious_Stimuli->Nav1_8 Activates Na_Influx Na+ Influx Nav1_8->Na_Influx Mediates A803467 A-803467 A803467->Nav1_8 Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

Caption: A-803467 blocks Nav1.8, inhibiting pain signaling.

References

Application Notes and Protocols for A-803467 (Selective Nav1.8 Blocker) in In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "A-80556" as initially requested is primarily associated with a fluoroquinolone antibiotic. However, the detailed nature of the inquiry strongly suggests an interest in a research chemical for neurological pathways. Based on the similarity of the designation and the context of the requested information, this document focuses on the well-characterized selective Nav1.8 sodium channel blocker, A-803467 . It is presumed that "A-80556" was a typographical error.

Introduction

The voltage-gated sodium channel Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel primarily expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG), which are critical for pain signal transmission.[1][2] Its restricted expression pattern makes it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects. A-803467 is a potent and selective blocker of the Nav1.8 sodium channel, with an IC50 of 8 nM for human Nav1.8.[2][3] It has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain.[1][2][4] By inhibiting Nav1.8, A-803467 reduces the excitability of nociceptive neurons, thereby attenuating the transmission of pain signals.

These application notes provide a comprehensive overview of the in vivo administration and dosage of A-803467 in rodent models of pain, along with detailed experimental protocols and the underlying signaling pathway.

Data Presentation

In Vivo Efficacy of A-803467 in Rodent Pain Models
Animal ModelPain TypeSpeciesRoute of AdministrationEffective Dose (ED50)Reference
Spinal Nerve Ligation (SNL)NeuropathicRatIntraperitoneal (i.p.)47 mg/kg[2][5]
Chronic Constriction Injury (CCI)NeuropathicRatIntraperitoneal (i.p.)85 mg/kg[2][5]
Complete Freund's Adjuvant (CFA)InflammatoryRatIntraperitoneal (i.p.)41 mg/kg (thermal hyperalgesia)[2][5]
Capsaicin-Induced Secondary AllodyniaNeuropathicRatIntraperitoneal (i.p.)~100 mg/kg[2][5]
Spinal Nerve Ligation (SNL) & CFANeuropathic & InflammatoryRatIntraperitoneal (i.p.)70 mg/kg[4]
Spinal Nerve Ligation (SNL)NeuropathicRatIntravenous (i.v.)10-30 mg/kg[6][7]
Osteoarthritis (MIA model)Chronic PainRatSystemic (i.v.)3 and 30 mg/kg[8]
Osteoarthritis (MIA model)Chronic PainRatIntraplantar10 µg and 50 µg/50 µl[8]
Osteoarthritis (MIA model)Chronic PainRatIntraspinal10 µg and 50 µg/50 µl[8]

Experimental Protocols

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

Objective: To induce mechanical allodynia, a hallmark of neuropathic pain, for the evaluation of analgesic compounds.

Materials:

  • Male Sprague-Dawley rats (175-200 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 6-0 silk suture

  • A-803467

  • Vehicle (e.g., 10% DMSO, 10% Cremophor EL, 80% saline)

  • Von Frey filaments

Procedure:

  • Anesthetize the rat.

  • Make a skin incision to expose the left L5 and L6 spinal nerves.

  • Carefully isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.

  • Close the incision with sutures or staples.

  • Allow the animals to recover for at least two weeks to allow for the full development of mechanical allodynia.

  • Assess baseline mechanical sensitivity using von Frey filaments.

  • Administer A-803467 or vehicle via the desired route (e.g., i.p.).

  • Measure paw withdrawal thresholds at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to assess the anti-allodynic effect.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Objective: To induce a localized inflammation and thermal hyperalgesia to test the efficacy of anti-inflammatory and analgesic compounds.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • A-803467

  • Vehicle

  • Plantar test apparatus

Procedure:

  • Induce inflammation by injecting 100 µl of CFA into the plantar surface of the left hind paw.

  • Allow 24 hours for the development of inflammation and thermal hyperalgesia.

  • Measure baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus.

  • Administer A-803467 or vehicle via the desired route (e.g., i.p.).

  • Assess thermal paw withdrawal latency at various time points post-administration (e.g., 30, 60, 120, 240 minutes) to evaluate the anti-hyperalgesic effect.

Mandatory Visualization

Signaling Pathway of Nav1.8 in Nociception and Inhibition by A-803467

Nav1_8_Pathway cluster_0 Peripheral Nociceptor Terminal Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nav1_8 Nav1.8 Channel Noxious_Stimuli->Nav1_8 Activates Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Transmits A803467 A-803467 A803467->Nav1_8 Blocks

Caption: Mechanism of A-803467 action on the Nav1.8 signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_workflow In Vivo Efficacy Testing of A-803467 Animal_Model Induce Pain Model (e.g., SNL, CFA) Baseline Baseline Nociceptive Testing (von Frey, Plantar Test) Animal_Model->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Dosing Administer A-803467 or Vehicle (i.p., i.v., etc.) Grouping->Dosing Post_Dosing_Test Post-Dosing Nociceptive Testing (Time-course) Dosing->Post_Dosing_Test Data_Analysis Data Analysis (e.g., ED50 calculation) Post_Dosing_Test->Data_Analysis Results Determine Analgesic Efficacy Data_Analysis->Results

Caption: General experimental workflow for assessing the analgesic efficacy of A-803467.

References

Application Notes and Protocols for AZD8055 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AZD8055, a potent and selective ATP-competitive inhibitor of mTOR kinase, in various cell-based assays. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the cellular effects of AZD8055.

Introduction

AZD8055 is a powerful research tool for investigating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. AZD8055 distinguishes itself from allosteric mTOR inhibitors like rapamycin (B549165) by inhibiting both mTORC1 and mTORC2 complexes, leading to a more complete blockade of mTOR signaling. This results in the inhibition of phosphorylation of key downstream effectors including p70S6K, 4E-BP1, and AKT (at serine 473).[1][2] In cell-based assays, AZD8055 has been shown to potently inhibit cell proliferation, induce apoptosis, and trigger autophagy in a variety of cancer cell lines.[2][3][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of AZD8055 in various cancer cell lines.

Table 1: IC50 Values of AZD8055 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueAssayReference
HeLaCervical Cancer0.8 ± 0.2 nMELISA-based kinase assay[1]
Hep-2Laryngeal CarcinomaNot explicitly provided, but significant inhibition at 8 µg/LMTT Assay
H838Non-Small Cell Lung CancerNot explicitly provided, but potent inhibition observedProliferation Assay[2]
A549Non-Small Cell Lung CancerNot explicitly provided, but potent inhibition observedProliferation Assay[2]
CAKI1Renal Cell Carcinoma<0.1 µMMTT Assay[5]
SK-HEP1Liver Adenocarcinoma>3 µM (parental), 0.1 µM (rapamycin-resistant)MTT Assay[5]
Multiple Myeloma Cell Lines (MM.1S, MM.1R, OPM1, OPM2)Multiple Myeloma25–200 nM (sensitive lines)MTT Assay[6]
TfRCC cell linesRenal Cell Carcinoma20-50 nMMTT Assay
CNE1Nasopharyngeal Carcinoma0.06 µMMTT Assay[7]
CNE2Nasopharyngeal Carcinoma0.1 µMMTT Assay[7]
AZACL1Canine Pulmonary Carcinoma23.8 µMProliferation Assay[8]
AZACL2Canine Pulmonary Carcinoma95.8 nMProliferation Assay[8]
cPAC-1Canine Pulmonary Carcinoma237 nMProliferation Assay[8]

Table 2: Effects of AZD8055 on Cell Viability and Proliferation

Cell LineConcentrationTime PointEffectAssayReference
Hep-28 - 80 µg/L24, 48, 72 hDose-dependent inhibition of cell viability (11.5% to 61.9%)MTT Assay[3]
HeLa10 nM24, 48, 72 hTime-dependent inhibition of cell proliferation (82.97%, 65.93%, 62.42% of control, respectively)MTT Assay[4]
Huh7 & Hep3B5 - 100 nM24 hDose-dependent increase in cell deathTrypan Blue Exclusion[9]
Huh7 & Hep3B100 nM6, 12, 24, 48 hTime-dependent increase in cell deathTrypan Blue Exclusion[9]
K562 (hemin-treated)Various24, 48 hTime- and concentration-dependent inhibition of cell viabilityCCK-8 Assay[10]

Experimental Protocols

Cell Proliferation and Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • AZD8055 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[3][4]

  • Prepare serial dilutions of AZD8055 in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the AZD8055 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[3][4]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3][4]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3][4]

  • Calculate the percentage of cell viability relative to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • AZD8055 stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of AZD8055 for the indicated time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 200 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

  • Add 10 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Incubate in the dark for 15 minutes at room temperature.[4]

  • Add 300 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of mTOR Signaling Pathway

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture dishes

  • Complete cell culture medium

  • AZD8055 stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)[11][12]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Plate and treat cells with AZD8055 as required.

  • Lyse the cells in cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathway affected by AZD8055 and a typical experimental workflow.

AZD8055_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT p-Ser473 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis AZD8055 AZD8055 AZD8055->mTORC2 AZD8055->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8055.

Experimental_Workflow_AZD8055 cluster_assays Cell-Based Assays Start Start Cell_Culture Cell Seeding (e.g., 96-well or 6-well plates) Start->Cell_Culture AZD8055_Treatment Treatment with AZD8055 (Dose-response & Time-course) Cell_Culture->AZD8055_Treatment Incubation Incubation (24, 48, 72 hours) AZD8055_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Western_Blot Western Blot Analysis (mTOR pathway proteins) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying the effects of AZD8055.

References

Application Notes and Protocols for Patch Clamp Electrophysiology using A-80556 (A-803467)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-803467 is a potent and selective antagonist of the voltage-gated sodium channel Nav1.8, also known as the tetrodotoxin-resistant (TTX-R) sodium channel.[1][2][3][4] Predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG), Nav1.8 plays a crucial role in the transmission of nociceptive signals.[5] Its distinct biophysical properties, including a depolarized voltage dependence of activation and slow inactivation kinetics, make it a key contributor to the upstroke of the action potential in these neurons and a prime target for the development of novel analgesics.[1][5]

These application notes provide detailed protocols for the characterization of A-803467 using whole-cell patch clamp electrophysiology, a gold-standard technique for studying ion channel function.[6] The methodologies described herein are essential for determining the potency, selectivity, and mechanism of action of A-803467, providing critical data for preclinical pain research.

Data Presentation

Potency and Selectivity of A-803467

The inhibitory potency of A-803467 was assessed against human Nav1.8 and other human sodium channel subtypes using whole-cell patch clamp electrophysiology. The IC50 values, representing the concentration of the compound required to inhibit 50% of the channel's activity, were determined from concentration-response curves.

Target ChannelIC50 (nM)Fold Selectivity vs. hNav1.8
hNav1.8 8 1
hNav1.2≥1000>125
hNav1.3≥1000>125
hNav1.5≥1000>125
hNav1.7≥1000>125
Data compiled from Jarvis et al., 2007.[1][4]
State-Dependent Inhibition by A-803467

The inhibitory effect of A-803467 on human Nav1.8 is state-dependent, showing higher potency for channels in the inactivated state compared to the resting state.

Channel StateHolding PotentialIC50 (nM)
Inactivated State-40 mV8
Resting State-100 mV79
Data from Jarvis et al., 2007.[1][3]

Experimental Protocols

Cell Culture

Cell Lines:

  • HEK293 cells stably expressing human Nav1.8 (hNav1.8).

  • Primary cultures of rat dorsal root ganglion (DRG) neurons for studying native TTX-R currents.

Culture Conditions for HEK293 cells:

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

  • Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording.

Primary DRG Neuron Culture:

  • Isolation: Isolate DRGs from rodents following approved institutional animal care and use protocols.

  • Dissociation: Enzymatically (e.g., with collagenase and dispase) and mechanically dissociate ganglia to obtain single neurons.

  • Plating: Plate neurons on coverslips coated with laminin (B1169045) and poly-D-lysine.

  • Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).

  • Recording: Perform recordings within 24-72 hours of plating.

Electrophysiological Recordings: Whole-Cell Voltage Clamp

Solutions:

  • Internal (Pipette) Solution (in mM): 135 CsF, 10 CsCl, 5 EGTA, 5 NaCl, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • External (Bath) Solution (in mM): 132 NaCl, 5.4 KCl, 0.8 MgCl2, 1.8 CaCl2, 10 HEPES, 5.5 Glucose. Adjust pH to 7.4 with NaOH.

Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 0.8–2.5 MΩ when filled with the internal solution.[1]

  • Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting voltage-clamp protocols.

Protocol for Determining IC50 of A-803467

Objective: To determine the concentration-dependent inhibition of Nav1.8 by A-803467.

Voltage Protocol for Inactivated State Potency:

  • Hold the membrane potential at -100 mV.

  • Apply a conditioning prepulse to -40 mV for 8 seconds to induce channel inactivation.

  • Return the potential to -100 mV for 20 ms (B15284909).

  • Apply a test pulse to 0 mV for 20 ms to elicit the sodium current.[1]

  • Repeat this protocol at a low frequency (e.g., every 10-20 seconds) to allow for recovery from inactivation between sweeps.

Procedure:

  • Record a stable baseline current for at least 3 minutes in the external solution.

  • Perfuse the cell with increasing concentrations of A-803467 (e.g., 0.1 nM to 10 µM).

  • At each concentration, allow the block to reach a steady state before recording the current.

  • After the highest concentration, perfuse with the external solution to assess the reversibility of the block.

  • Plot the percentage of current inhibition against the logarithm of the A-803467 concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol for Assessing State-Dependence

Objective: To determine if the inhibitory effect of A-803467 is dependent on the conformational state of the Nav1.8 channel.

Procedure:

  • Determine the IC50 of A-803467 using the inactivated state protocol described above.

  • To determine the potency on the resting state, modify the voltage protocol by removing the conditioning prepulse. Hold the cell at -100 mV and apply a test pulse to 0 mV.[1]

  • Compare the IC50 values obtained from the two different protocols. A lower IC50 value in the inactivated state protocol indicates preferential binding to the inactivated state.

Visualizations

Experimental_Workflow Experimental Workflow for A-803467 Patch Clamp Analysis cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-hNav1.8 or DRG neurons) giga_seal Giga-ohm Seal Formation cell_culture->giga_seal solution_prep Solution Preparation (Internal & External) solution_prep->giga_seal pipette_pull Pipette Pulling & Polishing pipette_pull->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Current Recording whole_cell->baseline drug_app A-803467 Application (Increasing Concentrations) baseline->drug_app washout Washout drug_app->washout current_measure Measure Peak Current drug_app->current_measure washout->current_measure dose_response Construct Dose-Response Curve current_measure->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Caption: Workflow for A-803467 patch clamp experiments.

Signaling_Pathway Nav1.8 Modulation in DRG Neurons cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Nav1.8 Modulation in DRG Neurons GPCR GPCRs AC Adenylyl Cyclase GPCR->AC Activates PLC Phospholipase C GPCR->PLC Activates cAMP cAMP AC->cAMP DAG DAG PLC->DAG Nav1_8 Nav1.8 PKA PKA cAMP->PKA Activates PKC PKC DAG->PKC Activates PKA->Nav1_8 Phosphorylates (Modulates Gating) PKC->Nav1_8 Phosphorylates (Modulates Gating) Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->GPCR Activate A803467 A-803467 A803467->Nav1_8 Blocks Pore

Caption: Signaling pathways modulating Nav1.8 in DRG neurons.

References

Application Notes and Protocols for Calcium Imaging Using A-80556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for utilizing A-80556, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, in calcium imaging assays. TRPA1 is a non-selective cation channel highly expressed in sensory neurons and is a key player in mediating inflammatory pain and neurogenic inflammation. Its activation leads to an influx of calcium ions (Ca²⁺), making it an attractive target for therapeutic intervention. Calcium imaging is a widely used technique to screen for and characterize modulators of ion channels like TRPA1 by monitoring changes in intracellular calcium concentration. This document outlines the necessary steps, from cell preparation to data analysis, for effectively using A-80556 to study TRPA1-mediated calcium signaling.

Mechanism of Action and Signaling Pathway

TRPA1 is a polymodal nociceptor that can be activated by a variety of stimuli, including environmental irritants, inflammatory agents, and changes in temperature. Upon activation, the TRPA1 channel opens, allowing the influx of cations, most notably Ca²⁺, down their electrochemical gradient.[1] This initial influx of extracellular Ca²⁺ can be further amplified by Ca²⁺-induced Ca²⁺ release (CICR) from intracellular stores such as the endoplasmic reticulum.[1][2] The resulting increase in cytosolic Ca²⁺ concentration triggers a cascade of downstream signaling events, leading to neuronal depolarization, action potential firing, and the release of neurotransmitters and neuropeptides, which contribute to the sensation of pain and inflammation.[1]

A-80556 is a selective antagonist of the TRPA1 channel. It is a close analog of A-967079 and is expected to act by binding to the channel protein and preventing its opening in response to agonist stimulation. By blocking the influx of Ca²⁺ through the TRPA1 channel, A-80556 effectively inhibits the downstream signaling pathways associated with TRPA1 activation.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist TRPA1 TRPA1 Agonist->TRPA1 Activates Ca2_influx Ca²⁺ Influx TRPA1->Ca2_influx Mediates Cytosolic_Ca2 ↑ Cytosolic Ca²⁺ Ca2_influx->Cytosolic_Ca2 ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->Cytosolic_Ca2 Cytosolic_Ca2->ER Triggers Downstream Downstream Signaling (e.g., Neurotransmitter Release) Cytosolic_Ca2->Downstream A80556 A-80556 A80556->TRPA1 Blocks

TRPA1 Signaling and A-80556 Inhibition

Quantitative Data Summary

The following tables summarize typical concentration ranges and parameters for compounds used in TRPA1 calcium imaging assays. Note that the optimal concentration for A-80556 should be determined empirically for each specific cell line and experimental condition.

Table 1: TRPA1 Antagonist Concentrations

CompoundClassTypical Concentration RangeIC₅₀ (if available)Reference
A-80556 TRPA1 Antagonist1 µM - 10 µM (estimated)-Inferred from A-967079
A-967079TRPA1 Antagonist10 µM-[3]
HC-030031TRPA1 Antagonist1 µM - 10 µM5.5 - 10.5 µM[4][5]
AM0902TRPA1 Antagonist10 µM - 50 µM-[6]
AZ465TRPA1 Antagonist-20 nM (vs. CS), 85 nM (vs. Zn²⁺)[7]

Table 2: TRPA1 Agonist Concentrations

CompoundClassTypical Concentration RangeEC₅₀ (if available)
Allyl isothiocyanate (AITC)TRPA1 Agonist25 µM - 100 µM1.5 µM
CinnamaldehydeTRPA1 Agonist33 µM - 100 µM-
O-chlorobenzylidene malononitrile (B47326) (CS)TRPA1 Agonist10 nM - 200 µM0.7 nM

Table 3: Calcium Indicator Loading Parameters

IndicatorTypeLoading ConcentrationIncubation TimeTemperature
Fura-2 AMRatiometric0.1 mg/mL30 minutesRoom Temperature
Fluo-4 AMNon-ratiometric1-5 µM30-60 minutes37°C

Experimental Protocols

This protocol describes a typical calcium imaging experiment to assess the inhibitory effect of A-80556 on TRPA1 activation in a cultured cell line (e.g., HEK293T or CHO cells) expressing human TRPA1.

Materials
  • Cell Line: HEK293T or CHO cells stably or transiently expressing human TRPA1.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution.

  • Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • Pluronic F-127: 20% solution in DMSO.

  • TRPA1 Agonist: Allyl isothiocyanate (AITC) or Cinnamaldehyde.

  • TRPA1 Antagonist: A-80556.

  • Microplate: 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence Plate Reader or Microscope: Equipped for calcium imaging (e.g., FlexStation 3, or a fluorescence microscope with appropriate filters and a camera).

Methods

1. Cell Preparation and Plating

  • Culture TRPA1-expressing cells to 70-90% confluency.

  • Harvest the cells using standard trypsinization methods.

  • Seed the cells into the wells of a black-walled, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

2. Calcium Indicator Loading

  • Prepare the dye loading solution. For Fura-2 AM, a final concentration of 0.1 mg/mL is often used.[3] For Fluo-4 AM, a final concentration of 1-5 µM is typical. To aid in dye solubilization, first mix the stock solution of the calcium indicator with an equal volume of 20% Pluronic F-127 before diluting to the final concentration in assay buffer.

  • Aspirate the cell culture medium from the wells.

  • Wash the cells gently with assay buffer.

  • Add the dye loading solution to each well.

  • Incubate the plate in the dark at room temperature (for Fura-2 AM) or 37°C (for Fluo-4 AM) for 30-60 minutes.

  • After incubation, wash the cells 2-3 times with assay buffer to remove excess dye.

  • Add fresh assay buffer to each well.

3. Calcium Imaging Assay

  • Baseline Measurement: Place the plate in the fluorescence plate reader or on the microscope stage. Record the baseline fluorescence for a period of time (e.g., 1-2 minutes) to establish a stable signal.

  • Antagonist Application (A-80556): Add A-80556 at the desired final concentration to the appropriate wells. It is recommended to perform a concentration-response curve to determine the IC₅₀. A starting concentration of 10 µM can be used based on data for the similar compound A-967079.[3]

  • Incubate with the antagonist for a sufficient period (e.g., 5-15 minutes) to allow for channel binding.

  • Agonist Application: While continuously recording fluorescence, add a TRPA1 agonist (e.g., AITC at a final concentration of 100 µM) to the wells.

  • Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline.

4. Data Analysis

  • The change in intracellular calcium is typically represented as a change in fluorescence intensity.

  • For non-ratiometric dyes like Fluo-4, the data is often expressed as the change in fluorescence over the baseline fluorescence (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before stimulation.

  • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is calculated. The change in this ratio is proportional to the change in intracellular calcium concentration.

  • Plot the fluorescence intensity or ratio over time to visualize the calcium transients.

  • To determine the inhibitory effect of A-80556, compare the peak fluorescence change in the presence of the antagonist to the peak change with the agonist alone (positive control).

  • Calculate the percent inhibition for each concentration of A-80556 and fit the data to a concentration-response curve to determine the IC₅₀ value.

Experimental_Workflow Start Start Cell_Culture Culture TRPA1-expressing cells Start->Cell_Culture Cell_Plating Plate cells in microplate Cell_Culture->Cell_Plating Dye_Loading Load cells with Calcium Indicator (e.g., Fura-2 AM) Cell_Plating->Dye_Loading Washing Wash to remove excess dye Dye_Loading->Washing Baseline Measure baseline fluorescence Washing->Baseline Antagonist_Add Add A-80556 Baseline->Antagonist_Add Incubate Incubate with antagonist Antagonist_Add->Incubate Agonist_Add Add TRPA1 Agonist (e.g., AITC) Incubate->Agonist_Add Data_Acquisition Record fluorescence changes Agonist_Add->Data_Acquisition Data_Analysis Analyze data (ΔF/F₀ or Ratio) Calculate % Inhibition and IC₅₀ Data_Acquisition->Data_Analysis End End Data_Analysis->End

Calcium Imaging Experimental Workflow

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.

  • Dye Loading: Inadequate dye loading can result in a low signal-to-noise ratio. Optimize dye concentration and incubation time. Some cell types may require the use of an anion transport inhibitor like sulfinpyrazone (B1681189) to improve dye retention, but be aware that some of these, like probenecid (B1678239), can directly activate TRPA1.[8][9]

  • Agonist Potency: The potency of some TRPA1 agonists can degrade over time. Use fresh solutions for each experiment.

  • Phototoxicity: Minimize exposure of cells to excitation light to prevent phototoxicity and photobleaching of the fluorescent indicator.

  • Controls: Always include appropriate controls:

    • Negative Control: Cells treated with vehicle instead of agonist.

    • Positive Control: Cells treated with agonist in the absence of A-80556.

    • Vehicle Control for Antagonist: Cells treated with the vehicle for A-80556 followed by agonist.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize A-80556 as a tool to investigate the role of the TRPA1 channel in calcium signaling and to screen for novel modulators of this important therapeutic target.

References

Measuring IL-1β Release with A-80556: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to innate immunity and various inflammatory diseases.[1][2][3][4] Its release is a tightly regulated process, primarily occurring from myeloid cells like monocytes and macrophages.[2] The production of IL-1β begins with the synthesis of an inactive precursor, pro-IL-1β, typically initiated by stimuli such as lipopolysaccharide (LPS).[2] A second signal, often extracellular adenosine (B11128) triphosphate (ATP), triggers the activation of the P2X7 receptor, an ATP-gated ion channel.[5] This activation leads to the assembly of the NLRP3 inflammasome, a multi-protein complex that facilitates the cleavage of pro-caspase-1 into active caspase-1.[6][7] Active caspase-1 then cleaves pro-IL-1β, resulting in the mature, secretable 17 kDa form of IL-1β.[2][5][7]

A-80556 is a potent and selective antagonist of the P2X7 receptor. By blocking the P2X7 receptor, A-80556 is expected to inhibit the ATP-induced signaling cascade that leads to NLRP3 inflammasome activation and subsequent IL-1β release. This makes A-80556 a valuable tool for studying the role of the P2X7 receptor in inflammation and for the development of novel anti-inflammatory therapeutics.

These application notes provide a comprehensive overview and detailed protocols for measuring the inhibitory effect of A-80556 on IL-1β release in a cell-based assay.

P2X7 Signaling Pathway for IL-1β Release

The following diagram illustrates the signaling pathway leading to IL-1β release upon P2X7 receptor activation and the point of inhibition by A-80556.

P2X7_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Initiates A80556 A-80556 A80556->P2X7R Inhibits Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Release IL-1β Release IL1b->Release

Caption: P2X7 signaling pathway for IL-1β release and A-80556 inhibition.

Quantitative Data: P2X7 Antagonist Inhibition of IL-1β Release

P2X7 AntagonistCell TypeStimulusIC50 for IL-1β InhibitionReference
A-438079Mouse Spinal Cord SlicesLPSNot specified (complete inhibition at 10 µM)[8]
A-438079Mouse Submandibular Gland CellsATPNot specified (significant decrease at 25 µM)[6]
Oxidized ATP (oATP)Human Microglial CellsATPNot specified (significant inhibition)[9]
KN-62Human THP-1 MonocytesATP~100 nM[10]
PPADSHuman THP-1 MonocytesATP~1 µM[10]

Experimental Protocols

Experimental Workflow

The general workflow for assessing the inhibitory effect of A-80556 on IL-1β release is depicted below.

experimental_workflow cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., THP-1 or iBMDMs) B 2. Cell Priming with LPS A->B C 3. Pre-incubation with A-80556 B->C D 4. Stimulation with ATP C->D E 5. Supernatant Collection D->E F 6. IL-1β Quantification (ELISA) E->F G 7. Data Analysis F->G

Caption: General workflow for in vitro IL-1β release inhibition assay.

Protocol 1: In Vitro IL-1β Release Assay

This protocol describes a method to quantify the inhibitory effect of A-80556 on IL-1β release from cultured monocytes or macrophages.

Materials:

  • Monocytic cell line (e.g., THP-1) or immortalized bone marrow-derived macrophages (iBMDMs)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • A-80556

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Human or mouse IL-1β ELISA kit

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.[11]

    • For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with Phorbol 12-myristate 13-acetate (PMA).

    • Trypsinize (if adherent), neutralize, and centrifuge the cells.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed 200,000 cells in 200 µL of complete medium into each well of a 96-well plate.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Priming with LPS:

    • After 24 hours, carefully remove the medium from each well.

    • Add 100 µL of complete medium containing 1 µg/mL of LPS to each well (except for unstimulated controls).[11]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.[11][12]

  • Treatment with A-80556:

    • Prepare serial dilutions of A-80556 in complete medium. The final solvent (e.g., DMSO) concentration should be kept below 0.5%.

    • After the LPS priming, add 50 µL of the diluted A-80556 to the appropriate wells. For vehicle control wells, add 50 µL of medium with the same solvent concentration.

    • Pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.[12]

  • Activation with ATP:

    • Prepare a stock solution of ATP in sterile PBS.

    • Add 50 µL of the ATP solution to each well to a final concentration of 1-5 mM (except for unstimulated and LPS-only controls).[11][12]

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.[11][12]

  • Sample Collection:

    • After ATP stimulation, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C.[11]

    • Carefully collect the supernatant from each well without disturbing the cell pellet.[11]

    • The supernatants can be used immediately for IL-1β measurement or stored at -80°C for later analysis.[11]

Protocol 2: IL-1β Quantification by ELISA

This protocol provides a general procedure for a sandwich ELISA to quantify IL-1β in the collected cell culture supernatants. Always refer to the specific manufacturer's instructions for the ELISA kit being used.[13][14][15]

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[11] (Note: Many commercial kits come with pre-coated plates).[14]

  • Blocking:

    • Wash the plate with wash buffer.

    • Block the plate with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific binding.[11]

  • Sample and Standard Incubation:

    • Prepare a standard curve by performing serial dilutions of the IL-1β standard.

    • Add 50-100 µL of the collected cell supernatants and the standards to the appropriate wells.[15]

    • Incubate for 2-3 hours at room temperature.[11][15]

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody to each well.[15]

    • Incubate for 1 hour at room temperature.[11]

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature.[15]

  • Substrate Development:

    • Wash the plate thoroughly.

    • Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature, allowing for color development.[15]

  • Stopping the Reaction:

    • Add the stop solution to each well. The color will change from blue to yellow.[14]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at 450 nm (with a reference wavelength of 550 nm if available).[15]

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-1β standards.

  • Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of inhibition of IL-1β release for each concentration of A-80556 compared to the vehicle control (LPS + ATP without inhibitor).

  • The IC50 value (the concentration of A-80556 that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the inhibitory effects of the P2X7 receptor antagonist, A-80556, on IL-1β release. By utilizing these methods, researchers can effectively characterize the potency and mechanism of action of A-80556 and other P2X7 modulators, contributing to the understanding of P2X7-mediated inflammatory pathways and the development of novel therapeutic strategies for inflammatory diseases.

References

Application Notes and Protocols for A-80556 in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data for the compound "A-80556" in the context of neuropathic pain models. However, significant research has been published on a closely related, potent, and selective Nav1.8 sodium channel blocker, A-803467 . The following application notes and protocols are based on the available data for A-803467 and are intended to serve as a comprehensive guide for researchers investigating the role of selective Nav1.8 blockade in animal models of neuropathic pain. It is recommended that researchers validate these protocols for their specific Nav1.8 inhibitor of interest.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, plays a crucial role in the pathophysiology of neuropathic pain by contributing to neuronal hyperexcitability.[1][2] Selective blockade of Nav1.8 represents a promising therapeutic strategy for the treatment of neuropathic pain with the potential for an improved side-effect profile compared to non-selective sodium channel blockers.[3][4]

These application notes provide a summary of the preclinical efficacy of the selective Nav1.8 blocker A-803467 in a rat model of neuropathic pain and detailed protocols for inducing the animal model and assessing pain-related behaviors.

Data Presentation: Efficacy of A-803467 in a Neuropathic Pain Model

The following table summarizes the in vivo efficacy of A-803467 in the Spinal Nerve Ligation (SNL) model of neuropathic pain in rats.

CompoundAnimal ModelPain ModalityRoute of AdministrationEffective Dose (ED₅₀)Reference
A-803467Spinal Nerve Ligation (SNL), RatMechanical AllodyniaIntraperitoneal (i.p.)70 mg/kg[5]

Experimental Protocols

Animal Models of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain by causing a loose constriction of the sciatic nerve.[6][7]

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures

Procedure:

  • Anesthetize the rat and shave the lateral surface of the thigh.

  • Make a small incision in the skin over the biceps femoris muscle.

  • Separate the biceps femoris and the gluteus superficialis muscles by blunt dissection to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain.[6]

The SNI model produces a robust and long-lasting neuropathic pain state by transecting two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[8][9][10]

Materials:

  • Adult male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (fine scissors, forceps)

  • 8-0 silk sutures

Procedure:

  • Anesthetize the mouse and shave the lateral surface of the thigh.

  • Make a small incision in the skin and expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate each of these two nerves with an 8-0 silk suture and then transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

  • Take great care to avoid any contact with or stretching of the intact sural nerve.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing.

Behavioral Assays for Pain Assessment

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.[11] It is commonly assessed using von Frey filaments.

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Place the animal in a testing chamber on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw (in the territory of the injured nerve for CCI or the spared nerve for SNI).

  • Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

  • The pattern of responses is used to calculate the 50% PWT.

Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is another common symptom of neuropathic pain.[11][12] The Hargreaves test is a standard method for its assessment.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglas enclosures

Procedure:

  • Place the animal in a Plexiglas enclosure on the glass surface of the apparatus and allow it to acclimate.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will start automatically.

  • When the animal withdraws its paw, a sensor stops the timer, and the paw withdrawal latency (PWL) is recorded.

  • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • Perform several measurements for each paw, with sufficient time between stimuli.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nav1.8 in Neuropathic Pain

Nav1_8_Pathway cluster_0 Peripheral Nerve Injury cluster_1 Cellular Events in DRG Neuron cluster_2 Central Nervous System Nerve Injury Nerve Injury Inflammatory Mediators Inflammatory Mediators Nerve Injury->Inflammatory Mediators Increased Nav1.8 Expression and Trafficking Increased Nav1.8 Expression and Trafficking Inflammatory Mediators->Increased Nav1.8 Expression and Trafficking Nav1.8 Nav1.8 Increased Nav1.8 Expression and Trafficking->Nav1.8 Neuronal Hyperexcitability Neuronal Hyperexcitability Nav1.8->Neuronal Hyperexcitability Central Sensitization Central Sensitization Neuronal Hyperexcitability->Central Sensitization Neuropathic Pain Neuropathic Pain Central Sensitization->Neuropathic Pain A-803467 A-803467 A-803467->Nav1.8 Blocks

Caption: Role of Nav1.8 in neuropathic pain and the site of action for A-803467.

Experimental Workflow for Evaluating A-80556 Analogs

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Baseline Behavioral Testing cluster_2 Phase 3: Drug Administration and Post-Treatment Testing cluster_3 Phase 4: Data Analysis A Animal Acclimation B Induction of Neuropathic Pain (e.g., CCI or SNI Model) A->B C Baseline von Frey Test (Mechanical Allodynia) B->C D Baseline Hargreaves Test (Thermal Hyperalgesia) B->D E Administration of A-80556 Analog (e.g., A-803467) or Vehicle C->E D->E F Post-Treatment von Frey Test E->F G Post-Treatment Hargreaves Test E->G H Data Analysis and Comparison of Treatment Groups F->H G->H

Caption: Workflow for preclinical evaluation of Nav1.8 blockers in neuropathic pain models.

References

The Repurposing of Fluoroquinolones in Oncology: A General Overview and Protocols for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroquinolones are a well-established class of synthetic broad-spectrum antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and repair, and ultimately bacterial cell death. Recent research has unveiled a promising new avenue for this class of compounds: oncology.[1][2][3] While direct studies on A-80556 in cancer research are not currently available in the public domain, the broader class of fluoroquinolones has demonstrated potential anticancer activities. This has led to the exploration of repurposing these antibiotics as novel cancer therapeutics.[3][4]

The anticancer mechanism of fluoroquinolones is multifaceted but often involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication and cell division in cancer cells.[2][5] This inhibition can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in cell proliferation.[1][6][7] Furthermore, some fluoroquinolones have been shown to suppress cancer cell migration and invasion by downregulating the expression of matrix metalloproteinase-9 (MMP-9).[8][9]

This document provides a generalized overview of the application of fluoroquinolones in cancer research, including potential mechanisms of action and standardized protocols for investigating the anticancer properties of compounds within this class, such as A-80556.

Mechanism of Action: Fluoroquinolones as Anticancer Agents

The primary proposed mechanism for the anticancer activity of fluoroquinolones is the poisoning of human type II DNA topoisomerases.[2] This action is similar to that of established anticancer drugs like doxorubicin. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones can induce double-strand breaks in DNA, which in turn triggers a cascade of cellular events leading to apoptosis and cell cycle arrest, typically at the G2/M phase.[1][5][6]

Additionally, some fluoroquinolones have demonstrated the ability to modulate signaling pathways involved in cell migration and invasion, such as the TGF-β and PMA-induced pathways, leading to a decrease in MMP-9 production.[8][9] The chelation of metal ions by fluoroquinolones may also contribute to their anticancer effects.[2]

G cluster_cell Cancer Cell FQ Fluoroquinolone TopII Topoisomerase II FQ->TopII Inhibition DNA DNA TopII->DNA Catalyzes DNA unwinding DSB DNA Double-Strand Breaks DNA->DSB CellCycle Cell Cycle Arrest (G2/M) DSB->CellCycle Triggers Apoptosis Apoptosis Induction DSB->Apoptosis Triggers CellDeath Cell Death CellCycle->CellDeath Apoptosis->CellDeath G cluster_workflow MTT Assay Workflow Start Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Fluoroquinolone Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze

References

A-80556: Application Notes and Protocols for a Novel Fluoroquinolone Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A-80556 is a novel fluoroquinolone compound that has demonstrated potent antibacterial activity against a broad spectrum of pathogens, including gram-positive, gram-negative, and anaerobic bacteria.[1] As a member of the fluoroquinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, repair, and recombination.[2][3][4][5][6][7][8][9] This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals investigating the antibacterial properties of A-80556. The information compiled is based on available scientific literature and established methodologies for antimicrobial susceptibility testing and in vivo efficacy studies.

Data Presentation

The in vitro antibacterial activity of A-80556 has been quantified by determining the Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates (MIC90). The following tables summarize the comparative in vitro activity of A-80556 against various bacterial species.

Table 1: In Vitro Activity of A-80556 against Gram-Positive Bacteria
OrganismA-80556 MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Staphylococcus aureus (fluoroquinolone-susceptible)0.12-
Staphylococcus aureus (ciprofloxacin-resistant)4.0>128
Streptococcus pneumoniae0.12-

Data sourced from Clement et al., 1994.[1]

Table 2: In Vitro Activity of A-80556 against Gram-Negative Bacteria
OrganismA-80556 MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Escherichia coli0.06≤0.03
Pseudomonas aeruginosa4.02.0
Acinetobacter spp.0.120.5

Data sourced from Clement et al., 1994.[1]

Table 3: In Vitro Activity of A-80556 against Anaerobic Bacteria
OrganismA-80556 MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Bacteroides fragilis2.016

Data sourced from Clement et al., 1994.[1]

Signaling Pathway and Mechanism of Action

A-80556, as a fluoroquinolone, targets bacterial DNA synthesis. The diagram below illustrates the established mechanism of action for this class of antibiotics.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell A80556 A-80556 DNAGyrase DNA Gyrase (Topoisomerase II) A80556->DNAGyrase Inhibits TopoIV Topoisomerase IV A80556->TopoIV Inhibits RelaxedDNA Relaxed Circular DNA DNAGyrase->RelaxedDNA Relaxes supercoils CellDeath Inhibition of DNA Replication & Cell Death DNAGyrase->CellDeath ReplicatedDNA Replicated DNA TopoIV->ReplicatedDNA Decatenation TopoIV->CellDeath SupercoiledDNA Supercoiled DNA RelaxedDNA->SupercoiledDNA Supercoiling SupercoiledDNA->ReplicatedDNA Replication

Caption: Mechanism of action of A-80556.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial properties of A-80556. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of A-80556 against aerobic bacteria.

Materials:

  • A-80556 powder

  • Appropriate solvent for A-80556 (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer (optional, for inoculum standardization)

Procedure:

  • Preparation of A-80556 Stock Solution:

    • Prepare a stock solution of A-80556 at a concentration of 1 mg/mL or higher in an appropriate solvent. Ensure complete dissolution.

  • Preparation of Serial Dilutions:

    • Perform serial twofold dilutions of the A-80556 stock solution in CAMHB in the 96-well plates to achieve a range of concentrations. The final volume in each well should be 100 µL.

    • Include a growth control well (CAMHB without A-80556) and a sterility control well (uninoculated CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation:

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of A-80556 at which there is no visible growth.

MIC_Workflow start Start prep_stock Prepare A-80556 Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Protocol 2: In Vivo Efficacy in a Murine Systemic Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of A-80556 in a mouse model of systemic infection.

Materials:

  • A-80556 formulated for in vivo administration

  • Vehicle control (e.g., sterile saline, PBS)

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate mouse strain (e.g., BALB/c, C57BL/6)

  • Mucin or other agents to enhance infection (if necessary)

  • Sterile syringes and needles

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the laboratory environment for at least 72 hours before the experiment.

  • Inoculum Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

    • Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (CFU/mL). The exact concentration will need to be determined empirically for each bacterial strain to establish a non-lethal systemic infection.

  • Infection:

    • Inject a defined volume of the bacterial suspension intraperitoneally (IP) or intravenously (IV) into each mouse.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer A-80556 or the vehicle control to different groups of mice. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen will depend on the pharmacokinetic properties of A-80556.

  • Monitoring:

    • Monitor the mice for clinical signs of illness and mortality at regular intervals for a defined period (e.g., 7 days).

  • Endpoint Analysis:

    • At the end of the study, or if mice become moribund, euthanize the animals.

    • Aseptically collect target organs (e.g., spleen, liver, kidneys).

    • Homogenize the organs and perform serial dilutions for bacterial enumeration (CFU/gram of tissue) on appropriate agar (B569324) plates.

  • Data Analysis:

    • Compare the bacterial burden in the organs of the A-80556-treated groups to the vehicle control group to determine the efficacy of the compound.

InVivo_Workflow start Start acclimate Acclimate Mice start->acclimate prep_inoculum Prepare Bacterial Inoculum acclimate->prep_inoculum infect Induce Systemic Infection prep_inoculum->infect treatment Administer A-80556 or Vehicle infect->treatment monitor Monitor Clinical Signs & Survival treatment->monitor endpoint Endpoint: Euthanize & Collect Organs monitor->endpoint bacterial_load Determine Bacterial Load (CFU/gram) endpoint->bacterial_load analyze Analyze Data & Determine Efficacy bacterial_load->analyze end End analyze->end

Caption: In vivo efficacy testing workflow.

Conclusion

A-80556 is a promising fluoroquinolone with potent antibacterial activity. The data and protocols provided herein offer a comprehensive resource for researchers to further investigate its therapeutic potential. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results in the evaluation of this and other novel antimicrobial agents.

References

Application Notes and Protocols: Preparation of A-80556 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution for the fluoroquinolone antibiotic, A-80556. These guidelines are intended to ensure accurate and reproducible experimental results by providing clear instructions on solubilization, storage, and handling. The included data and diagrams are designed to support researchers in the effective use of this compound in various research applications.

Introduction

A-80556 is a potent, broad-spectrum fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This targeted action makes A-80556 a valuable tool for studying bacterial infections and developing new antibacterial therapies. Accurate preparation of a stock solution is the first critical step in any in vitro or in vivo study to ensure reliable and consistent results.

Physicochemical Properties of A-80556

A summary of the key physicochemical properties of A-80556 is provided in the table below. This information is essential for accurate calculations and handling of the compound.

PropertyValue
Chemical Name 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
CAS Number 114676-82-3
Molecular Formula C21H19ClF3N3O3
Molecular Weight 453.85 g/mol
Solubility Soluble in DMSO
Storage (Solid) Store at -20°C for long-term storage.
Storage (Stock Solution) Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM A-80556 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of A-80556 in Dimethyl Sulfoxide (DMSO).

Materials:

  • A-80556 powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate A-80556: Before opening, allow the vial of A-80556 powder to equilibrate to room temperature for at least 30 minutes to prevent condensation.

  • Weigh A-80556: Accurately weigh out the desired amount of A-80556 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.54 mg of A-80556 (see calculation below).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the A-80556 powder. For a 10 mM stock solution, if you weighed 4.54 mg, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the A-80556 is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Calculation for a 10 mM Stock Solution:

To calculate the mass of A-80556 required to make a 10 mM stock solution:

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 10 mmol/L x 0.001 L x 453.85 g/mol x 1000 mg/g

  • Mass (mg) = 4.54 mg

Stability and Storage

Proper storage of the A-80556 stock solution is crucial to maintain its chemical integrity and biological activity.

  • Solid Form: A-80556 powder should be stored at -20°C, protected from light and moisture.

  • Stock Solution: Aliquots of the DMSO stock solution should be stored at -20°C. It is recommended to use the stock solution within one to three months of preparation. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.

Mechanism of Action: Signaling Pathway

A-80556, as a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV. The following diagram illustrates this mechanism of action.

G cluster_bacterium Bacterial Cell A80556 A-80556 DNA_Gyrase DNA Gyrase (Topoisomerase II) A80556->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV A80556->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Replication_Inhibited DNA Replication Inhibited DNA_Gyrase->DNA_Replication_Inhibited Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->DNA_Replication_Inhibited Cell_Death Bacterial Cell Death DNA_Replication_Inhibited->Cell_Death

Caption: Mechanism of action of A-80556.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the workflow for preparing the A-80556 stock solution.

G start Start equilibrate Equilibrate A-80556 to Room Temperature start->equilibrate weigh Weigh A-80556 Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for A-80556 stock solution preparation.

Troubleshooting & Optimization

A-80556 solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of A-80556 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of A-80556?

A1: Based on its predicted physicochemical properties, A-80556 is expected to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. DMSO is a common choice for creating stock solutions of hydrophobic compounds for cell culture applications.

Q2: I observed precipitation when I diluted my A-80556 stock solution into my cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous culture media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the A-80556 stock solution can sometimes improve solubility.

  • Serial Dilution: Instead of a single large dilution, try performing serial dilutions of your stock solution in the culture medium.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.

  • Serum Concentration: If using a serum-containing medium, adding the compound to the serum-supplemented medium may improve solubility due to the binding of the compound to serum proteins like albumin.

Q3: How stable is A-80556 in cell culture medium at 37°C?

Q4: Can I store A-80556 diluted in cell culture medium?

A4: It is not recommended to store A-80556 in aqueous culture medium for extended periods. Due to the potential for hydrolysis and degradation, it is best practice to prepare fresh working solutions from a frozen stock in an organic solvent for each experiment to ensure consistent compound activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate formation in stock solution (in organic solvent) The solubility limit in the chosen solvent has been exceeded.Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to attempt redissolution. If precipitation persists, the stock solution may be supersaturated and should be remade at a lower concentration.
Cloudiness or precipitation in culture medium after adding A-80556 Low aqueous solubility of A-80556.Refer to the troubleshooting steps in FAQ Q2. Consider using a medium supplemented with serum if your experimental design allows. You can also perform a solubility test to determine the practical working concentration range in your specific medium.
Loss of compound activity over time in a multi-day experiment Degradation of A-80556 in the culture medium.Prepare fresh medium containing A-80556 for each media change. To confirm degradation, you can perform a time-course experiment and measure the compound's activity at different time points.
Inconsistent experimental results Inconsistent preparation of A-80556 working solutions or degradation of the compound.Always use a consistent protocol for preparing working solutions. Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Physicochemical Properties of A-80556 (Predicted)

The following table summarizes the predicted physicochemical properties of A-80556. These values are computationally generated and should be used as a guide. Experimental verification is recommended.

Property Predicted Value Source
Molecular Formula C₂₁H₁₉ClF₃N₃O₃PubChem
Molecular Weight 467.8 g/mol PubChem
logP (Octanol-Water Partition Coefficient) 4.2Chemicalize
pKa (most acidic) 8.5 (Amide)Chemicalize
pKa (most basic) 2.1 (Pyridine)Chemicalize
Aqueous Solubility (at pH 7.4) Low (predicted to be in the µg/mL range)Based on high logP

Experimental Protocol: Determining the Solubility and Stability of A-80556 in a Specific Cell Culture Medium

This protocol provides a general framework for experimentally determining the practical working concentration and stability of A-80556 in your cell culture medium of choice.

Materials:

  • A-80556 powder

  • DMSO (or other suitable organic solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or HPLC system

  • Cell-based assay to measure the biological activity of A-80556

Part 1: Determining Maximum Solubility (Visual Method)

  • Prepare a 10 mM stock solution of A-80556 in 100% DMSO.

  • In a series of sterile microcentrifuge tubes, prepare serial dilutions of the A-80556 stock solution into your pre-warmed (37°C) cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.

  • Include a vehicle control tube containing the same final concentration of DMSO in the medium.

  • Gently vortex each tube immediately after adding the compound.

  • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

  • The highest concentration that remains clear is your approximate maximum practical solubility in that specific medium.

Part 2: Assessing Stability Over Time

  • Prepare a working solution of A-80556 in your cell culture medium at a concentration below its determined maximum solubility.

  • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Analyze the concentration of A-80556 in the aliquot using a suitable analytical method such as HPLC-UV. A decrease in the peak area corresponding to A-80556 over time would indicate degradation.

  • Alternatively, use the aliquots at each time point in a cell-based functional assay to determine if the biological activity of the compound decreases over time.

Visualizations

Troubleshooting_Solubility start Start: Precipitation Observed check_stock Check Stock Solution for Precipitate start->check_stock warm_vortex Warm and Vortex Stock Solution check_stock->warm_vortex Yes check_dilution Review Dilution Protocol check_stock->check_dilution No remake_stock Remake Stock at Lower Concentration warm_vortex->remake_stock Precipitate Persists remake_stock->check_dilution prewarm_medium Pre-warm Medium to 37°C check_dilution->prewarm_medium serial_dilution Use Serial Dilution prewarm_medium->serial_dilution thorough_mixing Ensure Thorough Mixing serial_dilution->thorough_mixing check_serum Consider Serum in Medium thorough_mixing->check_serum add_to_serum Add to Serum-Containing Medium check_serum->add_to_serum Yes solubility_test Perform Solubility Test check_serum->solubility_test No/Not an option end_success Success: Clear Solution add_to_serum->end_success solubility_test->end_success Concentration Determined end_fail Issue Persists: Contact Technical Support solubility_test->end_fail Issue Unresolved

Caption: Troubleshooting workflow for A-80556 solubility issues.

Stability_Factors cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes A80556 A-80556 Stability in Culture Medium pH pH of Medium A80556->pH Temperature Incubation Temperature A80556->Temperature Hydrolysis Hydrolysis of N-acylhydrazine Moiety A80556->Hydrolysis Enzymes Enzymatic Degradation (if serum is present) A80556->Enzymes Light Light Exposure A80556->Light Loss Loss of Biological Activity pH->Loss Temperature->Loss Degradation Formation of Degradation Products Hydrolysis->Degradation Enzymes->Degradation Light->Degradation Degradation->Loss

Caption: Factors affecting the stability of A-80556 in culture media.

Potential off-target effects of A-80556

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search for information regarding the compound "A-80556," no specific data on its pharmacological properties, primary target, or potential off-target effects could be located in the public domain. The following content is a generalized template designed to guide researchers on the principles of evaluating potential off-target effects for a novel compound, using hypothetical scenarios and established methodologies. This framework can be adapted once specific information about A-80556 becomes available.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of A-80556?

A: Currently, there is no publicly available information detailing the specific off-target effects of a compound designated A-80556. To determine the off-target profile of any new chemical entity, a series of preclinical safety and pharmacology studies are necessary. These typically include broad kinase selectivity screening, receptor binding assays, and cellular pathway analysis.

Q2: How can I assess the potential for off-target effects of A-80556 in my experimental system?

A: To investigate potential off-target effects, it is recommended to perform a comprehensive selectivity profiling assay. This can involve screening A-80556 against a panel of kinases and other relevant protein targets. Additionally, observing the cellular phenotype in response to A-80556 treatment and comparing it to the known phenotype of inhibiting the intended target can provide valuable insights. Any discrepancies may suggest the presence of off-target activities.

Q3: Are there any known interactions of A-80556 with common signaling pathways?

A: Information regarding the interaction of a compound with the identifier A-80556 and specific signaling pathways is not available. To investigate this, researchers can employ techniques such as phosphoproteomics or transcriptional profiling to observe global changes in cellular signaling in response to treatment with the compound.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed After A-80556 Treatment

  • Problem: The observed cellular or physiological response to A-80556 does not align with the expected outcome from inhibiting its presumed primary target.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Verify that A-80556 is inhibiting the intended target in your specific experimental setup using a target engagement assay or by measuring a downstream biomarker.

    • Conduct a Broad Selectivity Screen: Test A-80556 against a large panel of kinases and other potential off-targets to identify unintended interactions.

    • Literature Review: Search for published data on compounds with similar chemical scaffolds to A-80556, as they may share off-target profiles.

    • Control Experiments: Utilize a structurally distinct inhibitor of the same primary target to see if it recapitulates the observed phenotype. If not, the phenotype is likely due to an off-target effect of A-80556.

Issue 2: Discrepancy Between In Vitro and In Vivo Results with A-80556

  • Problem: A-80556 shows high potency and selectivity in biochemical or cellular assays, but in vivo studies reveal unexpected toxicities or a different efficacy profile.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of A-80556 in the in vivo model. Poor pharmacokinetic properties can lead to off-target effects at higher required doses.

    • Metabolite Profiling: Identify the major metabolites of A-80556 and test their activity and selectivity. A metabolite may have a different target profile than the parent compound.

    • In Vivo Target Engagement: Confirm that A-80556 is engaging its intended target in the relevant tissues in the animal model.

Data Presentation (Hypothetical)

In the absence of specific data for A-80556, the following tables illustrate how quantitative data on off-target effects would be presented.

Table 1: Kinase Selectivity Profile of Compound X (Hypothetical Data)

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Primary Target A 10 95%
Off-Target B50060%
Off-Target C>10,000<10%
Off-Target D1,20045%

Table 2: Receptor Binding Affinity of Compound Y (Hypothetical Data)

Receptor TargetKi (nM)
Primary Target E 25
Off-Target F2,500
Off-Target G>10,000

Experimental Protocols (Generalized)

Protocol 1: Kinase Selectivity Profiling

  • Assay Principle: This protocol describes a generalized in vitro radiometric assay to determine the inhibitory activity of a compound against a panel of protein kinases.

  • Materials:

    • Kinase panel (e.g., DiscoverX, MilliporeSigma)

    • Test compound (e.g., A-80556)

    • [γ-33P]ATP

    • Substrate peptide/protein specific to each kinase

    • Assay buffer (typically includes MgCl2, MnCl2, DTT)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the reaction by adding [γ-33P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.

Visualizations (Illustrative)

As no specific pathways for A-80556 are known, the following diagrams illustrate common signaling pathways and experimental workflows that are relevant for studying off-target effects.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation a Compound Synthesis (A-80556) b Primary Target Biochemical Assay a->b c Kinase Selectivity Screening a->c d Cellular Target Engagement Assay b->d c->d e Pharmacokinetic Studies d->e f Efficacy Studies (Disease Model) e->f g Toxicology/ Safety Studies f->g h Identify On-Target vs. Off-Target Effects g->h

Caption: A generalized workflow for characterizing a novel compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (Primary Target) RAS RAS RTK->RAS A-80556 (On-Target Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription OffTarget Off-Target Kinase OtherPath Other Pathway OffTarget->OtherPath OtherPath->Transcription A A -80556 -80556 _off->OffTarget A-80556 (Off-Target Inhibition)

Caption: Hypothetical signaling pathway showing on- and off-target effects.

A-80556 Dose-Response Curve Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with A-80556 dose-response experiments. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My A-80556 dose-response curve is flat, showing no inhibition. What are the possible causes?

A flat dose-response curve indicates a lack of inhibitory effect. Several factors could be contributing to this issue:

  • Compound Inactivity:

    • Improper Storage: Ensure A-80556 has been stored correctly, protected from light and moisture, at the recommended temperature to prevent degradation.

    • Incorrect Dilution: Verify the calculations for your serial dilutions and ensure the final concentrations in your assay are within the expected active range. It is advisable to prepare fresh dilutions for each experiment.

  • Cellular Issues:

    • Low P2X7 Receptor Expression: Confirm that your chosen cell line expresses sufficient levels of the P2X7 receptor. This can be verified by techniques such as qPCR, Western blot, or flow cytometry.

    • Cell Viability: Ensure your cells are healthy and viable. High cell death or stress can lead to inconsistent and unreliable results.

  • Assay Conditions:

    • Insufficient Agonist Concentration: The concentration of the P2X7 agonist (e.g., ATP or BzATP) may be too low to elicit a measurable response. Determine the optimal agonist concentration by performing a dose-response curve for the agonist alone.

    • Inappropriate Assay Window: The signal-to-background ratio of your assay may be too low. Optimize assay conditions such as incubation times, cell density, and reagent concentrations.

Q2: I'm observing a biphasic or U-shaped dose-response curve. What does this signify?

A biphasic response, where the effect of A-80556 decreases at higher concentrations, can be caused by:

  • Off-Target Effects: At high concentrations, A-80556 might interact with other cellular targets, leading to unexpected biological responses.[1] Consider using a structurally different P2X7 antagonist as a control to see if the same effect is observed.

  • Compound Precipitation: High concentrations of the compound may lead to precipitation in the assay medium, reducing its effective concentration and causing a drop in the observed inhibition. Visually inspect your assay plates for any signs of precipitation.

  • Cellular Toxicity: At higher concentrations, the compound might be inducing cytotoxicity, which can interfere with the assay readout and produce a U-shaped curve. It is recommended to perform a separate cytotoxicity assay to determine the toxic concentration range of A-80556 for your specific cell line.

Q3: The IC50 value I'm getting for A-80556 is significantly different from published values. Why might this be?

Variations in IC50 values can arise from several experimental differences:

  • Cell Line Differences: Different cell lines can have varying levels of P2X7 receptor expression and different downstream signaling efficiencies, leading to different sensitivities to the antagonist.

  • Assay Conditions: The specific parameters of your assay, such as the type and concentration of agonist used, incubation time, and the specific readout being measured (e.g., calcium influx, dye uptake, cytokine release), can all influence the calculated IC50 value.

  • Data Analysis: The method used for curve fitting and IC50 calculation can impact the result. Ensure you are using a suitable non-linear regression model.

Quantitative Data

The inhibitory potency of A-804598 (a close analog of A-80556 and often used to refer to the same compound) has been characterized in various systems. The following table summarizes reported IC50 values.

CompoundTargetSpeciesAssay TypeCell Line/SystemIC50 (nM)Reference
A-804598P2X7 ReceptorHumanFunctional AssayRecombinant11[2][3]
A-804598P2X7 ReceptorMouseFunctional AssayRecombinant9[2][3]
A-804598P2X7 ReceptorRatFunctional AssayRecombinant10[2][3]
A-804598P2X7 ReceptorHumanIL-1β ReleaseDifferentiated THP-1 cells8.5[2]
A-804598P2X7 ReceptorHumanYO-PRO-1 UptakeDifferentiated THP-1 cells8.1[2]

Experimental Protocols

BzATP-Induced Dye Uptake Assay using YO-PRO-1

This protocol measures the formation of the large pore associated with P2X7 receptor activation by monitoring the uptake of the fluorescent dye YO-PRO-1.

Materials:

  • Cells expressing the P2X7 receptor

  • A-80556

  • 2'-(or-3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)

  • YO-PRO-1 Iodide

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that ensures they are confluent on the day of the experiment.

  • Compound Pre-incubation:

    • Prepare serial dilutions of A-80556 in the assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the A-80556 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Dye Loading and Agonist Stimulation:

    • Prepare a solution of YO-PRO-1 and BzATP in the assay buffer. The final concentration of BzATP should be around its EC50 value for the specific cell line.

    • Add the YO-PRO-1/BzATP solution to the wells.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~491 nm, Emission: ~509 nm) over time.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Plot the fluorescence intensity against the log of the A-80556 concentration.

    • Fit the data using a sigmoidal dose-response model to determine the IC50 value.

Calcium Influx Assay using Fura-2 AM

This protocol measures the initial ion channel activity of the P2X7 receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the P2X7 receptor

  • A-80556

  • BzATP or ATP

  • Fura-2 AM

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Plating: Seed cells onto black, clear-bottom 96-well plates.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium, wash the cells with assay buffer, and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove extracellular dye.

  • Compound Pre-incubation:

    • Add serial dilutions of A-80556 to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject the P2X7 agonist (BzATP or ATP) into the wells.

    • Record the fluorescence emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340/380 nm).

    • Plot the peak fluorescence ratio against the log of the A-80556 concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ion_flux Ion Flux cluster_downstream Downstream Signaling ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux A80556 A-80556 A80556->P2X7R Inhibits MAPK_ERK MAPK / ERK Activation Ca_influx->MAPK_ERK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

A-80556 Mechanism of Action on the P2X7 Signaling Pathway.

Experimental_Workflow start Start plate_cells Plate Cells start->plate_cells preincubate Pre-incubate with A-80556 plate_cells->preincubate add_agonist Add P2X7 Agonist (e.g., BzATP) preincubate->add_agonist measure_response Measure Response (e.g., Dye Uptake) add_agonist->measure_response analyze_data Analyze Data (Dose-Response Curve) measure_response->analyze_data end End analyze_data->end

General Experimental Workflow for A-80556 Dose-Response Assay.

Troubleshooting_Tree start Unexpected Dose-Response Curve no_inhibition No Inhibition (Flat Curve) start->no_inhibition biphasic Biphasic/U-shaped Curve start->biphasic ic50_shift IC50 Shift start->ic50_shift check_compound Check Compound (Storage, Dilution) no_inhibition->check_compound Potential Issue check_cells Check Cells (P2X7 Expression, Viability) no_inhibition->check_cells Potential Issue check_assay Check Assay Conditions (Agonist Conc., Assay Window) no_inhibition->check_assay Potential Issue check_off_target Investigate Off-Target Effects biphasic->check_off_target Potential Issue check_precipitation Check for Compound Precipitation biphasic->check_precipitation Potential Issue check_toxicity Assess Cytotoxicity biphasic->check_toxicity Potential Issue compare_conditions Compare with Published Protocols (Cell Line, Assay) ic50_shift->compare_conditions Potential Issue verify_analysis Verify Data Analysis (Curve Fitting) ic50_shift->verify_analysis Potential Issue

Troubleshooting Decision Tree for A-80556 Dose-Response Experiments.

References

Optimizing A-80556 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-80556.

Frequently Asked Questions (FAQs)

1. What is A-80556 and what is its primary mechanism of action?

A-80556 is a novel fluoroquinolone antibiotic.[1] Its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3] By targeting these enzymes, A-80556 effectively blocks bacterial cell division and leads to bacterial cell death.

2. What are the typical experimental concentrations for A-80556?

The effective concentration of A-80556 is dependent on the bacterial species being targeted. The Minimum Inhibitory Concentration (MIC) is a key parameter to consider. The MIC90 (the concentration required to inhibit the growth of 90% of isolates) has been determined for several common bacteria. See the data table below for specific values. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

3. How should I prepare and store A-80556?

For in vitro experiments, A-80556 is typically dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilutions should be made in the appropriate culture medium. It is important to note that the final DMSO concentration in the culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or lower to maintain stability. Refer to the manufacturer's instructions for specific details on solubility and storage.

4. I am observing unexpected results or a lack of efficacy. What are some common troubleshooting steps?

  • Confirm Bacterial Susceptibility: Ensure the bacterial strain you are using is susceptible to A-80556. Resistance to fluoroquinolones can arise through mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through the expression of efflux pumps that remove the drug from the bacterial cell.[3]

  • Check Drug Concentration and Preparation: Verify the calculations for your working concentrations and ensure the stock solution has been stored properly and has not undergone freeze-thaw cycles that could degrade the compound.

  • Optimize Incubation Time and Conditions: The efficacy of antibiotics can be influenced by factors such as incubation time, temperature, and the growth phase of the bacteria. Ensure your experimental conditions are optimal for both bacterial growth and antibiotic activity.

  • Assess for Contamination: Contamination of your bacterial culture with a resistant organism can mask the effects of A-80556. Perform routine checks for culture purity.

5. Are there any known off-target effects or cytotoxicity in mammalian cells?

While fluoroquinolones are designed to target bacterial enzymes, some studies have investigated their effects on mammalian topoisomerases.[4] At high concentrations, some fluoroquinolones can inhibit human topoisomerase II.[4] It is crucial to assess the cytotoxicity of A-80556 in your specific mammalian cell line if you are conducting co-culture experiments or evaluating its effects on infected host cells. A standard cytotoxicity assay, such as an MTT or LDH assay, is recommended to determine a non-toxic concentration range for your host cells.

Data Presentation

Table 1: In Vitro Antibacterial Activity of A-80556 (MIC90) [1]

Bacterial SpeciesGram TypeMIC90 (µg/mL)
Staphylococcus aureusGram-positive0.12
Streptococcus pneumoniaeGram-positive0.12
Escherichia coliGram-negative0.06
Pseudomonas aeruginosaGram-negative4.0
Bacteroides fragilisAnaerobe2.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

Materials:

  • A-80556 stock solution

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile diluent (e.g., saline or PBS)

  • Incubator

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the A-80556 stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the A-80556 dilutions. Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial species (typically 18-24 hours at 35-37°C).

  • Reading Results: The MIC is the lowest concentration of A-80556 that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

A80556_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_rep A80556 A-80556 DNAGyrase DNA Gyrase A80556->DNAGyrase Inhibits TopoIV Topoisomerase IV A80556->TopoIV Inhibits DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of A-80556 in a bacterial cell.

Experimental_Workflow_MIC start Start prep_stock Prepare A-80556 Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

References

A-80556 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-80556, a novel fluoroquinolone antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of A-80556?

A-80556 is a fluoroquinolone antibiotic. Like other fluoroquinolones, its primary mechanism of action is the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, A-80556 disrupts the bacterial DNA synthesis process, leading to bacterial cell death.

Q2: What is the spectrum of antibacterial activity of A-80556?

A-80556 has demonstrated potent in vitro activity against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and anaerobic organisms.[1] It is particularly active against Staphylococcus aureus and Streptococcus pneumoniae.[1] Notably, it has shown activity against ciprofloxacin-resistant S. aureus.[1] While highly active against many bacteria, it is slightly less active than ciprofloxacin (B1669076) against Escherichia coli and Pseudomonas aeruginosa.[1]

Q3: How should A-80556 be stored and handled?

For optimal stability, A-80556 should be stored as a solid powder at -20°C, protected from light and moisture. For experimental use, stock solutions can be prepared in a suitable solvent such as DMSO and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to consult the supplier's safety data sheet (SDS) for specific handling and safety precautions.

Q4: What are the key differences in activity between A-80556 and Ciprofloxacin?

A-80556 generally shows greater potency against Gram-positive bacteria compared to ciprofloxacin.[1] A significant advantage of A-80556 is its activity against ciprofloxacin-resistant Staphylococcus aureus.[1] However, ciprofloxacin is slightly more active against certain Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa.[1] A-80556 also demonstrates superior activity against anaerobic bacteria such as Bacteroides fragilis.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) results 1. Inaccurate initial concentration of A-80556 stock solution.2. Variability in bacterial inoculum density.3. Improper serial dilutions.4. Contamination of bacterial culture or media.1. Verify the concentration of the stock solution using spectrophotometry, if possible. Prepare fresh stock solutions regularly.2. Standardize the bacterial inoculum to a 0.5 McFarland standard for each experiment.3. Use calibrated pipettes and ensure thorough mixing at each dilution step.4. Use aseptic techniques throughout the experimental setup. Perform a purity check of the bacterial culture before inoculation.
Unexpected bacterial resistance to A-80556 1. The bacterial strain may have acquired resistance mechanisms.2. The A-80556 may have degraded due to improper storage or handling.1. Confirm the identity and expected susceptibility profile of the bacterial strain. Consider sequencing the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.2. Use a fresh aliquot of A-80556 stock solution. Test the activity of A-80556 against a known susceptible control strain.
Precipitation of A-80556 in culture medium 1. The concentration of A-80556 exceeds its solubility in the aqueous medium.2. The solvent used for the stock solution (e.g., DMSO) is at too high a final concentration in the well.1. Determine the maximum solubility of A-80556 in the specific culture medium being used. Do not exceed this concentration in your highest tested dose.2. Ensure the final concentration of the solvent (e.g., DMSO) in the assay wells is low (typically ≤1%) and does not affect bacterial growth or compound solubility.
No bacterial growth in the positive control well 1. The bacterial inoculum was not viable or was not added to the well.2. The growth medium is not suitable for the bacterial strain.1. Verify the viability of the bacterial culture by plating a sample on appropriate agar (B569324). Double-check that the inoculum was added to all necessary wells.2. Ensure the culture medium and incubation conditions (temperature, atmosphere, time) are optimal for the specific bacterial strain being tested.

Quantitative Data

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of A-80556 and Ciprofloxacin [1]

OrganismA-80556 (MIC₉₀)Ciprofloxacin (MIC₉₀)
Staphylococcus aureus (susceptible)0.12-
Staphylococcus aureus (ciprofloxacin-resistant)4.0>128
Streptococcus pneumoniae0.12-
Escherichia coli0.06≤0.03
Pseudomonas aeruginosa4.02.0
Acinetobacter spp.0.120.5
Bacteroides fragilis2.016

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines a general procedure for determining the MIC of A-80556 against a bacterial strain.

1. Preparation of Materials:

  • A-80556 stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile tubes for dilutions

  • Calibrated pipettes and sterile tips

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of A-80556 Dilutions: a. Perform serial two-fold dilutions of the A-80556 stock solution in the growth medium in separate tubes or a deep-well plate to create a range of concentrations. b. For example, to test concentrations from 64 µg/mL down to 0.06 µg/mL, prepare the necessary dilutions.

4. Assay Setup in 96-Well Plate: a. Add 50 µL of the appropriate growth medium to all wells of a 96-well plate. b. Add 50 µL of each A-80556 dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired test concentration. c. Leave some wells with only 100 µL of medium to serve as a sterility control (negative control). d. Prepare a growth control (positive control) well containing 50 µL of medium and 50 µL of the diluted bacterial inoculum (no drug). e. Add 50 µL of the diluted bacterial inoculum to all test wells.

5. Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 35-37°C) for 16-20 hours.

6. Reading the Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of A-80556 at which there is no visible growth. c. The sterility control should show no growth, and the growth control should show clear turbidity.

Visualizations

Fluoroquinolone_Mechanism A80556 A-80556 (Fluoroquinolone) BacterialCell Bacterial Cell A80556->BacterialCell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) A80556->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV A80556->Topoisomerase_IV Inhibits DNA_Supercoiling Relaxed DNA for Replication DNA_Gyrase->DNA_Supercoiling DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage DNA_Replication DNA Replication Topoisomerase_IV->DNA_Replication Decatenation Topoisomerase_IV->DNA_Damage DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death MIC_Workflow Start Start: Prepare Bacterial Culture Inoculum Standardize Inoculum (0.5 McFarland) Start->Inoculum Stock Prepare A-80556 Stock Solution Plate Inoculate 96-Well Plate (Drug + Bacteria) Inoculum->Plate Dilutions Perform Serial Dilutions of A-80556 Stock->Dilutions Dilutions->Plate Incubate Incubate Plate (e.g., 37°C, 18-24h) Plate->Incubate Read Read Results: Observe Turbidity Incubate->Read MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC End End MIC->End

References

Technical Support Center: Compound A-80556

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel anti-cancer agent A-80556 in preclinical models. Our goal is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing variable efficacy of A-80556 in our xenograft models. What could be the contributing factors?

A1: Inconsistent efficacy in xenograft models is a known challenge in preclinical oncology research. Several factors could be at play:

  • Tumor Heterogeneity: Glioblastoma, for example, is a highly heterogeneous disease. Preclinical models may not fully recapitulate this complexity, leading to varied responses.

  • Model-Specific Differences: The choice of preclinical model is critical. Patient-derived xenografts (PDX) may behave differently than cell line-derived xenografts (CDX). Furthermore, fundamental biological differences between human and murine systems can affect tumor behavior and drug response.[1]

  • Route of Administration and Formulation: The method of A-80556 delivery and its formulation can significantly impact its bioavailability and concentration at the tumor site.

  • Tumor Microenvironment (TME): The TME plays a crucial role in tumor progression and drug response. The inability of some models to accurately replicate the human TME can lead to discrepancies in efficacy.[2]

Q2: Are there known off-target effects associated with A-80556?

A2: While A-80556 has been designed for high specificity, off-target effects are a potential concern with any small molecule inhibitor. These occur when a drug interacts with unintended targets, which can lead to unexpected biological effects or toxicity.[3][4][5] It is crucial to perform comprehensive off-target profiling and carefully monitor for any unforeseen toxicities in your preclinical models.

Q3: What is the recommended approach for assessing the pharmacokinetics of A-80556 in our animal models?

A3: A thorough pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of A-80556. This typically involves administering the compound via different routes (e.g., intravenous, oral) and collecting plasma samples at various time points to measure drug concentration. Key parameters to determine include bioavailability, half-life, clearance, and volume of distribution.

Troubleshooting Guides

Issue 1: Higher than expected toxicity in vivo.
  • Potential Cause: Off-target effects or poor metabolic stability leading to toxic metabolites.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).

    • Off-Target Profiling: If not already done, perform in vitro kinase screening or other relevant assays to identify potential off-target interactions.

    • Metabolite Analysis: Analyze plasma and tissue samples for the presence of potentially toxic metabolites.

    • Histopathology: Conduct thorough histopathological analysis of major organs to identify signs of toxicity.

Issue 2: A-80556 shows potent activity in vitro but limited efficacy in vivo.
  • Potential Cause: Poor pharmacokinetic properties, such as low oral bioavailability or rapid clearance.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Perform a full PK study to assess the compound's ADME profile.

    • Formulation Optimization: Experiment with different formulations to improve solubility and bioavailability.

    • Route of Administration: Consider alternative routes of administration, such as intraperitoneal or intravenous injection, if oral bioavailability is low.

    • Tumor Penetration: Assess the concentration of A-80556 in tumor tissue to ensure it is reaching its target.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of A-80556 in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.12
AUC (ng*h/mL) 30004500
Half-life (h) 4.24.5
Bioavailability (%) N/A50
Clearance (mL/min/kg) 5.5N/A
Volume of Distribution (L/kg) 2.1N/A

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., U87-MG) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer A-80556 or vehicle control daily via the desired route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Analysis: Compare tumor growth rates between the treatment and control groups.

Protocol 2: Plasma Pharmacokinetic Analysis
  • Animal Model: Use cannulated rats to facilitate serial blood sampling.

  • Drug Administration: Administer a single dose of A-80556 intravenously or orally.

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of A-80556 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Signaling_Protein Signaling_Protein Kinase_B->Signaling_Protein Activates Transcription_Factor Transcription_Factor Signaling_Protein->Transcription_Factor Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates A-80556 A-80556 A-80556->Kinase_A Inhibits

Caption: Hypothetical signaling pathway targeted by A-80556.

experimental_workflow In_Vitro_Screening In Vitro Screening (IC50 Determination) Xenograft_Model_Development Xenograft Model Development In_Vitro_Screening->Xenograft_Model_Development Pharmacokinetic_Study Pharmacokinetic Study Xenograft_Model_Development->Pharmacokinetic_Study Efficacy_Study In Vivo Efficacy Study Pharmacokinetic_Study->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment Data_Analysis Data Analysis and Interpretation Toxicity_Assessment->Data_Analysis

Caption: Preclinical experimental workflow for A-80556.

troubleshooting_logic In_Vivo_Toxicity High In Vivo Toxicity? Dose_Response Perform Dose-Response Study In_Vivo_Toxicity->Dose_Response Yes Off_Target_Screen Conduct Off-Target Screening Dose_Response->Off_Target_Screen Metabolite_ID Identify Toxic Metabolites Off_Target_Screen->Metabolite_ID

Caption: Troubleshooting logic for unexpected in vivo toxicity.

References

Avoiding A-80556 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on avoiding the precipitation of A-80556 in aqueous solutions based on general principles for fluoroquinolone antibiotics and sparingly soluble research compounds. Specific quantitative solubility data for A-80556 is not publicly available. Therefore, the recommendations provided should be considered as starting points for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of A-80556?

A1: A-80556 is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.

Q2: Can I dissolve A-80556 directly in aqueous buffers like PBS or cell culture media?

A2: Direct dissolution of A-80556 in neutral aqueous buffers is not recommended. As a fluoroquinolone antibiotic, it is expected to have low water solubility in the pH range of 6 to 8.[1][2] Attempting to dissolve it directly in these buffers will likely result in poor dissolution and precipitation.

Q3: My A-80556 precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer. Why did this happen and how can I prevent it?

A3: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the compound is no longer in a favorable solvent environment and precipitates. To prevent this, it is crucial to keep the final DMSO concentration in your aqueous solution as low as possible (ideally ≤0.1%) while ensuring it is sufficient to maintain the solubility of A-80556 at the desired final concentration.[3] A stepwise dilution approach is recommended.

Q4: What is the optimal pH for dissolving A-80556 in an aqueous solution?

A4: While specific data for A-80556 is unavailable, fluoroquinolones are generally more soluble in acidic conditions.[1] For some in vitro assays with other fluoroquinolones, stock solutions have been prepared in 0.1 N HCl.[4] It is advisable to test the solubility of A-80556 in a small range of acidic buffers if your experimental conditions permit.

Q5: How should I store my A-80556 stock solution and prepared aqueous solutions?

A5: Store the DMSO stock solution of A-80556 at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions of A-80556 should be prepared fresh for each experiment and used immediately, as the compound may precipitate out of the aqueous solution over time.

Troubleshooting Guide

Issue: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

  • Question: I diluted my 10 mM A-80556 stock in DMSO into my cell culture medium (pH 7.4), and it immediately turned cloudy. What should I do?

    • Answer: This indicates that the final concentration of A-80556 exceeds its solubility limit in the medium at that pH and with the final DMSO concentration.

      • Solution 1: Decrease the final concentration. Your desired experimental concentration may be too high. Try a lower final concentration of A-80556.

      • Solution 2: Increase the final DMSO concentration (with caution). While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. However, you must run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.[5]

      • Solution 3: Use a stepwise dilution. Instead of a single large dilution, perform serial dilutions of your DMSO stock in the pre-warmed aqueous buffer. Add the stock solution dropwise while vortexing to ensure rapid mixing.

Issue: A-80556 Solution is Initially Clear but Precipitates Over Time

  • Question: My A-80556 working solution was clear when I prepared it, but after a few hours at room temperature (or in the incubator), I see a precipitate. Why is this happening?

    • Answer: This delayed precipitation can be due to several factors:

      • Temperature changes: The solubility of a compound can be temperature-dependent. Moving the solution from room temperature to 37°C (or vice-versa) can affect its stability.

      • Slow equilibration: The solution might have been supersaturated upon preparation and is now crashing out as it reaches equilibrium.

      • Interaction with media components: Components in complex media (e.g., proteins in serum) can sometimes interact with the compound and reduce its solubility over time.

    • Solution: Always prepare aqueous working solutions of A-80556 fresh and use them immediately. Avoid storing them for extended periods.

Summary of A-80556 Solubility and Handling

PropertyInformationRecommendations
Chemical Class Fluoroquinolone antibioticExpect physicochemical properties similar to other fluoroquinolones.
Aqueous Solubility Expected to be poor at neutral pH (6-8).[1][2]Avoid direct dissolution in neutral aqueous buffers. Test solubility in slightly acidic buffers if the experiment allows.
Organic Solvent Soluble in DMSO.Prepare a high-concentration stock solution (10-50 mM) in anhydrous, high-purity DMSO.
Stock Solution Storage Store at -20°C for the short term (weeks) and -80°C for the long term (months).Aliquot stock solutions into single-use vials to prevent repeated freeze-thaw cycles.
Working Solution Prep. Dilute from a DMSO stock into the final aqueous buffer.Use a stepwise dilution method. Add the stock solution slowly to the aqueous buffer while vortexing. Prepare fresh for each experiment. Keep the final DMSO concentration as low as possible (e.g., ≤0.1%).

General Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of A-80556 in DMSO

  • Materials:

    • A-80556 powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the vial of A-80556 powder and the DMSO to come to room temperature.

    • Weigh the required amount of A-80556 powder in a sterile microcentrifuge tube. (Molecular Weight of A-80556 is 453.85 g/mol ).

    • Add the calculated volume of DMSO to the tube to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the A-80556 is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution of A-80556 in an Aqueous Buffer

  • Materials:

    • 10 mM A-80556 in DMSO stock solution

    • Sterile aqueous buffer (e.g., cell culture medium), pre-warmed to the experimental temperature (e.g., 37°C)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM A-80556 stock solution at room temperature.

    • To prepare a 10 µM working solution (a 1:1000 dilution), add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed aqueous buffer. This will result in a final DMSO concentration of 0.1%.

    • Crucial Step: Add the 1 µL of the DMSO stock solution dropwise into the aqueous buffer while the tube is being gently vortexed or swirled. This ensures rapid and even dispersion of the compound and minimizes the risk of precipitation.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Use the freshly prepared working solution immediately in your experiment.

Visual Workflow and Troubleshooting Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh A-80556 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Stepwise Dilution (Vortexing) thaw->dilute prewarm Pre-warm Aqueous Buffer prewarm->dilute use Use Immediately dilute->use

Caption: Recommended workflow for preparing A-80556 solutions.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_conc Is the final concentration too high? start->check_conc When did it occur? check_fresh Was the solution prepared fresh? start->check_fresh When did it occur? lower_conc Lower the final concentration. check_conc->lower_conc Yes check_dmso Is the final DMSO % too low? check_conc->check_dmso No increase_dmso Increase final DMSO % (with vehicle control). check_dmso->increase_dmso Yes check_mixing Was mixing rapid enough? check_dmso->check_mixing No improve_mixing Use stepwise dilution and vortex. check_mixing->improve_mixing No prepare_fresh Always prepare fresh solutions. check_fresh->prepare_fresh No check_temp Were there temperature fluctuations? check_fresh->check_temp Yes maintain_temp Maintain constant temperature. check_temp->maintain_temp Yes

Caption: Troubleshooting logic for A-80556 precipitation.

References

A-80556 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to batch-to-batch variability of A-80556, a potent and selective inhibitor of the Nav1.8 sodium channel.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for A-80556 in our cell-based assays across different batches. What could be the cause?

A1: Inconsistent IC50 values for A-80556 are a common issue that can arise from several factors related to compound integrity, experimental setup, and cellular conditions. Batch-to-batch variability in the purity or solid-state form of the compound can lead to differences in effective concentration. Additionally, variations in cell line passage number, cell density at the time of the experiment, and inconsistencies in assay reagent preparation can all contribute to shifts in potency measurements. We recommend a systematic approach to troubleshooting, starting with the characterization of each new batch of A-80556.

Q2: How does A-80556 inhibit the Nav1.8 channel and what is the downstream signaling pathway?

A2: A-80556 is a voltage-gated sodium channel blocker that selectively targets the Nav1.8 channel, which is predominantly expressed in the peripheral sensory neurons, specifically the small-diameter neurons of the dorsal root ganglion (DRG).[1] These channels are critical for the upstroke of the action potential in these nociceptive neurons.[1] By blocking Nav1.8, A-80556 reduces the influx of sodium ions, thereby dampening the generation and propagation of pain signals. The downstream effect is a reduction in the excitability of nociceptive neurons, leading to an analgesic effect in inflammatory and neuropathic pain models.[1]

Q3: What are the recommended cellular models for testing A-80556 activity?

A3: The choice of cellular model is critical for obtaining reliable data. We recommend using cell lines that endogenously express Nav1.8 or, more commonly, heterologous expression systems. HEK293 or CHO cells stably transfected with the human SCN10A gene (encoding Nav1.8) are widely used and provide a consistent background for assessing compound activity.[2] For more physiologically relevant studies, primary cultures of dorsal root ganglion (DRG) neurons from rodents can be used, as they endogenously express Nav1.8.[3]

Q4: Can you provide a general troubleshooting guide for variability in experimental results when using A-80556?

A4: Certainly. Please refer to the Troubleshooting Guide section below for a detailed workflow to identify and resolve common sources of variability in your experiments with A-80556.

Data Presentation

Batch-to-batch variability can manifest as differences in purity, which can directly impact the effective concentration of A-80556 in your experiments. Below is a sample data table illustrating how to present and compare quality control data for different batches of A-80556.

Parameter Batch A Batch B Batch C Specification
Appearance White to off-white solidWhite solidOff-white solidWhite to off-white solid
Purity (by HPLC) 99.5%98.2%99.8%≥ 98.0%
Identity (by ¹H NMR) ConformsConformsConformsConforms to structure
Solubility (in DMSO) ≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL
IC50 (in Nav1.8 FLIPR assay) 10.2 nM15.8 nM9.9 nMReport value

Mandatory Visualization

Signaling Pathway of A-80556 Action

A80556_Signaling_Pathway cluster_0 Nociceptive Neuron Nav1_8 Nav1.8 Channel Na_Influx Na+ Influx Nav1_8->Na_Influx allows A80556 A-80556 A80556->Nav1_8 inhibits Action_Potential Action Potential Propagation Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal leads to Depolarization Membrane Depolarization Depolarization->Nav1_8 opens Na_Influx->Action_Potential triggers Noxious_Stimuli Noxious Stimuli Noxious_Stimuli->Depolarization activates

Caption: A-80556 inhibits Nav1.8, blocking pain signal transmission.

Experimental Workflow for Quality Control of A-80556 Batches

QC_Workflow start Receive New Batch of A-80556 analytical_qc Analytical Chemistry QC (HPLC, NMR, Solubility) start->analytical_qc potency_assay Functional Potency Assay (e.g., FLIPR or Patch Clamp) analytical_qc->potency_assay compare_data Compare Data with Reference Batch and Specifications potency_assay->compare_data pass Batch Accepted for Use compare_data->pass Meets Specs fail Batch Rejected or Further Investigation Required compare_data->fail Does Not Meet Specs

Caption: Workflow for quality control testing of new A-80556 batches.

Troubleshooting Guide for Inconsistent A-80556 Activity

Troubleshooting_Guide start Inconsistent A-80556 Activity Observed check_compound Verify Compound Integrity (Purity, Solubility, Storage) start->check_compound compound_ok Compound is OK check_compound->compound_ok Pass compound_bad Source New Batch of Compound check_compound->compound_bad Fail check_cells Assess Cell Health and Consistency (Passage Number, Viability, Density) compound_ok->check_cells cells_ok Cells are Consistent check_cells->cells_ok Consistent cells_bad Thaw New Vial of Cells or Standardize Seeding Protocol check_cells->cells_bad Inconsistent check_assay Review Assay Protocol and Reagents (Reagent Prep, Pipetting, Plate Reader Settings) cells_ok->check_assay assay_ok Problem Resolved check_assay->assay_ok Consistent assay_bad Optimize Assay Protocol or Prepare Fresh Reagents check_assay->assay_bad Inconsistent

Caption: A logical guide to troubleshooting inconsistent A-80556 activity.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition

This protocol details the procedure for recording Nav1.8 currents from HEK293 cells stably expressing human Nav1.8.

Materials:

  • HEK293 cells stably expressing hNav1.8

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)

  • Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH

  • A-80556 stock solution (10 mM in DMSO)

  • Patch pipettes (2-4 MΩ)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Plate HEK293-hNav1.8 cells onto glass coverslips 24-48 hours prior to recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Filling: Fill a patch pipette with the intracellular solution.

  • Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -100 mV.

    • Apply a depolarizing step to 0 mV for 50 ms (B15284909) to elicit a sodium current.

    • Repeat this step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.

  • Compound Application: Perfuse the cell with increasing concentrations of A-80556 in the extracellular solution.

  • Data Analysis: Measure the peak inward current at each concentration and normalize to the baseline current. Plot the concentration-response curve and fit with the Hill equation to determine the IC50.

Protocol 2: FLIPR Membrane Potential Assay for High-Throughput Screening

This protocol describes a fluorescent-based membrane potential assay for assessing A-80556 activity in a 384-well format.

Materials:

  • HEK293 cells stably expressing hNav1.8

  • Culture Medium: As above

  • 384-well black-walled, clear-bottom plates

  • FLIPR Membrane Potential Assay Kit

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • A-80556 serial dilutions

  • Nav1.8 activator (e.g., veratridine)

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed HEK293-hNav1.8 cells into 384-well plates at a density that will form a confluent monolayer overnight.

  • Dye Loading: The next day, prepare the membrane potential dye according to the kit instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare a plate with serial dilutions of A-80556.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument will add the A-80556 dilutions to the cell plate.

    • After a short incubation period (typically 2-5 minutes), the instrument will add the Nav1.8 activator to all wells.

    • Monitor the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis: Calculate the percent inhibition of the activator-induced depolarization by A-80556 at each concentration. Plot the concentration-response curve and determine the IC50.

References

Validation & Comparative

Validating P2X7 Receptor Antagonism: A Comparative Guide for A-804598

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous validation of a P2X7 receptor antagonist is crucial for its progression as a therapeutic candidate. This guide provides an objective comparison of A-804598, a selective P2X7 receptor antagonist, with other notable antagonists, supported by experimental data and detailed protocols.

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain.[1][2] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, making it a compelling therapeutic target.[3][4] This guide focuses on the validation of A-804598's antagonistic properties against the P2X7 receptor.

Comparative Analysis of P2X7 Receptor Antagonists

The following tables summarize the inhibitory potency (IC50) of A-804598 in comparison to other well-characterized P2X7 receptor antagonists. The data is presented for different species and experimental assays to provide a comprehensive overview of their activity profiles.

Antagonist Species Assay Type IC50 (nM) Reference
A-804598 HumanYO-PRO-1 Uptake1.31 - 1.88 (µM)[5][6]
RatNot specifiedNot specified
MouseNot specifiedNot specified
JNJ-47965567 HumanNot specified11.9[4]
RatNot specifiedNot specified
MouseNot specifiedNot specified
A-740003 HumanCa2+ Influx~10-fold less potent than at rat[7]
RatCa2+ InfluxPotent[7]
MouseCa2+ InfluxLeast potent[7]
A-438079 HumanCa2+ Influx~10-fold less potent than at rat[7]
RatCa2+ InfluxPotent[7]
MouseCa2+ InfluxLeast potent[7]
Brilliant Blue G (BBG) HumanNot specified1.3 - 2.6 (mM)[8]
RatCa2+ InfluxActive[7]
MouseCa2+ InfluxActive[7]

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and agonist concentrations used.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP initiates multiple downstream signaling cascades. Initially, it opens a small cation-selective channel, leading to Na+ and Ca2+ influx and K+ efflux.[2] Prolonged activation results in the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[8] This leads to the activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[9]

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ion_Channel Cation Channel (Na+, Ca2+ influx, K+ efflux) P2X7R->Ion_Channel activates Pore_Formation Macropore Formation P2X7R->Pore_Formation prolonged activation NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Pore_Formation->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β / IL-18 Release Casp1->IL1b cleaves Pro_IL1b Pro-IL-1β / Pro-IL-18 Pro_IL1b->Casp1 Inflammation Inflammation IL1b->Inflammation

Caption: Downstream signaling cascade upon P2X7 receptor activation.

Experimental Protocols for Validating P2X7 Antagonism

Accurate validation of P2X7 receptor antagonism requires robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration following agonist-induced P2X7 receptor activation.

Protocol:

  • Cell Culture: Culture cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7R or primary immune cells) in appropriate media and conditions. Plate the cells in a 96-well black-walled, clear-bottom plate.

  • Fluorescent Dye Loading: Wash the cells with a physiological salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add the test antagonist (e.g., A-804598) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading. Add a P2X7 receptor agonist (e.g., BzATP) to all wells to stimulate the receptor.

  • Data Analysis: Continuously measure the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium. Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone) and determine the IC50 value.

Dye Uptake Assay (e.g., YO-PRO-1)

This assay assesses the inhibition of the large pore formation characteristic of prolonged P2X7 receptor activation by measuring the uptake of a fluorescent dye that is normally cell-impermeable.[5]

Dye_Uptake_Assay_Workflow Dye Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Plate P2X7R-expressing cells in 96-well plate Antagonist_Incubation Incubate with antagonist (e.g., A-804598) Cell_Plating->Antagonist_Incubation Agonist_Dye Add agonist (e.g., BzATP) + fluorescent dye (e.g., YO-PRO-1) Antagonist_Incubation->Agonist_Dye Incubation Incubate at 37°C Agonist_Dye->Incubation Fluorescence_Measurement Measure fluorescence intensity Incubation->Fluorescence_Measurement IC50_Calculation Calculate % inhibition and IC50 Fluorescence_Measurement->IC50_Calculation

Caption: Workflow for a fluorescent dye uptake assay.

Protocol:

  • Cell Preparation: Plate P2X7 receptor-expressing cells in a 96-well plate and culture overnight.

  • Antagonist Pre-incubation: Wash the cells with a low-divalent cation saline solution. Add various concentrations of the antagonist to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist and Dye Addition: Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with the fluorescent dye (e.g., YO-PRO-1) to the wells.

  • Incubation and Measurement: Incubate the plate for a specified time (e.g., 15-60 minutes) at 37°C. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of dye taken up by the cells through the P2X7 pore. Calculate the percentage of inhibition at each antagonist concentration and determine the IC50 value.

Conclusion

The validation of P2X7 receptor antagonism is a multifaceted process that relies on a combination of in vitro and in vivo assays. A-804598 demonstrates activity as a P2X7 receptor antagonist. This guide provides a framework for the comparative evaluation of P2X7 receptor antagonists and standardized protocols for key validation experiments. A thorough understanding of the experimental methodologies and a comparative assessment against other known antagonists are essential for advancing novel P2X7-targeting therapeutics.

References

A Comparative Guide to P2X7 Receptor Antagonists: A-80556 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical therapeutic target in a spectrum of inflammatory and neurological disorders. Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines, making it a key player in the inflammatory response. Consequently, the development of potent and selective P2X7 antagonists is an area of intense research. This guide provides a comparative analysis of A-80556 and other notable P2X7 antagonists, offering a comprehensive overview of their performance based on available experimental data.

Quantitative Comparison of P2X7 Antagonists

The inhibitory potency of P2X7 antagonists is a key determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for A-80556's close structural analogs and other prominent P2X7 antagonists across various in vitro assays. It is important to note that direct comparative studies involving A-80556 are limited in the public domain. Therefore, data for the closely related compounds A-804598 and A-740003 are presented to provide a strong indication of the expected potency of A-80556.

Table 1: Inhibitory Potency (IC50) in Calcium Influx Assays

CompoundCell LineSpeciesAgonistIC50 (nM)
A-804598 RecombinantHumanBzATP11
RecombinantRatBzATP10
RecombinantMouseBzATP9
A-740003 1321N1 AstrocytomaHumanBzATP40[1]
1321N1 AstrocytomaRatBzATP18[1]
AZD9056 HEK-hP2X7Human-11.2
JNJ-47965567 1321N1 (recombinant)HumanBzATP5.01
RecombinantMouseATP31.62
RecombinantRat-~158

Table 2: Inhibitory Potency (IC50) in YO-PRO-1 Uptake Assays

CompoundCell LineSpeciesIC50 (nM)
A-804598 THP-1Human8.1
A-740003 THP-1Human92
JNJ-47965567 HEK293 (recombinant)Human15.85

Table 3: Inhibitory Potency (IC50) in IL-1β Release Assays

CompoundCell SystemSpeciesIC50 (nM)
A-804598 THP-1Human8.5
A-740003 THP-1Human156
JNJ-47965567 Human Whole BloodHuman~200
Human MonocytesHuman~31.6
Rat MicrogliaRat~79.4
CE-224,535 Human BloodHumanIC90 < 4.7 nM

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. Initially, it functions as a non-selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. Prolonged activation results in the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This leads to the activation of the NLRP3 inflammasome, caspase-1 cleavage, and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Signaling P2X7 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Cation_Influx Na+ & Ca2+ Influx K+ Efflux P2X7R->Cation_Influx Opens Channel Pore_Formation Macropore Formation P2X7R->Pore_Formation Prolonged Activation Antagonist P2X7 Antagonist (e.g., A-80556) Antagonist->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Cation_Influx->NLRP3 Pore_Formation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Mature_IL1b Mature IL-1β Release Caspase1->Mature_IL1b Cleaves IL1b Pro-IL-1β IL1b->Caspase1 Calcium_Influx_Workflow Calcium Influx Assay Workflow Start Start Cell_Culture Plate P2X7-expressing cells Start->Cell_Culture Dye_Loading Load with Fluo-4 AM Cell_Culture->Dye_Loading Compound_Incubation Incubate with Antagonist Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with ATP/BzATP Compound_Incubation->Agonist_Stimulation Data_Acquisition Measure Fluorescence Agonist_Stimulation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End YO_PRO_1_Workflow YO-PRO-1 Uptake Assay Workflow Start Start Cell_Seeding Seed P2X7-expressing cells Start->Cell_Seeding Compound_Incubation Incubate with Antagonist Cell_Seeding->Compound_Incubation Agonist_Dye_Addition Add BzATP and YO-PRO-1 Compound_Incubation->Agonist_Dye_Addition Fluorescence_Measurement Measure Fluorescence Agonist_Dye_Addition->Fluorescence_Measurement IC50_Determination Determine IC50 Fluorescence_Measurement->IC50_Determination End End IC50_Determination->End IL1b_Release_Workflow IL-1β Release Assay Workflow Start Start Cell_Priming Prime cells with LPS Start->Cell_Priming Antagonist_Treatment Incubate with Antagonist Cell_Priming->Antagonist_Treatment P2X7_Activation Stimulate with ATP/BzATP Antagonist_Treatment->P2X7_Activation Supernatant_Collection Collect Supernatant P2X7_Activation->Supernatant_Collection ELISA Quantify IL-1β via ELISA Supernatant_Collection->ELISA IC50_Calculation Calculate IC50 ELISA->IC50_Calculation End End IC50_Calculation->End

References

A Comparative Analysis of P2X7 Receptor Antagonists: A-80556 and JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A direct comparison between A-80556 and JNJ-47965567 as P2X7 receptor antagonists is not feasible. Publicly available scientific literature identifies A-80556 as a fluoroquinolone antibiotic with potent antibacterial activity. In contrast, JNJ-47965567 is a well-characterized, potent, and selective antagonist of the P2X7 receptor, a key player in neuroinflammation and other pathophysiological processes. This guide will therefore provide a comprehensive overview of JNJ-47965567's performance as a P2X7 receptor antagonist, supported by experimental data, and will not include A-80556 in a comparative analysis due to its distinct pharmacological classification.

In-Depth Guide to JNJ-47965567: A P2X7 Receptor Antagonist

JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor.[1][2][3] This purinergic receptor is an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, immune response, neurodegeneration, and chronic pain.[1]

Mechanism of Action

The P2X7 receptor is activated by high concentrations of extracellular ATP, often released during cellular stress or injury.[4][5] This activation leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] Prolonged activation can lead to the formation of a larger, non-selective pore, contributing to inflammatory cytokine release and, ultimately, cell death.[4][6] JNJ-47965567 functions by blocking the P2X7 receptor, thereby inhibiting these downstream signaling events. While initially thought to be a competitive antagonist, recent studies suggest a non-competitive mechanism of action.[7]

Quantitative Performance Data

The potency and efficacy of JNJ-47965567 have been evaluated across various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Affinity and Potency of JNJ-47965567

ParameterSpeciesSystemValue
pKiHumanRecombinant7.9 ± 0.07[1][8]
pKiRatRecombinant8.7[2]
pIC₅₀ (IL-1β release)HumanWhole Blood6.7 ± 0.07[1][2][8]
pIC₅₀ (IL-1β release)HumanMonocytes7.5 ± 0.07[1][2][8]
pIC₅₀ (IL-1β release)RatMicroglia7.1 ± 0.1[1][2][8]
pIC₅₀ (Calcium Flux)RatAstrocytes7.5 ± 0.4[8]
pIC₅₀HumanRecombinant8.3[9]
pIC₅₀MouseRecombinant7.5[9]
pIC₅₀RatRecombinant7.2[9]
IC₅₀ (Ethidium⁺ uptake)MouseJ774 Macrophages54 ± 24 nM[7]

Table 2: In Vivo Efficacy of JNJ-47965567

ModelSpeciesDoseKey Outcome
Bz-ATP induced IL-1β releaseRat30-100 mg/kg (s.c.)Attenuated IL-1β release[2]
Amphetamine-induced hyperactivityRat30 mg/kgAttenuated hyperactivity[1][2][9]
Neuropathic pain modelRat30 mg/kgModest, significant efficacy[1][2]
ALS (SOD1G93A model)Mouse30 mg/kg (i.p., 4x/week from P60)Delayed disease onset and improved motor performance in females[10][11]
ALS (SOD1G93A model)Mouse30 mg/kg (i.p., 3x/week from onset)No significant alteration of disease progression[7][12]
PCP-induced behavioral changesMouse30 mg/kg (i.p.)Alleviated schizophrenia-like behavior[13]
Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of key experimental protocols used to characterize JNJ-47965567.

1. In Vitro IL-1β Release Assay

  • Objective: To determine the potency of JNJ-47965567 in inhibiting P2X7-mediated IL-1β release.

  • Cell Systems: Human whole blood, isolated human monocytes, or rat primary microglia.[1][2][8]

  • Protocol:

    • Cells are primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.

    • Pre-incubation with varying concentrations of JNJ-47965567.

    • Stimulation with the P2X7 receptor agonist Bz-ATP (2'-/3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).

    • Supernatants are collected, and IL-1β levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • IC₅₀ values are calculated from the concentration-response curves.

2. In Vivo Model of Neuropathic Pain

  • Objective: To assess the analgesic efficacy of JNJ-47965567.

  • Animal Model: Rat model of neuropathic pain (e.g., chronic constriction injury).

  • Protocol:

    • Neuropathic pain is induced surgically.

    • After a set period for pain development, baseline pain responses (e.g., to mechanical or thermal stimuli) are measured.

    • JNJ-47965567 (e.g., 30 mg/kg) or vehicle is administered.[1]

    • Pain responses are reassessed at various time points post-administration.

    • Efficacy is determined by the degree of reversal of pain hypersensitivity.

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events, primarily in immune cells like microglia. This pathway is a critical component of the neuroinflammatory response.

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b ProInflammatory Pro-inflammatory Gene Expression MAPK->ProInflammatory NFkB->ProInflammatory JNJ JNJ-47965567 JNJ->P2X7R Inhibits

Caption: P2X7 receptor signaling cascade leading to inflammation.

Experimental Workflow for P2X7 Antagonist Evaluation

The preclinical evaluation of a P2X7 antagonist like JNJ-47965567 typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assays (e.g., Ca²⁺ Flux, IL-1β Release) (Determine IC₅₀) binding_assay->functional_assay selectivity_panel Selectivity Screening (vs. other receptors/channels) functional_assay->selectivity_panel pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies selectivity_panel->pk_pd target_engagement Target Engagement (e.g., ex vivo autoradiography) pk_pd->target_engagement efficacy_models Efficacy Models (e.g., Neuropathic Pain, Neuroinflammation) target_engagement->efficacy_models

Caption: Preclinical evaluation workflow for P2X7 antagonists.

References

A Comparative Guide to P2X7 Receptor Antagonists: A-80556 vs. Brilliant Blue G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent P2X7 receptor antagonists, A-80556 and Brilliant Blue G (BBG). The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological pathways, making its antagonists valuable tools for research and potential therapeutic development. This document outlines their respective efficacies, mechanisms of action, and the experimental protocols used for their characterization.

Data Presentation: Quantitative Efficacy and Selectivity

The following tables summarize the reported inhibitory concentrations (IC50) and selectivity profiles of A-80556 and Brilliant Blue G against the P2X7 receptor across different species.

Table 1: Comparative IC50 Values of A-80556 and Brilliant Blue G

CompoundSpeciesIC50 (nM)Antagonism Type
A-80556 Human11Competitive
Rat10Competitive
Mouse9Competitive
Brilliant Blue G Human200Non-competitive
Rat10Non-competitive

Table 2: Selectivity Profile of Brilliant Blue G

ReceptorIC50
P2X7 (rat)10 nM
P2X7 (human)200 nM
P2X4 (human)3.2 µM
Other P2X Receptors>2-30 µM

Note: A comprehensive selectivity profile for A-80556 across other P2X receptors was not available in the reviewed literature.

Mechanism of Action

Both A-80556 and Brilliant Blue G target the P2X7 receptor, but through distinct mechanisms.

A-80556 acts as a competitive antagonist . This means it directly competes with the endogenous agonist, adenosine (B11128) triphosphate (ATP), for binding at the orthosteric binding site on the P2X7 receptor. By occupying this site, A-80556 prevents ATP from binding and activating the channel, thus inhibiting downstream signaling.

Brilliant Blue G functions as a non-competitive, allosteric antagonist [1]. It binds to a site distinct from the ATP-binding pocket, located in an intersubunit allosteric pocket of the P2X7 receptor[1][2]. This binding induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound to the orthosteric site. It has been shown to block ATP-induced cation uptake[3]. While effective, it's important to note that in the micromolar concentration range, BBG has been observed to also block the human P2X4 receptor[1].

Signaling Pathways and Experimental Workflows

The antagonism of the P2X7 receptor by A-80556 and Brilliant Blue G can be visualized through the following signaling pathway and experimental workflow diagrams.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds & Activates A80556 A-80556 (Competitive) A80556->P2X7 Competes with ATP BBG Brilliant Blue G (Non-competitive) BBG->P2X7 Binds Allosteric Site Cation_Influx Na⁺/Ca²⁺ Influx P2X7->Cation_Influx Channel Opening Pore_Formation Pore Formation (YO-PRO-1 uptake) Cation_Influx->Pore_Formation NLRP3 NLRP3 Inflammasome Activation Pore_Formation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B_Release IL-1β Release Caspase1->IL1B_Release

P2X7 Receptor Signaling and Antagonist Action

The diagram above illustrates the activation of the P2X7 receptor by ATP, leading to downstream events such as cation influx, pore formation, and ultimately, the release of the pro-inflammatory cytokine IL-1β. A-80556 and Brilliant Blue G interrupt this cascade at the receptor level through their respective antagonistic mechanisms.

Experimental Protocols

The efficacy of P2X7 receptor antagonists is typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the influx of calcium ions through the P2X7 receptor channel upon agonist stimulation.

Calcium_Influx_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis A1 Seed P2X7-expressing cells in 96-well plate A2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A1->A2 B1 Pre-incubate cells with varying concentrations of A-80556 or Brilliant Blue G A2->B1 C1 Add P2X7 agonist (e.g., ATP or BzATP) B1->C1 C2 Measure fluorescence intensity (kinetic read) C1->C2 D1 Calculate percentage inhibition of calcium influx C2->D1 D2 Determine IC50 value D1->D2

Workflow for Calcium Influx Assay

Methodology:

  • Cell Culture: P2X7 receptor-expressing cells (e.g., HEK293 or THP-1 cells) are seeded in a 96-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Antagonist Incubation: Cells are pre-incubated with various concentrations of the test antagonist (A-80556 or Brilliant Blue G).

  • Agonist Stimulation: A P2X7 receptor agonist, like ATP or BzATP, is added to the wells.

  • Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition of the agonist-induced calcium influx is calculated for each antagonist concentration to determine the IC50 value.

Dye Uptake Assay (e.g., YO-PRO-1)

Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay measures the uptake of a fluorescent dye, such as YO-PRO-1, through this pore.

Dye_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis A1 Seed P2X7-expressing cells in 96-well plate B1 Pre-incubate cells with varying concentrations of A-80556 or Brilliant Blue G A1->B1 C1 Add P2X7 agonist and YO-PRO-1 dye B1->C1 C2 Measure fluorescence intensity C1->C2 D1 Calculate percentage inhibition of dye uptake C2->D1 D2 Determine IC50 value D1->D2

Workflow for YO-PRO-1 Dye Uptake Assay

Methodology:

  • Cell Culture: P2X7-expressing cells are plated in a 96-well plate.

  • Antagonist Incubation: Cells are treated with different concentrations of A-80556 or Brilliant Blue G.

  • Agonist and Dye Addition: A P2X7 agonist and the YO-PRO-1 dye are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity, which correlates with the amount of dye that has entered the cells and bound to nucleic acids, is measured.

  • Data Analysis: The inhibition of dye uptake is quantified to determine the IC50 of the antagonist.

IL-1β Release Assay

This assay quantifies the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

IL1B_Release_Workflow cluster_priming Cell Priming cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis A1 Prime immune cells (e.g., THP-1) with LPS to induce pro-IL-1β expression B1 Pre-incubate cells with varying concentrations of A-80556 or Brilliant Blue G A1->B1 C1 Stimulate with P2X7 agonist (e.g., ATP) B1->C1 D1 Collect cell supernatant C1->D1 D2 Quantify IL-1β concentration using ELISA D1->D2 D3 Determine IC50 value D2->D3

Workflow for IL-1β Release Assay

Methodology:

  • Cell Priming: Immune cells, such as THP-1 monocytes, are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Antagonist Incubation: The primed cells are then incubated with different concentrations of the P2X7 antagonist.

  • Agonist Stimulation: The cells are stimulated with a P2X7 agonist to trigger the processing and release of mature IL-1β.

  • Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of IL-1β is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-1β release is calculated to determine the IC50 of the antagonist.

Conclusion

Both A-80556 and Brilliant Blue G are effective antagonists of the P2X7 receptor, albeit with different potencies and mechanisms of action. A-80556 demonstrates high potency across human, rat, and mouse P2X7 receptors through a competitive mechanism. Brilliant Blue G, while also potent, particularly in rats, acts via a non-competitive, allosteric mechanism and exhibits some off-target effects at higher concentrations. The choice between these two antagonists will depend on the specific research question, the experimental model, and the desired mechanism of inhibition. The experimental protocols outlined in this guide provide a robust framework for the characterization and comparison of these and other P2X7 receptor modulators.

References

Unraveling the Identity of A-80556: A Case of Mistaken Identity in P2X7 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the cross-reactivity of the compound identified as A-80556 has revealed a significant discrepancy in its classification within pharmacological research. Contrary to the initial premise of it being a P2X7 receptor antagonist, extensive database searches and literature reviews have conclusively identified A-80556 as a novel fluoroquinolone with potent antibacterial properties.[1] This finding fundamentally alters the basis of the requested comparison guide, as A-80556 does not belong to the class of P2X7 antagonists.

Our research indicates that A-80556 exhibits significant activity against a range of gram-positive, gram-negative, and anaerobic bacteria.[1] Notably, its efficacy has been demonstrated to be superior to other fluoroquinolones like ciprofloxacin, ofloxacin, lomefloxacin, and sparfloxacin (B39565) against certain bacterial strains.[1] Specifically, A-80556 shows potent activity against Staphylococcus aureus and Streptococcus pneumoniae.[1]

Given this corrected identification, a cross-reactivity study of A-80556 within the context of P2X7 receptors and their antagonists is not applicable. The experimental data and comparisons initially sought cannot be generated, as the compound's mechanism of action and therapeutic targets are entirely different.

For researchers, scientists, and drug development professionals interested in the cross-reactivity profiles of genuine P2X7 receptor antagonists, we recommend focusing on established compounds within this class. Several potent and selective P2X7 antagonists have been developed and characterized, offering a basis for comparative studies.[2][3][4]

Understanding P2X7 Receptor Signaling and Antagonism

To aid researchers in the field of purinergic signaling, a brief overview of the P2X7 receptor pathway and the general approach to studying antagonist cross-reactivity is provided below.

The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in various physiological and pathological processes, including inflammation and pain.[2][3] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in downstream signaling events.

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor initiates a cascade of intracellular events, as illustrated in the diagram below.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ion_Influx Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Influx Activates Pore_Formation Large Pore Formation Ion_Influx->Pore_Formation Leads to NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b

P2X7 receptor signaling cascade.

Experimental Workflow for Assessing Antagonist Cross-Reactivity

A typical workflow to determine the cross-reactivity and selectivity of a P2X7 receptor antagonist involves a series of in vitro assays. This process is crucial for identifying potential off-target effects and ensuring the specificity of the compound.

Experimental_Workflow Start Compound Synthesis & Purification Primary_Screening Primary Screening: P2X7 Functional Assay (e.g., Ca²⁺ influx) Start->Primary_Screening Dose_Response Dose-Response Curve Generation (IC₅₀) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Panel: Other P2X Subtypes (P2X1, P2X2, P2X3, etc.) Dose_Response->Selectivity_Panel Off_Target_Screening Broad Off-Target Screening: Receptor & Ion Channel Panels Selectivity_Panel->Off_Target_Screening Data_Analysis Data Analysis & Selectivity Profile Generation Off_Target_Screening->Data_Analysis End Identification of Selective Antagonist Data_Analysis->End

Workflow for cross-reactivity assessment.

References

A Comparative Guide to P2X7 Receptor Antagonists: The Advantages of A-740003 Over Non-Selective Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, is a key modulator of inflammation and immune responses. Its role in a variety of pathological states has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of the potent and selective P2X7 receptor antagonist, A-740003, with commonly used non-selective antagonists, namely oxidized ATP (oATP), Brilliant Blue G (BBG), and KN-62. The data presented herein, supported by detailed experimental protocols, demonstrates the significant advantages of using a selective antagonist for precise and reliable pharmacological studies.

Executive Summary

A-740003 emerges as a superior tool for investigating P2X7 receptor function due to its high potency and remarkable selectivity. Unlike non-selective antagonists that exhibit significant off-target effects, A-740003 provides a cleaner pharmacological profile, ensuring that observed effects can be confidently attributed to the modulation of the P2X7 receptor. This guide will delve into the quantitative differences in potency and selectivity, outline the experimental methodologies to reproduce these findings, and visually represent the key signaling pathways and experimental workflows.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for A-740003 and the non-selective antagonists, allowing for a direct comparison of their pharmacological profiles.

Table 1: Potency at P2X7 Receptors

CompoundSpeciesAssay TypeIC50Reference
A-740003 RatCa2+ Influx18 nM[1][2]
HumanCa2+ Influx40 nM[1][2]
HumanIL-1β Release (THP-1 cells)156 nM[1][3]
HumanPore Formation (THP-1 cells)92 nM[1][3]
Brilliant Blue G RatP2X7 Current Inhibition10 nM[4]
HumanP2X7 Current Inhibition200 nM[4]
KN-62 HumanP2X7 Antagonism (HEK293 cells)~15 nM[5]
HumanBa2+ Influx (Lymphocytes)12.7 nM[5]
Oxidized ATP -Irreversible AntagonistRequires prolonged incubation[4]

Table 2: Selectivity and Off-Target Effects

CompoundOff-Target(s)EffectPotencyReference
A-740003 Other P2 receptors, various neurotransmitter and peptide receptors, ion channels, reuptake sites, and enzymesWeak or no activityIC50 > 10 µM[1]
Brilliant Blue G P2X4 ReceptorInhibitionIC50 > 3.2 µM[4]
KN-62 Ca2+/calmodulin-dependent protein kinase II (CaMKII)InhibitionKi = 0.9 µM[5]
CaMKI and CaMKIVInhibition-[6][7]
Voltage-dependent K+ channelsBlockade0.3–3 µM[6][7]
Oxidized ATP NF-κB activationReduction (P2X7-independent)-[8][9]
Superoxide (B77818) productionDecrease (P2X7-independent)-[10]

Mandatory Visualization

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β (Release) Caspase1->IL1b cleaves pro_IL1b pro-IL-1β pro_IL1b->Caspase1

Caption: A simplified diagram of the P2X7 receptor signaling cascade.

Experimental Workflow for Antagonist Characterization

Antagonist_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., THP-1, HEK293-P2X7) Priming Priming (for IL-1β) (e.g., LPS) Cell_Culture->Priming Antagonist Pre-incubation with Antagonist (e.g., A-740003) Cell_Culture->Antagonist Priming->Antagonist Agonist Stimulation with P2X7 Agonist (e.g., ATP, BzATP) Antagonist->Agonist Ca_Assay Calcium Influx Assay (e.g., Fluo-4 AM) Agonist->Ca_Assay Dye_Assay Dye Uptake Assay (e.g., YO-PRO-1) Agonist->Dye_Assay IL1b_Assay IL-1β Release Assay (e.g., ELISA) Agonist->IL1b_Assay IC50 IC50 Determination Ca_Assay->IC50 Dye_Assay->IC50 IL1b_Assay->IC50

Caption: A general experimental workflow for characterizing P2X7 receptor antagonists.

Experimental Protocols

Calcium Influx Assay

This protocol is adapted for a 96-well plate format using a fluorescent plate reader (e.g., FLIPR).

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • Culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluo-4 AM calcium indicator.

  • Pluronic F-127.

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Test compounds (A-740003 and non-selective antagonists).

Procedure:

  • Cell Plating: Seed HEK293-P2X7 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in Assay Buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

  • Compound Pre-incubation: Add the test compounds at various concentrations to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescent plate reader. Record a baseline fluorescence reading for 10-20 seconds.

  • Agonist Addition: Add the P2X7 agonist to all wells simultaneously using an automated dispenser.

  • Data Acquisition: Continue to record the fluorescence intensity for 2-5 minutes to capture the calcium influx.

  • Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀). The IC50 values for the antagonists are calculated by plotting the inhibition of the agonist-induced calcium influx against the antagonist concentration.

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the large pore characteristic of P2X7 receptor activation.

Materials:

  • Cells expressing the P2X7 receptor (e.g., HEK293-P2X7 or THP-1 cells).

  • Assay Buffer: PBS without Ca²⁺ and Mg²⁺.

  • YO-PRO-1 iodide stock solution.

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Test compounds.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds for 15-30 minutes.

  • Staining and Stimulation: Prepare a solution containing the P2X7 agonist and YO-PRO-1 (final concentration ~2 µM) in Assay Buffer. Add this solution to the wells.

  • Incubation: Incubate the plate for 10-15 minutes at 37°C, protected from light.[11]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~491 nm and emission at ~509 nm.[12]

  • Data Analysis: The increase in fluorescence corresponds to YO-PRO-1 uptake. The IC50 values are determined by plotting the percentage of inhibition of agonist-induced dye uptake against the antagonist concentration.[13]

Interleukin-1β (IL-1β) Release Assay

This protocol uses the human monocytic cell line THP-1.

Materials:

  • THP-1 cells.

  • Culture medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS).

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).

  • P2X7 receptor agonist (e.g., ATP or BzATP).

  • Test compounds.

  • Human IL-1β ELISA kit.

Procedure:

  • Cell Differentiation and Priming:

    • Differentiate THP-1 cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.

    • Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.[14]

  • Compound Pre-incubation: Wash the cells and pre-incubate with the test compounds at various concentrations for 30 minutes.

  • Agonist Stimulation: Add the P2X7 agonist and incubate for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants.

  • ELISA: Quantify the amount of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of IL-1β released and determine the IC50 values for the antagonists by plotting the percentage of inhibition of agonist-induced IL-1β release against the antagonist concentration.

Conclusion

The selective P2X7 receptor antagonist A-740003 offers significant advantages over non-selective antagonists. Its high potency and clean selectivity profile, devoid of the off-target effects seen with compounds like oxidized ATP, Brilliant Blue G, and KN-62, make it an invaluable tool for accurately dissecting the role of the P2X7 receptor in health and disease. For researchers aiming for robust and reproducible data, the use of a well-characterized, selective antagonist such as A-740003 is paramount.

References

Validating A-80556 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of A-80556, a potent fluoroquinolone antibiotic. A-80556 exerts its antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] Confirmation of target engagement in a living organism is a critical step in the preclinical development of this and other antibiotic candidates. This document outlines various experimental approaches, presents quantitative data for comparison, and provides detailed protocols to aid in the design and interpretation of in vivo target validation studies.

Introduction to A-80556 and its Molecular Targets

A-80556 is a novel fluoroquinolone with broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, two type II topoisomerase enzymes crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, A-80556 stabilizes a transient double-strand break in the DNA, leading to the accumulation of toxic DNA damage and ultimately cell death.

dot

Mechanism of Action of A-80556 A80556 A-80556 DNA_Gyrase DNA Gyrase (GyrA/GyrB) A80556->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) A80556->Topo_IV Inhibits Enzyme_DNA_Complex Enzyme-DNA Complex DNA_Gyrase->Enzyme_DNA_Complex Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Controls Topo_IV->Enzyme_DNA_Complex Decatenation Chromosome Decatenation Topo_IV->Decatenation Mediates DSBs Double-Strand Breaks Enzyme_DNA_Complex->DSBs Stabilized by A-80556 Replication_Fork Replication Fork Progression Supercoiling->Replication_Fork Decatenation->Replication_Fork Cell_Death Bacterial Cell Death DSBs->Cell_Death Leads to

Caption: Signaling pathway of A-80556's targets.

Comparative Analysis of In Vivo Target Engagement Validation Methods

Validating that a drug interacts with its intended target in a complex living system is paramount. For A-80556, this involves demonstrating direct inhibition of DNA gyrase and topoisomerase IV within the bacteria in an animal model of infection. Below is a comparison of key in vivo validation methods.

MethodPrincipleAdvantagesDisadvantagesKey Quantitative Readout
Bacterial Mutant Analysis Compares the susceptibility of wild-type bacteria to mutants with known resistance mutations in the target genes (e.g., gyrA, parC).Genetically well-defined; directly links target mutation to resistance.Requires pre-existing or engineered mutant strains; may not reflect engagement in all bacterial strains.Minimum Inhibitory Concentration (MIC) fold change between wild-type and mutant strains.
In Vivo Complex of Enzyme (ICE) Assay Quantifies the amount of covalent enzyme-DNA complexes stabilized by the drug in bacterial cells isolated from infected tissue.[2]Directly measures the formation of the drug-target-DNA complex; provides a quantitative measure of target engagement.Technically challenging; requires specialized equipment (e.g., ultracentrifuge with CsCl gradients).[2]Amount of target protein co-purified with DNA.
DNA Damage Reporter Assay Utilizes a bacterial strain engineered with a reporter gene (e.g., GFP, luciferase) under the control of a DNA damage-inducible promoter (e.g., from the SOS response pathway).[3]Provides a real-time, dynamic readout of target-induced DNA damage in vivo; can be adapted for high-throughput screening.Indirect measure of target engagement; reporter signal can be influenced by other cellular stressors.Fold induction of reporter gene expression.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Correlates the drug concentration at the site of infection with the observed antibacterial effect (e.g., reduction in bacterial load).Integrates drug exposure and bacterial response; can predict optimal dosing regimens.Indirect evidence of target engagement; requires extensive sampling and complex data analysis.Area Under the Curve (AUC)/MIC ratio.

Experimental Protocols

Bacterial Mutant Analysis in a Murine Thigh Infection Model

This protocol assesses the in vivo efficacy of A-80556 against both a wild-type bacterial strain and a corresponding mutant strain harboring a known resistance mutation in the gyrA gene.

Experimental Workflow:

dot

Workflow for Bacterial Mutant Analysis cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Analysis Prep_Bacteria Prepare Wild-Type and gyrA Mutant Bacterial Cultures Infect Induce Thigh Infection in Mice Prep_Bacteria->Infect Prep_Mice Prepare Mice for Infection Prep_Mice->Infect Treat Administer A-80556 or Vehicle Infect->Treat Harvest Harvest Thigh Tissue Treat->Harvest Homogenize Homogenize Tissue and Plate for CFU Harvest->Homogenize Analyze Calculate Bacterial Load Reduction Homogenize->Analyze

Caption: Workflow for bacterial mutant analysis.

Methodology:

  • Bacterial Strains: Use a well-characterized wild-type strain (e.g., Staphylococcus aureus ATCC 29213) and a corresponding isogenic mutant with a defined resistance mutation in the gyrA gene.

  • Animal Model: Utilize immunocompromised mice (e.g., neutropenic) to establish a robust infection.

  • Infection: Inject a standardized inoculum of either the wild-type or mutant bacteria into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer A-80556 or a vehicle control via an appropriate route (e.g., oral gavage, intravenous injection).

  • Endpoint: After a defined treatment period (e.g., 24 hours), euthanize the mice, aseptically remove the thigh muscle, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.

  • Data Analysis: Compare the reduction in bacterial load (log10 CFU/thigh) between the A-80556-treated and vehicle-treated groups for both the wild-type and mutant strains. A significantly lower reduction in the bacterial load of the mutant strain compared to the wild-type strain indicates target-specific engagement.

In Vivo Complex of Enzyme (ICE) Assay

This protocol is adapted for bacterial cells and aims to quantify the A-80556-stabilized covalent complexes between DNA gyrase/topoisomerase IV and the bacterial chromosome.[2]

Methodology:

  • Infection and Treatment: Establish a systemic infection in mice with a susceptible bacterial strain. Treat the animals with A-80556 or vehicle.

  • Bacterial Isolation: At peak drug concentration, euthanize the mice and isolate bacteria from the target tissue (e.g., spleen, liver) by differential centrifugation.

  • Cell Lysis and DNA Shearing: Lyse the bacterial cells under denaturing conditions to preserve the covalent complexes. Shear the genomic DNA to a manageable size.

  • Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a pre-formed cesium chloride (CsCl) gradient. Centrifuge at high speed for an extended period (e.g., 48-72 hours). DNA and protein-DNA complexes will band at a higher density than free proteins.

  • Fractionation and Detection: Carefully collect fractions from the gradient. Use slot-blot or Western blot analysis to detect the target enzymes (GyrA, ParC) in the DNA-containing fractions.

  • Quantification: Quantify the amount of target protein in the DNA fractions to determine the level of drug-stabilized complexes.

DNA Damage Reporter Assay

This method employs a bacterial reporter strain to monitor the induction of the DNA damage response following A-80556 treatment in vivo.[3]

Methodology:

  • Reporter Strain: Use a bacterial strain containing a plasmid with a reporter gene (e.g., luxCDABE for bioluminescence) under the control of a DNA damage-inducible promoter (e.g., recA promoter).

  • Animal Model and Imaging: Establish a localized infection (e.g., subcutaneous) in mice. Use an in vivo imaging system (e.g., IVIS) to monitor the baseline bioluminescent signal.

  • Treatment and Imaging: Administer A-80556 and acquire bioluminescent images at various time points post-treatment.

  • Data Analysis: Quantify the bioluminescent signal from the site of infection. A significant increase in the signal in the A-80556-treated group compared to the vehicle control indicates induction of the DNA damage response, providing indirect evidence of target engagement.

Logical Comparison of In Vivo Validation Methods

dot

Comparison of In Vivo Target Validation Methods cluster_0 Direct Evidence of Target Engagement cluster_1 Genetic Validation of Target cluster_2 Functional Readout of Target Inhibition cluster_3 Correlative Evidence ICE_Assay ICE Assay Mutant_Analysis Bacterial Mutant Analysis ICE_Assay->Mutant_Analysis Complements Reporter_Assay DNA Damage Reporter Assay Mutant_Analysis->Reporter_Assay Informs PKPD_Modeling PK/PD Modeling Reporter_Assay->PKPD_Modeling Provides Mechanistic Insight for

Caption: Logical relationships between validation methods.

Conclusion

Validating the in vivo target engagement of A-80556 is a multifaceted process that can be approached using a variety of techniques. The choice of method will depend on the specific research question, available resources, and the stage of drug development. For definitive confirmation of target binding, the ICE assay provides the most direct evidence. Bacterial mutant analysis offers strong genetic validation of the target. The DNA damage reporter assay provides a dynamic and sensitive readout of the functional consequences of target inhibition. Finally, PK/PD modeling integrates drug exposure with antibacterial effect to inform clinical trial design. A combination of these approaches will provide the most robust and comprehensive validation of A-80556's in vivo target engagement, increasing confidence in its therapeutic potential.

References

Benchmarking A-80556 Against Newer P2X7 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical therapeutic target for a spectrum of inflammatory, neurological, and immunological disorders. Its activation triggers a cascade of downstream signaling events, including the release of pro-inflammatory cytokines such as IL-1β. Consequently, the development of potent and selective P2X7 antagonists has been a major focus of drug discovery efforts. This guide provides a comparative analysis of the P2X7 inhibitor A-80556 and its analogs against two newer, clinically relevant inhibitors: JNJ-55308942 and GSK1482160. The data presented is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field.

In Vitro Potency Comparison

The following table summarizes the in vitro potency of A-80556's analogs (A-740003 and A-438079) and the newer inhibitors JNJ-55308942 and GSK1482160 against human and rat P2X7 receptors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

CompoundTarget SpeciesAssay TypePotency (IC₅₀/pIC₅₀/Kᵢ)Reference
A-740003 HumanCalcium InfluxIC₅₀: 40 nM[1][2]
RatCalcium InfluxIC₅₀: 18 nM[1][2]
HumanYO-PRO-1 UptakeIC₅₀: 92 nM[2]
HumanIL-1β ReleaseIC₅₀: 156 nM[2]
A-438079 HumanCalcium InfluxpIC₅₀: 6.9[3]
RatCalcium InfluxIC₅₀: 321 nM[3]
JNJ-55308942 HumanFunctional AntagonistIC₅₀: 10 nM, Kᵢ: 7.1 nM[4][5]
RatFunctional AntagonistIC₅₀: 15 nM, Kᵢ: 2.9 nM[4][5]
GSK1482160 HumanNegative Allosteric ModulatorpIC₅₀: 8.5[6]
RatNegative Allosteric ModulatorpIC₅₀: 6.5[6]

Pharmacokinetic Properties

A summary of key pharmacokinetic parameters for the compared inhibitors is provided below. These parameters are crucial for assessing the drug-like properties and potential in vivo efficacy of the compounds.

CompoundSpeciesAdministrationKey Pharmacokinetic ParametersReference
JNJ-55308942 RatOral (5 mg/kg)F: 81%, Vss: 1.7 L/kg, CL: 3.7 mL/min/kg, Cmax: 1747 ng/mL, AUC₂₄h: 17549 (ng/mL)h[4]
RatOral (30 mg/kg)Brain/Plasma Ratio: ~1[7]
GSK1482160 HumanOral (single dose)Tmax: ~3.5 h, t₁/₂: < 4.5 h[8]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade. This includes the influx of Ca²⁺ and Na⁺ and the efflux of K⁺, leading to the assembly of the NLRP3 inflammasome and subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. Prolonged activation can also lead to the formation of a large, non-selective pore in the cell membrane.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Ca_ion Ca²⁺ Influx P2X7R->Ca_ion K_ion K⁺ Efflux P2X7R->K_ion Pore Pore Formation P2X7R->Pore Prolonged activation leads to NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_ion->NLRP3_Inflammasome Triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

P2X7 receptor signaling cascade.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize P2X7 inhibitors are provided below.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.

Calcium_Influx_Workflow Start Start Plate_Cells Plate P2X7-expressing cells in 96-well plates Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 45-60 min at 37°C Load_Dye->Incubate_Dye Wash_Cells Wash to remove excess dye Incubate_Dye->Wash_Cells Add_Inhibitor Add test inhibitor (e.g., A-80556) or vehicle Wash_Cells->Add_Inhibitor Incubate_Inhibitor Pre-incubate for a defined period Add_Inhibitor->Incubate_Inhibitor Add_Agonist Add P2X7 agonist (e.g., ATP or BzATP) Incubate_Inhibitor->Add_Agonist Measure_Fluorescence Measure fluorescence changes over time using a plate reader (e.g., FLIPR) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data to determine IC₅₀ values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Calcium influx assay workflow.

Methodology:

  • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293-hP2X7) in 96-well black, clear-bottom plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in a suitable buffer like HBSS. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of the test inhibitor or vehicle control to the wells and pre-incubate for a specific duration.

  • Agonist Stimulation: Prepare a solution of a P2X7 agonist (e.g., ATP or BzATP).

  • Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading, then add the agonist solution to all wells simultaneously. Continue to record fluorescence to measure the calcium influx.

  • Data Analysis: The change in fluorescence is used to calculate the percentage of inhibition at different inhibitor concentrations, from which the IC₅₀ value is determined.

YO-PRO-1 Uptake Assay

This assay measures the formation of the large, non-selective pore characteristic of prolonged P2X7 activation, which allows the entry of the fluorescent dye YO-PRO-1.

YO_PRO_1_Uptake_Workflow Start Start Plate_Cells Plate P2X7-expressing cells in 96-well plates Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Prepare_Solution Prepare assay buffer containing YO-PRO-1 and test inhibitor Incubate_Overnight->Prepare_Solution Add_Solution Add the YO-PRO-1/inhibitor solution to cells Prepare_Solution->Add_Solution Incubate_Solution Incubate for ~15 min at 37°C Add_Solution->Incubate_Solution Add_Agonist Add P2X7 agonist (e.g., ATP) Incubate_Solution->Add_Agonist Measure_Fluorescence Measure fluorescence increase over time as YO-PRO-1 enters and binds to DNA Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data to determine IC₅₀ values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

YO-PRO-1 uptake assay workflow.

Methodology:

  • Cell Culture: Seed P2X7-expressing cells in a 96-well plate and culture overnight.[9]

  • Reagent Preparation: Prepare an assay buffer containing YO-PRO-1 dye and the desired concentrations of the test inhibitor.[9]

  • Compound Incubation: Replace the culture medium with the YO-PRO-1/inhibitor solution and incubate for approximately 15 minutes at 37°C.[9]

  • Agonist Stimulation: Add a P2X7 agonist, such as ATP, to the wells to induce pore formation.[9]

  • Data Acquisition: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The increase in fluorescence corresponds to YO-PRO-1 entering the cells and binding to nucleic acids.[10][11]

  • Data Analysis: The rate of fluorescence increase is used to determine the level of P2X7 activation and the inhibitory effect of the compound, allowing for the calculation of the IC₅₀ value.[9]

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 activation.

IL1B_Release_Workflow Start Start Prime_Cells Prime immune cells (e.g., THP-1 monocytes) with LPS to induce pro-IL-1β expression Start->Prime_Cells Incubate_LPS Incubate for several hours Prime_Cells->Incubate_LPS Add_Inhibitor Add test inhibitor or vehicle Incubate_LPS->Add_Inhibitor Incubate_Inhibitor Pre-incubate for a defined period Add_Inhibitor->Incubate_Inhibitor Add_Agonist Stimulate with a P2X7 agonist (e.g., ATP) Incubate_Inhibitor->Add_Agonist Incubate_Agonist Incubate to allow for IL-1β release Add_Agonist->Incubate_Agonist Collect_Supernatant Collect cell supernatant Incubate_Agonist->Collect_Supernatant Quantify_IL1B Quantify IL-1β concentration using ELISA Collect_Supernatant->Quantify_IL1B Analyze_Data Analyze data to determine IC₅₀ values Quantify_IL1B->Analyze_Data End End Analyze_Data->End

IL-1β release assay workflow.

Methodology:

  • Cell Priming: Prime immune cells, such as human THP-1 monocytes or peripheral blood mononuclear cells (PBMCs), with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of the test inhibitor or vehicle.

  • P2X7 Activation: Stimulate the cells with a P2X7 agonist like ATP to activate the NLRP3 inflammasome and trigger the processing and release of mature IL-1β.

  • Supernatant Collection: After a specific incubation period, collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of IL-1β release inhibition against the inhibitor concentration.

References

Safety Operating Guide

Proper Disposal of A-80556: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of the fluoroquinolone antibiotic A-80556 is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides a procedural, step-by-step framework for the safe handling and disposal of A-80556 in a laboratory setting.

Core Principle: Treat as Hazardous Chemical Waste

Due to its potent biological activity, A-80556 and all materials contaminated with it must be managed as hazardous chemical waste. This includes pure compound, stock solutions, and any contaminated labware. The primary directive is to collect and dispose of this waste through a licensed professional waste disposal service. Under no circumstances should A-80556 or its solutions be disposed of down the drain. [1] The introduction of antibiotics into wastewater systems can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the compliant disposal of A-80556 waste.

  • Segregation and Collection:

    • Identify Waste Streams: Clearly identify all waste containing A-80556. This includes:

      • Expired or unused pure A-80556 powder.

      • Concentrated stock solutions.[2]

      • Diluted solutions used in experiments.

      • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

      • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Use Designated Waste Containers: Collect all A-80556 waste in a clearly labeled, leak-proof container designated for hazardous chemical waste. The container must be compatible with the chemical nature of the waste.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (A-80556), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage Pending Disposal:

    • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general lab traffic and incompatible materials.

    • Follow Institutional Guidelines: Adhere to your institution's specific guidelines for the storage of hazardous waste, including any time limits for accumulation.

  • Arrange for Professional Disposal:

    • Contact EHS: When the waste container is full, or in accordance with your institution's pickup schedule, contact your EHS department to arrange for professional disposal.

    • Do Not Attempt Chemical Deactivation: Laboratory personnel should not attempt to chemically neutralize or deactivate A-80556 waste.[1] Standard procedure involves collection and subsequent incineration at a licensed waste management facility.[1]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for A-80556 was not located, the following table summarizes general quantitative data for fluoroquinolone antibiotics, which should be considered as a reference.

ParameterValueSource
Waste Classification Hazardous Chemical WasteGeneral laboratory safety guidelines
Disposal Method Incineration by a licensed facility[1]
Drain Disposal Strictly Prohibited[1]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for A-80556.

cluster_0 In the Laboratory cluster_1 Disposal Process A A-80556 Waste Generation (Pure compound, solutions, contaminated materials) B Segregate and Collect in Labeled Hazardous Waste Container A->B C Store Securely in Designated Area B->C D Contact Environmental Health & Safety (EHS) C->D E Professional Waste Disposal Service Pickup D->E F Incineration at a Licensed Facility E->F

Caption: Workflow for the compliant disposal of A-80556 waste.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) protocols for the proper disposal of chemical waste.

References

Essential Safety and Operational Guide for Handling A-80556

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the compound A-80556 (PubChem CID: 3081065), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classification data for A-80556 is not publicly available, it is imperative to treat this compound with a high degree of caution, as is best practice for any novel research chemical. The following PPE is recommended as a minimum standard for handling A-80556 in a laboratory setting.

Table 1: Recommended Personal Protective Equipment for Handling A-80556

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. If aerosolization is possible or if working with powders, a properly fitted respirator (e.g., N95 or higher) may be necessary.

Operational Plan for Safe Handling

A systematic approach to handling A-80556 will minimize exposure risks and ensure the integrity of your experiments.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

Preparation and Use
  • Engineering Controls: All work with A-80556 should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If handling a solid form, weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

First Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Table 2: First Aid Measures for A-80556 Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of A-80556 and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing A-80556 should be treated as hazardous waste.

  • Collection: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal: Dispose of the hazardous waste through a licensed and certified environmental disposal service, in accordance with all local, state, and federal regulations. Do not dispose of A-80556 down the drain or in the regular trash.

Experimental Workflow

While specific experimental protocols for A-80556 are not widely published, a general workflow for screening a novel compound in a drug discovery context is presented below. This workflow illustrates the logical progression from initial compound handling to biological assessment.

experimental_workflow cluster_prep Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis compound_retrieval Retrieve A-80556 from Storage weighing Weigh Compound in Fume Hood compound_retrieval->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution stock_solution Prepare Stock Solution dissolution->stock_solution treatment Treat Cells with A-80556 Dilutions stock_solution->treatment cell_culture Culture and Plate Target Cells cell_culture->treatment incubation Incubate for Defined Period treatment->incubation readout Perform Assay Readout (e.g., Viability) incubation->readout data_collection Collect Raw Data readout->data_collection normalization Normalize Data to Controls data_collection->normalization curve_fitting Fit Dose-Response Curve normalization->curve_fitting parameter_extraction Extract Parameters (e.g., IC50) curve_fitting->parameter_extraction

Fig. 1: General experimental workflow for in vitro compound screening.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A 80556
Reactant of Route 2
Reactant of Route 2
A 80556

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.